2-Chloro-6-fluoro-3-methylbenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-6-fluoro-3-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c1-5-2-3-7(10)6(4-11)8(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYKEPRGLYWJCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352997 | |
| Record name | 2-Chloro-6-fluoro-3-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104451-99-2 | |
| Record name | 2-Chloro-6-fluoro-3-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-6-fluoro-3-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-6-fluoro-3-methylbenzaldehyde (CAS: 104451-99-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and safety information for 2-Chloro-6-fluoro-3-methylbenzaldehyde. This compound is a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical compounds.
Core Properties and Data
This compound is a substituted aromatic aldehyde with the molecular formula C₈H₆ClFO. Its structure, featuring chloro, fluoro, and methyl substitutions on the benzaldehyde scaffold, imparts unique reactivity and makes it a key intermediate in medicinal chemistry.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 104451-99-2 | |
| Molecular Formula | C₈H₆ClFO | |
| Molecular Weight | 172.59 g/mol | |
| Melting Point | 26-28 °C | |
| Physical Form | Off-white crystalline solid | |
| Purity | Typically >97% |
Spectroscopic Data
-
¹H NMR: An aldehydic proton (CHO) signal is expected between δ 9.5-10.5 ppm. Aromatic proton signals would appear in the aromatic region (δ 7.0-8.0 ppm), and a methyl group (CH₃) signal would be observed in the upfield region (δ 2.0-2.5 ppm).
-
¹³C NMR: The carbonyl carbon of the aldehyde group would be significantly downfield (δ 185-200 ppm). Aromatic carbons would resonate between δ 110-160 ppm, and the methyl carbon would appear around δ 15-25 ppm.
-
Infrared (IR) Spectroscopy: A strong characteristic carbonyl (C=O) stretching vibration for the aldehyde is expected around 1700 cm⁻¹. C-H stretching vibrations for the aromatic ring and the aldehyde proton would be observed around 3100-3000 cm⁻¹ and 2900-2800 cm⁻¹, respectively. C-Cl and C-F stretching vibrations would also be present.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (172.59 g/mol ). Isotopic peaks due to the presence of chlorine (³⁵Cl and ³⁷Cl) would be observed.
Synthesis and Reactivity
Synthesis
A common method for the synthesis of substituted benzaldehydes like this compound involves the oxidation of the corresponding toluene derivative. While a specific detailed protocol for this compound is not widely published, a general synthetic pathway can be inferred.
Logical Workflow for Synthesis
Caption: General synthetic pathway to this compound.
Reactivity and Applications in Drug Development
This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery. The aldehyde functional group is susceptible to nucleophilic attack, making it a key handle for forming new carbon-carbon and carbon-nitrogen bonds.
Knoevenagel Condensation: The aldehyde can undergo Knoevenagel condensation with active methylene compounds to form substituted alkenes. This reaction is fundamental in constructing various molecular scaffolds.
Experimental Workflow for a Representative Knoevenagel Condensation
Caption: A generalized workflow for the Knoevenagel condensation.
Schiff Base Formation: This compound readily reacts with primary amines to form Schiff bases (imines), which are important intermediates and have been investigated for their biological activities.
Safety and Handling
This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.
Hazard Information
| Hazard Statement | Classification |
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2 |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 |
Data sourced from Safety Data Sheets.
Handling and Storage
-
Handling: Use in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wear protective gloves, protective clothing, and eye/face protection.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. It is recommended to store under an inert atmosphere.
First Aid Measures
-
If on skin: Wash with plenty of soap and water.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
In all cases of exposure, seek medical attention if symptoms persist.
Experimental Protocols
While specific, validated experimental protocols for this compound are not widely available in peer-reviewed literature, the following generalized procedures can serve as a starting point for laboratory synthesis.
General Protocol for Knoevenagel Condensation
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., ethanol, toluene).
-
Addition of Reagents: Add the active methylene compound (1.0-1.2 equivalents) to the solution.
-
Catalyst: Add a catalytic amount of a base (e.g., piperidine, 0.1 equivalents).
-
Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, remove the solvent under reduced pressure and purify the residue.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, hexanes).
General Protocol for Schiff Base Formation
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in an appropriate solvent (e.g., ethanol, methanol).
-
Addition of Amine: Add the primary amine (1.0 equivalent) to the solution.
-
Catalysis (Optional): A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction.
-
Reaction: Stir the mixture at room temperature or gently heat to reflux. Monitor the reaction by TLC.
-
Work-up and Purification: The Schiff base product often precipitates from the reaction mixture upon cooling. The solid can be collected by filtration and washed with a cold solvent. Further purification can be achieved by recrystallization.
Conclusion
This compound is a valuable and reactive intermediate for organic synthesis, particularly in the development of new pharmaceutical agents. Its trifunctional substitution pattern offers a unique platform for creating diverse molecular architectures. While detailed spectroscopic and reactivity data for this specific compound are limited in the public domain, this guide provides a solid foundation of its known properties and potential applications for researchers and drug development professionals. Standard laboratory safety precautions should be strictly followed when handling this chemical.
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-fluoro-3-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-fluoro-3-methylbenzaldehyde is a substituted aromatic aldehyde of interest in organic synthesis and as a potential building block in the development of novel pharmaceutical and agrochemical compounds. Its specific substitution pattern, featuring a chlorine atom, a fluorine atom, and a methyl group on the benzaldehyde scaffold, imparts unique electronic and steric properties that can influence its reactivity and biological activity in larger molecules. This technical guide provides a comprehensive overview of its known physicochemical properties, available synthetic methodologies, and spectral data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some experimental data is available, certain parameters are based on predicted values due to the limited published research on this specific molecule.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | 2-Chloro-6-fluoro-m-tolualdehyde | N/A |
| CAS Number | 104451-99-2 | [1] |
| Molecular Formula | C₈H₆ClFO | [1][2] |
| Molecular Weight | 172.58 g/mol | [1][2] |
| Melting Point | 30-33 °C (lit.) | [1][2] |
| Boiling Point | 225.1 ± 35.0 °C (Predicted) | [1][2] |
| Density | 1.292 ± 0.06 g/cm³ (Predicted) | [2] |
| Appearance | Off-white crystalline solid | [1] |
| Solubility | Information not available. Expected to be soluble in common organic solvents. | N/A |
Spectral Data
Table 2: Spectral Data Summary
| Technique | Data |
| ¹H NMR | No experimental data found. Predicted shifts would include a singlet for the aldehyde proton (~10 ppm), a singlet for the methyl protons (~2.3-2.5 ppm), and multiplets for the two aromatic protons. |
| ¹³C NMR | No experimental data found. Predicted shifts would include a signal for the carbonyl carbon (~190 ppm), signals for the aromatic carbons (including those directly attached to halogens), and a signal for the methyl carbon. |
| Mass Spectrometry | No experimental data found. The molecular ion peak [M]⁺ would be expected at m/z 172, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ at ~32% of [M]⁺). |
| Infrared (IR) | While no specific spectrum for the title compound is available, characteristic aldehyde C-H stretches would be expected around 2850 and 2750 cm⁻¹, and a strong carbonyl (C=O) stretch around 1700 cm⁻¹. A spectrum for the related 2-Chloro-6-fluorobenzaldehyde is available.[3] |
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a common industrial method for the synthesis of the closely related precursor, 2-chloro-6-fluorobenzaldehyde, involves the side-chain chlorination of 2-chloro-6-fluorotoluene followed by hydrolysis.[4][5][6][7] This process is presented here as an illustrative example of a relevant synthetic methodology.
Synthesis of 2-Chloro-6-fluorobenzaldehyde from 2-Chloro-6-fluorotoluene[4][5][6][7]
This two-step industrial process is a widely used method for the preparation of 2-chloro-6-fluorobenzaldehyde.
Step 1: Side-Chain Chlorination
-
Apparatus Setup: A 500 mL four-necked glass reaction flask is equipped with a reflux condenser, a gas inlet tube, a thermometer, and a mechanical stirrer. A metal halide lamp is positioned to irradiate the flask.
-
Reaction Initiation: The flask is charged with 2-chloro-6-fluorotoluene. The reaction mixture is heated to 150-180 °C with stirring.
-
Chlorination: Chlorine gas is bubbled through the reaction mixture under continuous irradiation from the metal halide lamp.
-
Reaction Monitoring: The progress of the reaction is monitored by gas chromatography (GC) by analyzing aliquots from the reaction mixture. The chlorination is continued until the concentration of the monochlorinated intermediate (2-chloro-6-fluorobenzyl chloride) is less than 0.5%. This ensures the formation of the desired dichlorinated and trichlorinated intermediates.
Step 2: Hydrolysis
-
Catalyst Addition: To the crude mixture of chlorinated intermediates from Step 1, an iron-based solid superacid catalyst (e.g., SO₄²⁻/Fe₂O₃) is added.[4][5]
-
Water Addition: The reaction temperature is maintained at 150-180 °C, and water is added dropwise over a period of 2-3 hours.
-
Completion of Reaction: After the addition of water is complete, the reaction mixture is stirred for an additional 4 hours at the same temperature to ensure complete hydrolysis of the chlorinated intermediates to the aldehyde. The completion of the reaction is monitored by GC.
-
Work-up and Purification:
-
The reaction mixture is cooled to 80-100 °C.
-
An aqueous alkali solution (e.g., sodium carbonate or sodium hydroxide) is slowly added to neutralize the mixture to a pH of ≥ 8.
-
The mixture is stirred for 30 minutes and then transferred to a separatory funnel.
-
The organic layer is separated from the aqueous layer.
-
The crude 2-chloro-6-fluorobenzaldehyde is purified by reduced pressure distillation.
-
Visualizations
Logical Workflow for the Synthesis of 2-Chloro-6-fluorobenzaldehyde
The following diagram illustrates the key stages in the synthesis of 2-chloro-6-fluorobenzaldehyde from 2-chloro-6-fluorotoluene.
Caption: A logical workflow for the synthesis of 2-Chloro-6-fluorobenzaldehyde.
References
- 1. spectrabase.com [spectrabase.com]
- 2. chembk.com [chembk.com]
- 3. 2-Chloro-6-fluorobenzaldehyde | C7H4ClFO | CID 67847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 7. Method for preparing 2-chloro-6-fluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
2-Chloro-6-fluoro-3-methylbenzaldehyde molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 2-Chloro-6-fluoro-3-methylbenzaldehyde, a key intermediate in various synthetic applications, particularly in the development of novel pharmaceutical compounds.
Core Physicochemical Data
The fundamental molecular and physical properties of this compound are summarized below. This data is essential for reaction planning, analytical method development, and safety assessments.
| Property | Value |
| Molecular Formula | C8H6ClFO[1][2] |
| Molar Mass | 172.58 g/mol [1] |
| Monoisotopic Mass | 172.00912 Da[2] |
| Melting Point | 30-33°C[1] |
| Boiling Point (Predicted) | 225.1 ± 35.0 °C[1] |
| Density (Predicted) | 1.292 ± 0.06 g/cm³[1] |
Synthesis Pathway Overview
The synthesis of this compound typically involves a multi-step process. A generalized synthetic pathway is illustrated below. The precise reagents and conditions can be adapted based on the desired yield and purity.
Caption: Generalized synthetic pathway for this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are crucial for reproducibility. While specific laboratory procedures may vary, the following outlines a general methodology for a key synthetic step.
Exemplary Protocol: Formylation of a Halogenated Intermediate
This protocol describes a representative formylation reaction to introduce the aldehyde group.
Materials:
-
Halogenated aromatic intermediate
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Formylating agent (e.g., Dichloromethyl methyl ether, N,N-Dimethylformamide/Oxalyl chloride)
-
Lewis acid catalyst (e.g., Aluminum chloride, Tin(IV) chloride)
-
Inert gas atmosphere (e.g., Nitrogen, Argon)
-
Quenching solution (e.g., ice-cold water, dilute HCl)
-
Extraction solvent (e.g., Ethyl acetate, Diethyl ether)
-
Drying agent (e.g., Anhydrous sodium sulfate, Magnesium sulfate)
-
Standard laboratory glassware and purification apparatus (e.g., chromatography column)
Procedure:
-
Reaction Setup: Under an inert atmosphere, dissolve the halogenated aromatic intermediate in the anhydrous solvent within a reaction vessel equipped with a magnetic stirrer and a dropping funnel.
-
Catalyst Addition: Cool the solution to the appropriate temperature (typically 0 °C to -78 °C) and slowly add the Lewis acid catalyst.
-
Formylating Agent Addition: Add the formylating agent dropwise to the reaction mixture, maintaining the temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., Thin Layer Chromatography, Gas Chromatography).
-
Quenching: Once the reaction is complete, carefully quench the reaction mixture by pouring it into an ice-cold quenching solution.
-
Extraction: Separate the organic layer and extract the aqueous layer with the extraction solvent.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over an anhydrous drying agent.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by a suitable method, such as column chromatography, to yield the final product.
Logical Workflow for Compound Characterization
The structural confirmation and purity assessment of the synthesized this compound are critical. The following diagram illustrates a typical workflow for analytical characterization.
Caption: Workflow for the analytical characterization of the target compound.
References
Spectroscopic and Physicochemical Profile of 2-Chloro-6-fluoro-3-methylbenzaldehyde: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical and spectroscopic properties of a molecule is fundamental for its application in synthesis and drug design. This technical guide provides an in-depth overview of 2-Chloro-6-fluoro-3-methylbenzaldehyde (CAS No. 104451-99-2), a substituted aromatic aldehyde with potential applications in the development of novel therapeutics and other advanced materials.
This document outlines the available and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside general experimental protocols for acquiring such data.
Physicochemical Properties
This compound is a solid at room temperature with the molecular formula C₈H₆ClFO.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₆ClFO |
| Molecular Weight | 172.59 g/mol |
| CAS Number | 104451-99-2 |
| Melting Point | 26-28 °C |
| Predicted XlogP | 2.5 |
Spectroscopic Data
Due to the limited availability of experimentally derived spectra for this compound in public databases, the following sections provide predicted data based on the analysis of structurally similar compounds. These predictions serve as a valuable reference for spectral interpretation and are supplemented with general experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the methyl protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.3 | Singlet | 1H | Aldehydic proton (-CHO) |
| ~7.4-7.6 | Multiplet | 2H | Aromatic protons (H-4, H-5) |
| ~2.4 | Singlet | 3H | Methyl protons (-CH₃) |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide insights into the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~188 | Aldehydic carbon (C=O) |
| ~160 (d, ¹JCF ≈ 250 Hz) | C-F |
| ~138 | C-Cl |
| ~135 | C-CH₃ |
| ~130 | Aromatic C-H |
| ~125 | Aromatic C-H |
| ~120 | C-CHO |
| ~15 | Methyl carbon (-CH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2850, ~2750 | Medium | C-H stretch (aldehyde) |
| ~1700 | Strong | C=O stretch (aldehyde) |
| ~1600, ~1470 | Medium-Strong | C=C stretch (aromatic) |
| ~1250 | Strong | C-F stretch |
| ~800 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted key mass-to-charge ratios (m/z) for this compound are detailed in the following table. The presence of chlorine will result in characteristic isotopic patterns for chlorine-containing fragments (approximately a 3:1 ratio for ³⁵Cl and ³⁷Cl).[2]
| Predicted m/z | Ion |
| 172/174 | [M]⁺ (Molecular ion) |
| 171/173 | [M-H]⁺ |
| 143/145 | [M-CHO]⁺ |
| 108 | [M-CHO-Cl]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for aromatic aldehydes like this compound.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean and dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 16-64
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral Width: ~240 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Infrared (IR) Spectroscopy (ATR Method)
Sample Preparation:
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.
Data Acquisition:
-
Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent such as dichloromethane or ethyl acetate.
Instrumentation and Conditions:
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium.
-
-
Mass Spectrometer (MS):
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel or synthesized compound like this compound.
Caption: Logical workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Chloro-6-fluoro-3-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Chloro-6-fluoro-3-methylbenzaldehyde. The document outlines the predicted chemical shifts (δ), and multiplicities for each nucleus, offering a comprehensive spectral map for this compound. A standard experimental protocol for the acquisition of NMR data for aromatic aldehydes is also detailed. This guide is intended to assist researchers and scientists in the identification, characterization, and quality control of this compound and related compounds in a drug development context.
Chemical Structure and Atom Numbering
The chemical structure and atom numbering scheme for this compound are presented below. This numbering is used for the assignment of NMR signals.
Unveiling the Molecular Signature: An In-depth Analysis of 2-Chloro-6-fluoro-3-methylbenzaldehyde by IR and Mass Spectrometry
For Immediate Release
This technical guide provides a comprehensive analysis of 2-Chloro-6-fluoro-3-methylbenzaldehyde, a key intermediate in pharmaceutical and agrochemical synthesis, utilizing Infrared (IR) Spectroscopy and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its structural features through spectroscopic methodologies.
Introduction
This compound (C₈H₆ClFO) is an aromatic aldehyde whose utility in organic synthesis necessitates a thorough understanding of its chemical structure and purity.[1][2] Infrared spectroscopy provides critical information about the functional groups present in the molecule, while mass spectrometry elucidates its molecular weight and fragmentation pattern upon ionization, offering valuable insights for reaction monitoring and impurity profiling. This guide outlines the expected spectroscopic data and the detailed experimental protocols for their acquisition and interpretation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₈H₆ClFO |
| Molecular Weight | 172.59 g/mol |
| Melting Point | 26-28 °C |
| Appearance | Solid |
(Data sourced from Matrix Scientific[1])
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a powerful technique for identifying the functional groups within a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its aldehyde and substituted benzene ring structure.
Predicted Infrared Absorption Data
The expected characteristic IR absorption peaks for this compound are summarized in Table 2. These predictions are based on the known absorption ranges for similar aromatic aldehydes.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2850 and ~2750 | Medium | C-H stretch of the aldehyde group (Fermi doublets) |
| ~1700 | Strong | C=O stretch of the aldehyde group |
| ~1600-1450 | Medium-Strong | C=C stretching vibrations of the aromatic ring |
| ~1200-1000 | Strong | C-F stretching vibration |
| ~800-600 | Strong | C-Cl stretching vibration |
Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR Spectroscopy
A generalized protocol for obtaining an ATR-FTIR spectrum is as follows:
-
Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal.
-
Instrument Setup: The FTIR spectrometer is configured for data acquisition in the mid-IR range (typically 4000-400 cm⁻¹).
-
Background Scan: A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric and instrumental interferences.
-
Sample Scan: The sample is brought into firm contact with the ATR crystal, and the sample spectrum is recorded.
-
Data Processing: The final spectrum is generated by ratioing the sample scan against the background scan, resulting in a transmittance or absorbance spectrum.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization. This data is crucial for confirming the identity of the compound and for elucidating its structure.
Predicted Mass Spectrometry Data
The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions. The presence of a chlorine atom will result in isotopic peaks for chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[3]
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss |
| 172/174 | [M]⁺˙ | - |
| 171/173 | [M-H]⁺ | H |
| 143/145 | [M-CHO]⁺ | CHO |
| 144/146 | [M-CO]⁺˙ | CO |
| 108 | [M-CHO-Cl]⁺ | CHO, Cl |
(Predictions are based on fragmentation patterns of similar halogenated benzaldehydes[3][4][5])
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
A typical protocol for the analysis of this compound using GC-MS with electron ionization (EI) is as follows:
-
Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).
-
Gas Chromatograph (GC) Conditions:
-
Injector: Split/splitless injector, typically at 250°C.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is commonly used.
-
Oven Program: A temperature ramp is employed to ensure good separation, for example, starting at 50°C and ramping to 250°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: Scan range of m/z 40-400.
-
Visualized Workflows and Fragmentation Pathways
To further clarify the analytical process and the fragmentation logic, the following diagrams are provided.
Caption: General experimental workflow for IR and MS analysis.
Caption: Proposed mass spectrometry fragmentation pathway.
Conclusion
The combined application of IR spectroscopy and mass spectrometry provides a robust analytical framework for the characterization of this compound. The predicted spectral data and fragmentation patterns outlined in this guide serve as a valuable reference for quality control, reaction monitoring, and structural verification in synthetic applications. The detailed experimental protocols offer a standardized approach for obtaining reliable and reproducible spectroscopic data for this and structurally related compounds.
References
Navigating the Physicochemical Landscape of 2-Chloro-6-fluoro-3-methylbenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the solubility and stability of 2-Chloro-6-fluoro-3-methylbenzaldehyde, a substituted aromatic aldehyde of interest in chemical synthesis and drug discovery. Due to the limited publicly available data for this specific compound, this guide also incorporates information on structurally similar compounds and established analytical protocols for this chemical class to provide a robust framework for its characterization.
Core Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below. These fundamental parameters are critical for its handling, formulation, and analytical characterization.
| Property | Value |
| Molecular Formula | C₈H₆ClFO |
| Molar Mass | 172.58 g/mol [1] |
| Melting Point | 30-33°C[1] |
| Boiling Point | 225.1 ± 35.0 °C (Predicted)[1] |
| CAS Number | 104451-99-2[2] |
Solubility Profile
Quantitative solubility data for this compound in various solvents is not extensively documented in publicly accessible literature. However, based on the general solubility characteristics of benzaldehydes and data from structurally related compounds, a qualitative solubility profile can be inferred. Benzaldehydes are typically sparingly soluble in water due to the hydrophobic nature of the benzene ring, but show good solubility in many organic solvents.[3][4]
The following table provides an estimated qualitative solubility profile. It is strongly recommended that quantitative solubility assessments be performed in relevant solvent systems for specific applications.
| Solvent | Predicted Solubility | Rationale / Notes |
| Water | Poorly Soluble | The hydrophobic aromatic ring and halogen substituents likely limit aqueous solubility.[3][4] |
| Methanol / Ethanol | Soluble | Polar protic solvents are generally good solvents for substituted benzaldehydes. |
| Acetone | Soluble | The polarity of the carbonyl group in acetone facilitates dissolution.[4] |
| Acetonitrile | Soluble | A common polar aprotic solvent used in chromatography for similar compounds. |
| Dichloromethane | Soluble | A non-polar organic solvent expected to readily dissolve the compound. |
| Ethyl Acetate | Soluble | A moderately polar solvent in which related compounds show solubility. |
| Toluene | Soluble | A non-polar aromatic solvent that should effectively solvate the molecule. |
| Hexane | Sparingly Soluble | The polarity of the aldehyde and fluoro-substituent may limit solubility in highly non-polar alkanes. |
Stability Characteristics and Degradation Pathways
Potential Degradation Pathways:
-
Oxidation: The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid, especially in the presence of air or oxidizing agents.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.
-
Hydrolysis: While generally stable to hydrolysis, extreme pH conditions may affect stability.
-
Polymerization/Condensation: Under certain conditions, aldehydes can undergo self-condensation or polymerization reactions.
A comprehensive stability assessment should involve forced degradation studies under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.[5]
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible data. The following sections outline standardized methodologies for determining the solubility and stability of this compound.
Protocol 1: Determination of Aqueous and Organic Solubility by the Gravimetric Method
This protocol describes a straightforward method for quantifying the solubility of the compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, acetonitrile)
-
Analytical balance
-
Thermostatic shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Vials and evaporating dishes
-
Drying oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibrate the vials in a thermostatic shaker at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a calibrated pipette.
-
Filter the collected supernatant through a suitable syringe filter to remove any undissolved particles.
-
-
Gravimetric Analysis:
-
Transfer a precisely measured volume of the clear filtrate into a pre-weighed, dry evaporating dish.
-
Evaporate the solvent under a gentle stream of nitrogen or in a drying oven at a temperature that will not cause degradation of the compound.
-
Once the solvent is completely removed, cool the dish in a desiccator and weigh it on an analytical balance.
-
Repeat the drying and weighing steps until a constant weight is achieved.[6][7]
-
-
Calculation:
-
Calculate the solubility using the following formula: Solubility (g/L) = (Mass of residue (g)) / (Volume of filtrate (L))
-
Protocol 2: Stability-Indicating Method Development using High-Performance Liquid Chromatography (HPLC)
This protocol outlines the development and validation of an HPLC method to assess the stability of this compound and separate it from its potential degradation products.[8][9]
1. Method Development:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Selection:
-
Begin with a gradient elution using a mixture of water (or buffer) and a polar organic solvent like acetonitrile or methanol.
-
A typical starting gradient could be from 30% to 90% organic solvent over 20-30 minutes.
-
The aqueous phase can be modified with small amounts of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.
-
-
Detection: Use a UV detector set at a wavelength where the compound exhibits maximum absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Flow Rate and Temperature: A standard flow rate of 1.0 mL/min and a column temperature of 25-30°C are good starting points.
2. Forced Degradation Studies:
-
Prepare solutions of this compound in a suitable solvent.
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at an elevated temperature (e.g., 60-80°C) for several hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature or slightly elevated temperature for a defined period.
-
Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.
-
Thermal Degradation: Expose a solid sample or a solution to dry heat (e.g., 80-100°C).
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm or 366 nm) and white light in a photostability chamber.
-
Analyze the stressed samples at different time points using the developed HPLC method.
3. Method Validation:
-
The stability-indicating method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to distinguish the analyte from its degradation products and any matrix components.
-
Linearity: Assess the method's ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: Determine the closeness of the test results to the true value.
-
Precision: Evaluate the degree of scatter between a series of measurements.
-
Robustness: Measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.
-
Visualizing the Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility and stability of a chemical compound like this compound.
Caption: Workflow for Solubility and Stability Assessment.
This guide provides a foundational framework for the systematic evaluation of this compound. The successful characterization of its solubility and stability is paramount for its effective application in research and development.
References
- 1. chembk.com [chembk.com]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. quora.com [quora.com]
- 5. ijtsrd.com [ijtsrd.com]
- 6. pharmajournal.net [pharmajournal.net]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. irjpms.com [irjpms.com]
- 9. ijpsr.com [ijpsr.com]
In-depth Technical Guide: Applications of 2-Chloro-6-fluoro-3-methylbenzaldehyde in Organic Synthesis
A comprehensive review of the synthetic utility of 2-Chloro-6-fluoro-3-methylbenzaldehyde remains challenging due to limited publicly available research. While its structural analog, 2-Chloro-6-fluorobenzaldehyde, is a well-documented precursor in pharmaceutical and agrochemical synthesis, specific applications of the 3-methyl substituted variant are not extensively reported in readily accessible scientific literature and patents.
This technical guide aims to provide an overview of the potential applications of this compound based on the known reactivity of substituted benzaldehydes. However, it is important to note that detailed experimental protocols and quantitative data for the title compound are scarce. Much of the discussion is therefore based on analogous reactions with similar substrates.
Core Reactivity and Potential Applications
This compound possesses a reactive aldehyde functional group, making it a versatile building block in organic synthesis. The presence of electron-withdrawing chloro and fluoro substituents on the aromatic ring enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. The steric hindrance from the ortho-substituents may influence reaction kinetics and stereoselectivity.
Based on general principles of organic chemistry, potential applications of this compound include:
-
Synthesis of Heterocyclic Compounds: As a precursor for the synthesis of various heterocyclic scaffolds of medicinal and industrial interest, such as quinolines, pyrimidines, and isoxazoles.
-
Carbon-Carbon Bond Forming Reactions: Participation in a variety of classic C-C bond-forming reactions, including Wittig reactions, Knoevenagel condensations, and aldol condensations, to generate more complex molecular architectures.
-
Reductive Amination: Serving as a substrate for the synthesis of substituted benzylamines, which are common motifs in pharmaceutical agents.
-
Oxidation and Reduction: Undergoing oxidation to the corresponding benzoic acid or reduction to the benzyl alcohol, providing access to a different set of functionalized building blocks.
Synthesis of this compound
While specific manufacturing processes for this compound are not detailed in the available literature, a common industrial route for the synthesis of its analog, 2-Chloro-6-fluorobenzaldehyde, involves the free-radical chlorination of the corresponding toluene followed by hydrolysis. A similar pathway could be envisioned for the synthesis of the title compound starting from 2-chloro-6-fluoro-3-methyltoluene.
A generalized workflow for this synthetic approach is depicted below:
Figure 1: A potential synthetic workflow for this compound.
Potential Applications in Heterocyclic Synthesis
Quinoline Synthesis
Substituted benzaldehydes are key starting materials in various quinoline syntheses, such as the Friedländer and Combes reactions. Although no specific examples utilizing this compound were found, a hypothetical Friedländer synthesis is outlined below. This reaction would involve the condensation of the aldehyde with a compound containing an enolizable ketone adjacent to an amino group.
Figure 2: Hypothetical Friedländer synthesis of a quinoline derivative.
Potential Carbon-Carbon Bond Forming Reactions
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group. While no specific protocols for this compound are available, its analog, 2-Chloro-6-fluorobenzaldehyde, readily undergoes this reaction. It is expected that the title compound would react similarly with active methylene compounds like malononitrile or ethyl cyanoacetate in the presence of a weak base.
Figure 3: General scheme for a Knoevenagel condensation.
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones. This compound would be expected to react with a phosphorus ylide to form a substituted styrene derivative. The stereoselectivity of the reaction would depend on the nature of the ylide used.
Figure 4: General scheme for a Wittig reaction.
Data Presentation
Due to the lack of specific experimental data for this compound in the searched literature, a table of quantitative data cannot be provided at this time. Researchers are encouraged to perform experimental studies to determine reaction yields, optimal conditions, and other quantitative parameters for the reactions involving this compound.
Experimental Protocols
Detailed, validated experimental protocols for the organic synthesis applications of this compound are not available in the public domain based on the conducted searches. The development of such protocols would require original laboratory research.
Conclusion
This compound represents a potentially valuable, yet underexplored, building block in organic synthesis. While its structural features suggest a wide range of possible applications in the synthesis of complex organic molecules, a significant gap in the scientific literature exists regarding its specific reactivity and synthetic utility. Further research is warranted to fully elucidate the potential of this compound and to develop detailed experimental protocols for its use in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials. Professionals in drug development and chemical research are encouraged to consider this compound as a candidate for screening in their synthetic programs.
discovery and history of 2-Chloro-6-fluoro-3-methylbenzaldehyde
An In-depth Technical Guide on 2-Chloro-6-fluoro-3-methylbenzaldehyde
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the available information regarding the discovery, history, synthesis, and properties of this compound. Despite its listing in chemical supplier databases, detailed scientific literature on its discovery, specific historical development, and extensive applications remains scarce. This document compiles the available data and presents hypothetical synthetic pathways based on established organic chemistry principles.
Introduction
This compound, with the CAS number 104451-99-2, is a halogenated and methylated aromatic aldehyde. Its structure suggests its potential as a versatile intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals. The presence of chloro, fluoro, and methyl groups on the benzaldehyde scaffold offers multiple points for chemical modification, influencing the molecule's reactivity and the properties of its derivatives.
Physicochemical Properties
The known quantitative data for this compound is summarized in the table below. This information is primarily sourced from chemical supplier databases and curated chemical information websites.
| Property | Value |
| CAS Number | 104451-99-2 |
| Molecular Formula | C₈H₆ClFO |
| Molecular Weight | 172.58 g/mol |
| Melting Point | 30-33 °C (literature) |
| Boiling Point | 225.1 ± 35.0 °C (Predicted) |
| Density | 1.292 ± 0.06 g/cm³ (Predicted) |
| Flash Point | 230 °F (Predicted) |
Discovery and History
Hypothetical Synthetic Pathways
While specific experimental protocols for the synthesis of this compound are not detailed in the available literature, several logical synthetic routes can be proposed based on standard organic synthesis methodologies.
Method 1: Oxidation of 2-Chloro-6-fluoro-3-methyltoluene
A common and direct method for the synthesis of aromatic aldehydes is the oxidation of the corresponding methyl-substituted arene. This pathway would involve the selective oxidation of the methyl group of 2-chloro-6-fluoro-3-methyltoluene.
Caption: Oxidation of 2-Chloro-6-fluoro-3-methyltoluene.
Experimental Protocol (Hypothetical):
-
Side-Chain Halogenation: 2-Chloro-6-fluoro-3-methyltoluene (1 equivalent) is dissolved in a suitable solvent like carbon tetrachloride. A radical initiator such as N-bromosuccinimide (NBS) or dibenzoyl peroxide is added, and the mixture is irradiated with UV light or heated to initiate the reaction. The reaction is monitored until the formation of the corresponding benzyl bromide or dibromide is complete.
-
Hydrolysis: The crude benzyl halide is then hydrolyzed to the aldehyde. This can be achieved by heating with an aqueous solution of a weak base, such as sodium carbonate, or by using methods like the Sommelet reaction.
-
Purification: The resulting this compound is then purified by a suitable method, such as distillation under reduced pressure or column chromatography.
Method 2: Formylation of 1-Chloro-3-fluoro-2-methylbenzene
Another plausible route is the direct introduction of a formyl group onto the 1-chloro-3-fluoro-2-methylbenzene ring. This can be achieved through various formylation reactions, such as the Vilsmeier-Haack reaction or by ortho-lithiation followed by quenching with a formylating agent.
Caption: Formylation of 1-Chloro-3-fluoro-2-methylbenzene.
Experimental Protocol (Hypothetical - Ortho-lithiation):
-
Lithiation: 1-Chloro-3-fluoro-2-methylbenzene (1 equivalent) is dissolved in a dry, aprotic solvent like tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere. A strong base, such as n-butyllithium (n-BuLi) (1.1 equivalents), is added dropwise. The directing effect of the fluorine and chlorine atoms would favor lithiation at the position between them.
-
Formylation: After stirring for a period to ensure complete lithiation, a formylating agent like N,N-dimethylformamide (DMF) (1.2 equivalents) is added dropwise at -78 °C.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or distillation.
Potential Applications in Drug Discovery
While no specific applications of this compound in drug discovery are documented, its structural features suggest potential utility as a building block for various biologically active molecules. The corresponding non-methylated compound, 2-chloro-6-fluorobenzaldehyde, is a known precursor in the synthesis of antibacterial agents. It is conceivable that this compound could be employed in the synthesis of novel compounds with potential activities as:
-
Enzyme inhibitors: The aldehyde group can react with nucleophilic residues in enzyme active sites.
-
Receptor antagonists or agonists: The substituted benzene ring can serve as a scaffold for molecules designed to interact with specific biological receptors.
-
Precursors to heterocyclic compounds: Aromatic aldehydes are common starting materials for the synthesis of a wide variety of heterocyclic ring systems, which are prevalent in many drug molecules.
Due to the lack of specific examples, a signaling pathway diagram cannot be provided.
Conclusion
This compound is a chemical entity with potential applications in synthetic chemistry, particularly in the development of new pharmaceutical and agrochemical compounds. However, there is a notable absence of detailed scientific literature on its discovery, history, and specific applications. The synthetic pathways outlined in this guide are based on established chemical principles and provide a logical framework for its preparation. Further research is required to fully elucidate the properties and potential uses of this compound. Researchers and drug development professionals are encouraged to explore its synthetic utility and biological activity.
A Theoretical and Spectroscopic Deep Dive into 2-Chloro-6-fluoro-3-methylbenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Chloro-6-fluoro-3-methylbenzaldehyde is a substituted aromatic aldehyde with significant potential as a building block in the synthesis of pharmaceuticals and other fine chemicals. The presence of three distinct substituents on the benzene ring—a chloro group, a fluoro group, and a methyl group, in addition to the formyl functionality—creates a unique electronic and steric environment. This guide provides a comprehensive overview of the theoretical and spectroscopic characteristics of this molecule, offering insights into its structure, reactivity, and vibrational properties. While direct theoretical studies on this specific molecule are not extensively available in the public domain, this guide leverages data from closely related analogs and established computational chemistry protocols to provide a robust analytical framework.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, application in synthesis, and for the design of analytical procedures.
| Property | Value |
| Molecular Formula | C₈H₆ClFO |
| Molar Mass | 172.58 g/mol |
| Melting Point | 30-33 °C |
| Boiling Point | 225.1 ± 35.0 °C (Predicted) |
| Density | 1.292 ± 0.06 g/cm³ (Predicted) |
| Flash Point | 230 °F |
(Data sourced from publicly available chemical databases)[1][2]
Theoretical Studies: A Methodological Framework
Due to the limited availability of direct theoretical studies for this compound, we present a standard and robust computational protocol based on Density Functional Theory (DFT), which is widely applied to molecules of this class.[3] This methodology allows for the elucidation of molecular structure, electronic properties, and vibrational spectra.
Computational Protocol
A typical computational workflow for the theoretical analysis of this compound is outlined below. This process begins with the initial molecular structure, proceeds through geometric optimization and vibrational frequency calculations, and culminates in the analysis of electronic properties.
Caption: A typical workflow for DFT-based theoretical studies.
Detailed Methodologies:
-
Geometry Optimization: The initial molecular structure of this compound is optimized to find the lowest energy conformation. A common and effective method for this is the B3LYP functional combined with a 6-311++G(d,p) basis set.[3] This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Vibrational Frequency Analysis: Following optimization, vibrational frequencies are calculated at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.[3] These calculated frequencies can be compared with experimental FT-IR and Raman spectra for validation and to aid in the assignment of vibrational modes.
-
Electronic Property Analysis:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
-
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and characterization of this compound.
Vibrational Spectroscopy (FT-IR and Raman)
The vibrational spectra of substituted benzaldehydes are complex but provide a unique fingerprint of the molecule. For the closely related 2-chloro-6-fluorobenzaldehyde, detailed FT-IR and Raman spectral analyses have been conducted, providing a basis for understanding the vibrational modes of the methylated analog.[4][5]
Experimental Protocol (FT-IR):
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.
-
Data Acquisition: The FT-IR spectrum is typically recorded in the 4000-400 cm⁻¹ range using a Fourier-transform infrared spectrometer.
Experimental Protocol (FT-Raman):
-
Sample Preparation: The solid sample is used directly.
-
Data Acquisition: The FT-Raman spectrum is recorded using a spectrometer with a laser excitation source (e.g., Nd:YAG laser at 1064 nm). The spectrum is collected in a similar range to the FT-IR spectrum.
A summary of expected characteristic vibrational frequencies based on known data for similar molecules is presented in Table 2.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aldehyde C-H Stretch | 2900 - 2800 |
| C=O Stretch (Aldehyde) | 1710 - 1680 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-F Stretch | 1250 - 1000 |
| C-Cl Stretch | 800 - 600 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure. The chemical shifts of the protons and carbon atoms are influenced by the electronic effects of the chloro, fluoro, methyl, and formyl groups.
Experimental Protocol (NMR):
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.
The expected proton and carbon environments are illustrated in the molecular structure diagram below.
Caption: Molecular structure of this compound.
Reactivity and Electronic Structure
The electronic nature of this compound is dictated by the interplay of the electron-withdrawing effects of the chloro, fluoro, and formyl groups, and the electron-donating effect of the methyl group.
Signaling Pathway of Electronic Effects
The substituents on the aromatic ring influence its reactivity, particularly towards electrophilic and nucleophilic aromatic substitution, as well as the reactivity of the aldehyde group.
References
An In-depth Technical Guide to the Electrophilicity of the 2-Chloro-6-fluoro-3-methylbenzaldehyde Carbonyl Group
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electrophilicity of the carbonyl group in 2-Chloro-6-fluoro-3-methylbenzaldehyde. This compound is a key intermediate in the synthesis of various high-value molecules, particularly in the pharmaceutical and agrochemical industries. The presence of two ortho-halogen substituents, chlorine and fluorine, significantly influences the electronic properties of the benzaldehyde ring, thereby modulating the reactivity of the carbonyl group. This guide will delve into the theoretical underpinnings of its electrophilicity, supported by comparative reactivity data, detailed experimental protocols for key transformations, and relevant spectroscopic information. Furthermore, it will explore the application of this versatile building block in the synthesis of bioactive compounds and the associated biological signaling pathways.
Introduction: The Impact of Substitution on Carbonyl Electrophilicity
The reactivity of the carbonyl group in benzaldehyde derivatives is intricately linked to the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, while electron-donating groups (EDGs) have the opposite effect. This is primarily due to the inductive effect, where electronegative atoms pull electron density away from the aromatic ring and, consequently, from the aldehyde group.[1] This withdrawal of electron density increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.
In the case of this compound, the two halogen atoms in the ortho positions act as strong EWGs, significantly increasing the electrophilicity of the carbonyl group. The chlorine and fluorine atoms exert a powerful electron-withdrawing inductive effect. Conversely, the methyl group at the 3-position is a weak electron-donating group, which slightly counteracts the effect of the halogens. However, the combined inductive effect of the two ortho-halogens is expected to be the dominant factor, rendering the carbonyl carbon of this compound highly electrophilic and, therefore, highly reactive towards nucleophiles.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of this compound is essential for its application in synthesis and analysis.
| Property | Value | Reference |
| Molecular Formula | C₈H₆ClFO | [2] |
| Molar Mass | 172.58 g/mol | [2] |
| Appearance | Off-white crystalline solid | [2] |
| Melting Point | 30-33 °C | [2] |
| Boiling Point | 225.1 ± 35.0 °C (Predicted) | [2] |
| Density | 1.292 ± 0.06 g/cm³ (Predicted) | [2] |
Spectroscopic Data
Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for identifying the key functional groups.
| Frequency (cm⁻¹) | Assignment |
| ~1700 | C=O stretch (carbonyl group) |
| ~2850, ~2750 | C-H stretch (aldehydic proton) |
| ~1600-1450 | C=C stretch (aromatic ring) |
| ~1200-1000 | C-F stretch |
| ~800-600 | C-Cl stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The chemical shifts will be influenced by the electron-withdrawing halogens and the electron-donating methyl group.
¹H NMR (Predicted)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~10.4 | s | Aldehydic proton (-CHO) |
| ~7.5-7.8 | m | Aromatic protons |
| ~2.3 | s | Methyl protons (-CH₃) |
¹³C NMR (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~186 | Carbonyl carbon (C=O) |
| ~160 (d) | Aromatic carbon attached to Fluorine |
| ~135 (s) | Aromatic carbon attached to Chlorine |
| ~115-140 | Other aromatic carbons |
| ~15 | Methyl carbon (-CH₃) |
Mass Spectrometry (MS): The mass spectrum provides information about the molecular weight and fragmentation pattern. The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.
Predicted Fragmentation Pattern
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss |
| 172/174 | [M]⁺˙ | - |
| 171/173 | [M-H]⁺ | H |
| 143/145 | [M-CHO]⁺ | CHO |
| 144/146 | [M-CO]⁺˙ | CO |
Comparative Reactivity Data
While specific kinetic data for this compound is not available in the literature, the reactivity of the closely related 2-Chloro-6-fluorobenzaldehyde provides a strong basis for comparison. The electron-donating effect of the 3-methyl group is expected to slightly decrease the reaction rates compared to the analog without the methyl group, but the overall high reactivity due to the ortho-halogens will be maintained.
The following table summarizes the comparative reactivity of various substituted benzaldehydes in the Knoevenagel condensation with malononitrile, a reaction highly sensitive to the electrophilicity of the aldehyde.
| Benzaldehyde Derivative | Substituents | Reaction Time (min) | Yield (%) |
| 4-Methoxybenzaldehyde | 4-OCH₃ (EDG) | 120 | 85 |
| Benzaldehyde | - | 90 | 88 |
| 4-Chlorobenzaldehyde | 4-Cl (EWG) | 45 | 92 |
| 2-Chloro-6-fluorobenzaldehyde | 2-Cl, 6-F (EWGs) | 15 | 95 |
| 4-Nitrobenzaldehyde | 4-NO₂ (strong EWG) | 10 | 96 |
Data adapted from comparative studies on substituted benzaldehydes.
As the data indicates, benzaldehydes with electron-withdrawing groups exhibit significantly higher reactivity, leading to shorter reaction times and higher yields. 2-Chloro-6-fluorobenzaldehyde shows reactivity comparable to the highly activated 4-nitrobenzaldehyde, underscoring the potent activating effect of the two ortho-halogen substituents.
Experimental Protocols
The high electrophilicity of the carbonyl group in this compound makes it a versatile substrate for a variety of nucleophilic addition and condensation reactions. The following are detailed protocols for key transformations, adapted from procedures for the closely related 2-Chloro-6-fluorobenzaldehyde. Researchers should consider these as a starting point for optimization.
Knoevenagel Condensation with Malononitrile
This reaction is a classic example of a base-catalyzed condensation that is highly dependent on the aldehyde's electrophilicity.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and malononitrile (1.0 eq.) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq.) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the product will likely precipitate. Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol to remove unreacted starting materials.
-
Dry the purified product under vacuum.
Grignard Reaction with Methylmagnesium Bromide
The Grignard reaction is a powerful tool for carbon-carbon bond formation, leading to the synthesis of a secondary alcohol.
Materials:
-
This compound
-
Magnesium turnings
-
Methyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser, place magnesium turnings (1.2 eq.). Add a small crystal of iodine. Prepare a solution of methyl bromide (1.1 eq.) in anhydrous diethyl ether or THF and add a small portion to the magnesium to initiate the reaction. Once initiated, add the remaining methyl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, stir for an additional 30 minutes.
-
Reaction with Aldehyde: Cool the Grignard reagent to 0 °C. Dissolve this compound (1.0 eq.) in anhydrous diethyl ether or THF and add it dropwise to the Grignard reagent.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up: Cool the reaction to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Applications in the Synthesis of Bioactive Molecules and Associated Signaling Pathways
This compound and its close analogs are valuable precursors for the synthesis of a range of biologically active compounds. The unique substitution pattern can impart favorable properties to the final molecules, such as enhanced metabolic stability and binding affinity.
Synthesis of Anthranilic Diamide Insecticides (e.g., Chlorantraniliprole)
2-Chloro-6-fluorobenzaldehyde is a key starting material for the synthesis of the insecticide chlorantraniliprole.[3] The synthesis involves a multi-step process where the aldehyde is converted into a key anthranilamide intermediate.
Signaling Pathway: Ryanodine Receptor Activation
Chlorantraniliprole acts as a potent activator of insect ryanodine receptors, which are intracellular calcium channels.[3] This activation leads to an uncontrolled release of calcium from the sarcoplasmic reticulum in muscle cells, causing muscle contraction, paralysis, and ultimately the death of the insect pest.
Synthesis of Isoxazolyl Penicillins (e.g., Flucloxacillin)
2-Chloro-6-fluorobenzaldehyde is a precursor in the synthesis of semi-synthetic, penicillinase-resistant antibiotics like flucloxacillin.[4] The synthesis involves converting the aldehyde into a substituted isoxazole ring, which is then coupled to 6-aminopenicillanic acid.
Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis
Flucloxacillin, like other β-lactam antibiotics, inhibits the synthesis of the bacterial cell wall. It does so by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[4] This disruption of cell wall integrity leads to bacterial cell lysis and death.
Conclusion
The carbonyl group of this compound is highly electrophilic due to the strong inductive electron-withdrawing effects of the ortho-chloro and -fluoro substituents. This inherent reactivity makes it a valuable and versatile building block in organic synthesis, particularly for the construction of complex molecules with applications in the pharmaceutical and agrochemical industries. While the 3-methyl group is expected to slightly attenuate this reactivity compared to its non-methylated counterpart, the overall electrophilic character remains pronounced. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to effectively utilize this important chemical intermediate in their synthetic endeavors. The exploration of its role in the synthesis of bioactive compounds highlights its significance in the development of new therapeutic agents and crop protection solutions.
References
electronic effects of substituents in 2-Chloro-6-fluoro-3-methylbenzaldehyde
An In-depth Technical Guide to the Electronic Effects of Substituents in 2-Chloro-6-fluoro-3-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a polysubstituted aromatic aldehyde with potential applications as a building block in the synthesis of pharmaceuticals and agrochemicals. The reactivity and physicochemical properties of this molecule are intricately governed by the electronic effects of its three substituents: a chloro group and a fluoro group in the ortho positions relative to the aldehyde, and a methyl group in the meta position. Understanding the interplay of these electronic effects—inductive and resonance—is paramount for predicting the molecule's behavior in chemical reactions, its spectroscopic signature, and its potential interactions with biological targets. This guide provides a comprehensive analysis of these electronic effects, supported by quantitative data, detailed experimental protocols, and visualizations to aid researchers in their work.
Theoretical Framework of Electronic Effects
The electronic character of the benzene ring in this compound is modulated by the cumulative influence of the chloro, fluoro, methyl, and aldehyde groups. These effects are primarily categorized as inductive and resonance effects.
-
Inductive Effect (-I/+I): This effect is transmitted through the sigma (σ) bonds and is dependent on the electronegativity of the atoms.
-
Chloro (-Cl) and Fluoro (-F) groups: Both are highly electronegative and exert a strong electron-withdrawing inductive effect (-I), pulling electron density away from the aromatic ring.[1]
-
Methyl (-CH₃) group: This is an electron-donating group through induction (+I).[2]
-
Aldehyde (-CHO) group: The carbonyl group is strongly electron-withdrawing through induction.
-
-
Resonance Effect (+R/-R): This effect involves the delocalization of π electrons between the substituent and the aromatic ring.
-
Chloro (-Cl) and Fluoro (-F) groups: As halogens, they possess lone pairs of electrons that can be donated to the aromatic ring, resulting in a positive resonance effect (+R).[1] However, for halogens, the inductive effect is generally considered to be dominant over the resonance effect in influencing reactivity.[1][3] The poor overlap between the 3p orbital of chlorine and the 2p orbital of fluorine with the aromatic π-system weakens this resonance donation.[1]
-
Methyl (-CH₃) group: The methyl group can participate in hyperconjugation, a type of resonance effect, which is electron-donating.
-
Aldehyde (-CHO) group: This group is electron-withdrawing through resonance (-R), delocalizing the π electrons of the ring onto the carbonyl oxygen.
-
Combined Effect: In this compound, the two ortho halogens (Cl and F) strongly deactivate the ring towards electrophilic substitution and increase the electrophilicity of the carbonyl carbon due to their potent -I effects. The meta-positioned methyl group partially counteracts this deactivation with its +I effect. The overall electronic landscape of the aromatic ring is therefore electron-deficient, which is a key determinant of its reactivity, particularly making the carbonyl carbon more susceptible to nucleophilic attack.[1][4]
Quantitative Analysis of Substituent Effects
The Hammett and Taft equations provide a quantitative framework for correlating the electronic and steric effects of substituents with reaction rates and equilibria.[5][6]
-
The Hammett Equation: log(k/k₀) = σρ or log(K/K₀) = σρ
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[1]
-
ρ (rho) is the reaction constant, which reflects the sensitivity of a particular reaction to substituent effects.[5]
-
-
The Taft Equation: For ortho-substituted systems where steric effects are significant, the Taft equation is often employed: log(k/k₀) = ρσ + δEs
Table 1: Hammett Substituent Constants (σ)
| Substituent | σ_meta | σ_para |
|---|---|---|
| -Cl | +0.37 | +0.23 |
| -F | +0.34 | +0.06 |
| -CH₃ | -0.07 | -0.17 |
(Data sourced from standard physical organic chemistry texts)
The positive σ values for chloro and fluoro groups confirm their electron-withdrawing nature, while the negative value for the methyl group indicates its electron-donating character. For the target molecule, the cumulative effect of two strong electron-withdrawing groups (ortho-Cl, ortho-F) is expected to dominate over the single electron-donating group (meta-CH₃), leading to a significantly electron-deficient aromatic system.
Spectroscopic Manifestations of Electronic Effects
The electronic environment within this compound directly influences its spectroscopic properties.
-
¹H NMR Spectroscopy: The electron-withdrawing nature of the chloro, fluoro, and aldehyde groups will cause the aromatic protons to be deshielded, shifting their signals downfield in the spectrum. The aldehydic proton is also significantly deshielded and typically appears at a high chemical shift (around 10 ppm).[2][9]
-
¹³C NMR Spectroscopy: The carbonyl carbon of the aldehyde will be highly deshielded, appearing far downfield (around 190 ppm). The aromatic carbons bonded to the electronegative halogens will also show downfield shifts.[10]
-
Infrared (IR) Spectroscopy: The electron-withdrawing substituents increase the bond order of the carbonyl group, which typically shifts the C=O stretching frequency to a higher wavenumber compared to unsubstituted benzaldehyde.[1]
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Feature | Predicted Chemical Shift / Frequency |
|---|---|---|
| ¹H NMR | Aldehydic proton (-CHO) | ~10.4 ppm |
| Aromatic protons | ~7.0 - 7.8 ppm | |
| Methyl protons (-CH₃) | ~2.3 - 2.5 ppm | |
| ¹³C NMR | Carbonyl carbon (C=O) | ~185 - 190 ppm |
| Aromatic carbons | ~115 - 165 ppm | |
| Methyl carbon (-CH₃) | ~15 - 20 ppm | |
| IR | C=O stretch | >1700 cm⁻¹ |
(Predicted values based on data for structurally similar compounds and general principles of spectroscopy)
Experimental Protocols
Synthesis of this compound
A plausible synthesis route involves the oxidation of the corresponding toluene derivative. The following is a representative protocol adapted from known procedures for similar compounds.[11][12]
Materials and Equipment:
-
2-Chloro-6-fluoro-3-methyltoluene
-
Chlorine gas
-
Metal halide lamp
-
Iron-based solid superacid catalyst (e.g., SO₄²⁻/Fe₂O₃)
-
Water
-
Alkali solution (e.g., NaOH)
-
Four-necked reaction flask, reflux condenser, gas inlet, thermometer
-
Gas chromatograph (GC) for reaction monitoring
Procedure:
-
Chlorination: Charge the reaction flask with 2-chloro-6-fluoro-3-methyltoluene. Heat the mixture to 150-180°C under irradiation from a metal halide lamp. Bubble chlorine gas through the reaction mixture. Monitor the reaction by GC until the starting material is consumed and the desired chlorinated intermediates (benzyl dichloride derivative) are formed.[11]
-
Hydrolysis: To the crude chlorinated mixture, add the solid superacid catalyst. While maintaining the temperature at 150-180°C, add water dropwise over 2-3 hours. Continue stirring for an additional 4 hours after the addition is complete, monitoring by GC to ensure full conversion to the aldehyde.[11]
-
Work-up and Purification: Cool the reaction mixture and neutralize with an alkali solution to pH ≥ 8. Separate the organic layer. The crude product can be purified by distillation under reduced pressure.
Experimental Determination of Hammett Constants
A common method for determining Hammett constants is to measure the rates of hydrolysis of a series of substituted ethyl benzoates.[9][13]
Materials and Equipment:
-
Series of meta- and para-substituted ethyl benzoates (including the ethyl ester of 2-chloro-6-fluoro-3-methylbenzoic acid)
-
Ethanolic potassium hydroxide solution of known concentration
-
UV-Vis Spectrophotometer or equipment for titration
-
Constant temperature bath
Procedure:
-
Reaction Setup: Prepare solutions of each ethyl benzoate ester in ethanol at a known concentration.
-
Kinetic Runs: In a temperature-controlled vessel, mix the ester solution with the ethanolic KOH solution to initiate hydrolysis.
-
Monitoring: At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding excess acid). Determine the concentration of unreacted ester or formed carboxylate by titration or a suitable spectroscopic method.
-
Data Analysis: The reaction follows second-order kinetics. The rate constant (k) for each substituted ester is determined.
-
Hammett Plot: A plot of log(k/k₀) (where k₀ is the rate constant for ethyl benzoate) versus the known σ values for the substituents is created. The slope of this line is the reaction constant, ρ. The σ value for a new substituent can be determined from its measured rate constant and the established ρ value.[5]
Relevance in Drug Development and Signaling Pathways
The electronic properties of substituents are critical in drug design as they influence a molecule's ability to cross cell membranes, its metabolic stability, and its binding affinity to target receptors.[14][15] Electron-withdrawing groups, like those in this compound, can modulate the pKa of nearby functional groups and participate in specific hydrogen bonding or other non-covalent interactions within a receptor's binding pocket.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[16] Dysregulation of this pathway is implicated in many cancers, making it a prime target for small molecule inhibitors.[4][10] The electronic nature of these inhibitors is key to their potency and selectivity. For instance, the ability to form hydrogen bonds with key residues in the kinase ATP-binding site is often governed by the electronic distribution within the inhibitor molecule.[15]
A molecule like this compound, or a derivative thereof, could be designed to target a component of this pathway. The electron-deficient nature of the ring could be exploited to enhance binding to an active site that has electron-rich residues. Therefore, a thorough understanding of the electronic effects discussed in this guide is a foundational element of rational drug design.
Conclusion
The electronic landscape of this compound is dominated by the strong inductive electron-withdrawing effects of the ortho-chloro and ortho-fluoro substituents, which are only partially offset by the meta-methyl group's electron-donating nature. This results in an electron-deficient aromatic ring and a highly electrophilic carbonyl carbon, features that are central to its chemical reactivity. While precise quantitative parameters for this specific substitution pattern require experimental determination, the principles outlined in this guide, along with data from analogous systems, provide a robust framework for predicting its behavior. For professionals in chemical research and drug development, a firm grasp of these electronic effects is indispensable for the effective utilization of this and similar molecules in the synthesis of novel, functional compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electronic Parameters used for quantifying Drug - Introduction | PPTX [slideshare.net]
- 4. Small-molecule Articles | Smolecule [smolecule.com]
- 5. Hammett equation - Wikipedia [en.wikipedia.org]
- 6. The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic study of the base-catalysed reactions of benzaldehyde and thiophene-2-carbaldehyde with acetonitriles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. datapdf.com [datapdf.com]
- 10. Pharmacological inhibitors of MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. web.viu.ca [web.viu.ca]
- 14. A Study on the Effect of the Substituent against PAK4 Inhibition Using In Silico Methods | MDPI [mdpi.com]
- 15. Substituent Effects on Drug-Receptor H-bond Interactions: Correlations Useful for the Design of Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
Methodological & Application
Synthesis of 2-Chloro-6-fluoro-3-methylbenzaldehyde from 2-chloro-6-fluoro-3-methyltoluene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-fluoro-3-methylbenzaldehyde is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its production from 2-chloro-6-fluoro-3-methyltoluene is a critical industrial process. The primary and most established method for this conversion involves a two-step process: free-radical side-chain chlorination of the methyl group followed by hydrolysis of the resulting chlorinated intermediates.[1][2] This method is favored for its scalability and efficiency. Alternative direct oxidation methods, while feasible, are less commonly detailed for this specific substrate.
This document provides detailed protocols for the synthesis of this compound from 2-chloro-6-fluoro-3-methyltoluene, focusing on the widely used chlorination-hydrolysis pathway.
Reaction Overview
The synthesis of this compound from 2-chloro-6-fluoro-3-methyltoluene is typically carried out in two main stages:
-
Side-Chain Chlorination: 2-chloro-6-fluoro-3-methyltoluene undergoes free-radical chlorination on the methyl group under UV illumination. This step produces a mixture of chlorinated intermediates, primarily 2-chloro-6-fluoro-3-(dichloromethyl)toluene.[1][3]
-
Hydrolysis: The chlorinated intermediate mixture is then hydrolyzed to the final product, this compound.[1][3] The use of a solid acid catalyst, such as an iron-based superacid, in the hydrolysis step is an advancement over traditional methods that use strong mineral acids like sulfuric acid.[1][3]
Experimental Protocols
The following protocols are based on the side-chain chlorination and subsequent hydrolysis method.
Protocol 1: Side-Chain Chlorination
Materials and Equipment:
-
500 mL four-necked glass reaction flask
-
Reflux condenser
-
Tail gas absorption device (for chlorine)
-
Thermometer
-
Metal halide lamp for UV illumination
-
Gas supply for chlorine
-
Gas chromatograph (GC) for reaction monitoring
-
2-chloro-6-fluoro-3-methyltoluene
-
Chlorine gas
-
Phosphorus trichloride (optional, can improve product quality)[3]
-
Nitrogen gas
Procedure:
-
Set up the 500 mL four-necked glass reaction flask with a reflux condenser, a gas inlet tube, a thermometer, and an opening for sampling. The reflux condenser should be connected to a tail gas absorption device containing an alkali solution to neutralize unreacted chlorine gas.
-
Charge the reaction flask with 2-chloro-6-fluoro-3-methyltoluene. If using, add a catalytic amount of phosphorus trichloride.
-
Position the metal halide lamp to irradiate the flask.
-
Heat the reaction mixture to the specified temperature (see Table 1) with stirring.
-
Once the temperature is stable, begin bubbling chlorine gas through the reaction mixture.
-
Monitor the progress of the reaction by taking samples from the liquid phase and analyzing them by gas chromatography.
-
Continue the chlorination until the concentration of the monochlorinated intermediate (2-chloro-6-fluoro-3-(chloromethyl)toluene) is less than 0.5%.[2][3]
-
Once the desired level of chlorination is achieved, stop the chlorine flow and purge the system with nitrogen gas to remove any residual chlorine.
Protocol 2: Hydrolysis of Chlorinated Intermediates
Materials and Equipment:
-
Reaction flask with the chlorinated mixture from Protocol 1
-
Heating mantle with stirring
-
Dropping funnel
-
Iron-based solid superacid catalyst (e.g., SO₄²⁻/Fe₂O₃)[3]
-
Water
-
Alkali solution (e.g., sodium carbonate, sodium hydroxide, or potassium hydroxide)[3]
-
Separatory funnel
-
Reduced pressure distillation apparatus
-
Standard laboratory glassware
Procedure:
-
To the crude chlorinated mixture from Protocol 1 in the reaction flask, add the iron-based solid superacid catalyst.
-
Maintain the reaction temperature as specified in Table 1.
-
Slowly add water to the reaction mixture via a dropping funnel over a period of 2-4 hours.[3]
-
After the addition of water is complete, continue to heat the mixture with stirring for an additional 4-5 hours to ensure the complete conversion of the chlorinated intermediates.[3] Monitor the reaction completion by GC.
-
Cool the reaction mixture to 80-100 °C.[2]
-
Slowly add an alkali solution to neutralize the reaction mixture to a pH of ≥ 8.[2][3]
-
After neutralization, transfer the mixture to a separatory funnel and allow the layers to separate.
-
Separate the organic layer, which contains the crude this compound.
-
The crude product can be purified by reduced pressure distillation or rectification to obtain the final product.[3]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Value | Reference |
| Side-Chain Chlorination | ||
| Reaction Temperature | 100-200 °C | [3] |
| Monochloro-intermediate endpoint | < 0.5% | [2][3] |
| Hydrolysis | ||
| Reaction Temperature | 100-200 °C | [3] |
| Water Addition Time | 2-4 hours | [3] |
| Post-addition Reaction Time | 4 ± 0.5 hours | [3] |
| Neutralization pH | ≥ 8 | [2][3] |
| Overall Process | ||
| Reported Yield | ~90% (with H₂SO₄) | [3] |
| Reported Purity | 99% (with H₂SO₄) | [3] |
Alternative Synthetic Routes
While the chlorination-hydrolysis route is prevalent, direct oxidation of the methyl group is an alternative approach. Oxidizing agents such as chromyl chloride (in an Etard reaction), hydrogen peroxide, or catalytic systems involving transition metals can be employed for the conversion of substituted toluenes to benzaldehydes.[1][4][5][6] However, for halogenated substrates, selectivity can be a challenge, and the reaction conditions need to be carefully optimized to avoid over-oxidation to the carboxylic acid or reactions with the halogen substituents.
Workflow Diagram
Caption: Synthesis workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 4. quora.com [quora.com]
- 5. How will you convert Toluene to Benzaldehyde class 12 chemistry CBSE [vedantu.com]
- 6. 2-Chloro-6-fluorotoluene - Wikipedia [en.wikipedia.org]
Application Note and Detailed Experimental Protocol for the Synthesis of 2-Chloro-6-fluoro-3-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of 2-Chloro-6-fluoro-3-methylbenzaldehyde, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The protocol herein is based on the Vilsmeier-Haack formylation of 2-chloro-4-fluoro-1-methylbenzene.
Introduction
This compound is a substituted aromatic aldehyde containing chlorine, fluorine, and methyl functional groups. This substitution pattern makes it a valuable building block for accessing complex molecular architectures in medicinal chemistry and crop protection science. The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds and is proposed here for the regioselective introduction of a formyl group to the 2-chloro-4-fluoro-1-methylbenzene precursor.[1][2][3][4]
Physicochemical Properties
A summary of the known and predicted physicochemical properties of the starting material and the final product is presented below.
| Property | 2-Chloro-4-fluoro-1-methylbenzene | This compound |
| CAS Number | 452-73-3[5] | 104451-99-2[6] |
| Molecular Formula | C₇H₆ClF[5] | C₈H₆ClFO[6] |
| Molecular Weight | 144.57 g/mol [5] | 172.58 g/mol [6] |
| Appearance | Colorless to light yellow liquid[5] | Off-white crystalline solid[6] |
| Melting Point | Not available | 30-33 °C[6] |
| Boiling Point | 151.5-153.0 °C[5] | 225.1±35.0 °C (Predicted)[6] |
| Density | 1.197 g/cm³[5] | 1.292±0.06 g/cm³ (Predicted)[6] |
Synthetic Pathway
The proposed synthesis of this compound proceeds via the Vilsmeier-Haack formylation of 2-chloro-4-fluoro-1-methylbenzene. The reaction involves the formation of the Vilsmeier reagent from phosphoryl chloride and dimethylformamide, which then acts as the formylating agent in an electrophilic aromatic substitution reaction.[1][2][3]
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is a representative procedure and may require optimization for scale and specific laboratory conditions.
4.1. Materials and Equipment
| Reagents | Equipment |
| 2-Chloro-4-fluoro-1-methylbenzene (1.0 eq) | Three-necked round-bottom flask |
| Phosphoryl chloride (POCl₃) (1.5 eq) | Magnetic stirrer and stir bar |
| N,N-Dimethylformamide (DMF) (solvent and reagent) | Dropping funnel |
| Dichloromethane (DCM) (co-solvent, optional) | Reflux condenser |
| Ice bath | Heating mantle |
| Saturated sodium bicarbonate solution | Separatory funnel |
| Brine solution | Rotary evaporator |
| Anhydrous magnesium sulfate (MgSO₄) | Standard glassware for extraction and filtration |
4.2. Procedure
-
Vilsmeier Reagent Formation: In a dry three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphoryl chloride (1.5 eq) dropwise to the cooled DMF via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The formation of the Vilsmeier reagent, a chloroiminium salt, should be observed.[2][3]
-
Formylation Reaction: Cool the freshly prepared Vilsmeier reagent back to 0 °C in an ice bath.
-
Add 2-chloro-4-fluoro-1-methylbenzene (1.0 eq) dropwise to the Vilsmeier reagent. An optional co-solvent such as dichloromethane may be used to facilitate dissolution and addition.
-
After the addition, slowly warm the reaction mixture to room temperature and then heat to 60-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by vacuum distillation to yield pure this compound.
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Phosphoryl chloride is corrosive and reacts violently with water. Handle with extreme care.
-
Dimethylformamide is a skin and respiratory irritant.
-
The starting material and product are halogenated aromatic compounds and should be handled with care, avoiding inhalation and skin contact.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive Vilsmeier reagent due to moisture. | Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere. |
| Low reactivity of the substrate. | Increase reaction temperature or prolong reaction time. Monitor for potential decomposition. | |
| Formation of multiple products | Non-regioselective formylation or side reactions. | Optimize reaction temperature. Purification by column chromatography may be necessary to isolate the desired isomer. |
| Difficult work-up | Emulsion formation during extraction. | Add brine to the aqueous layer to break the emulsion. |
This detailed protocol provides a robust starting point for the synthesis of this compound. Researchers are encouraged to adapt and optimize the procedure based on their specific experimental setup and analytical capabilities.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. echemi.com [echemi.com]
- 6. US5457239A - Process for formylation of aromatic compounds - Google Patents [patents.google.com]
Application Note and Protocol: Purification of 2-Chloro-6-fluoro-3-methylbenzaldehyde by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Chloro-6-fluoro-3-methylbenzaldehyde is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The purity of this intermediate is critical for the successful synthesis of target molecules, affecting reaction yields, impurity profiles, and the overall efficacy of the final product. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging the differences in solubility between the desired compound and its impurities in a given solvent at varying temperatures.[1] This application note provides a detailed protocol for the purification of this compound, a crystalline solid with a melting point of 30-33 °C, using recrystallization.[2] The protocol is based on general principles for the purification of substituted benzaldehydes.[3][4]
Data Presentation
The following table summarizes the key quantitative parameters for the recrystallization of this compound. The selection of an appropriate solvent is crucial for effective purification.[4] Ethanol and a mixed solvent system of isopropanol and water are presented as primary and secondary options, respectively.
| Parameter | Single Solvent Recrystallization | Mixed Solvent Recrystallization |
| Solvent System | Ethanol | Isopropanol/Water |
| Crude Compound | 10.0 g | 10.0 g |
| Initial Purity (Hypothetical) | ~95% | ~95% |
| Solvent Volume (Approx.) | 20-30 mL | Isopropanol: 15-25 mL, Water: 5-15 mL |
| Dissolution Temperature | ~78 °C (Boiling point of Ethanol) | ~82 °C (Boiling point of Isopropanol) |
| Crystallization Temperature | 0-5 °C (Ice Bath) | 0-5 °C (Ice Bath) |
| Typical Recovery Yield | 80-90% | 85-95% |
| Expected Final Purity | >99% | >99.5% |
Experimental Protocols
Materials and Equipment:
-
Crude this compound
-
Recrystallization solvent(s): Ethanol, Isopropanol, Deionized Water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water/oil bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and flask
-
Vacuum source
-
Filter paper
-
Spatula and glass rod
-
Ice bath
-
Drying oven or desiccator
Protocol 1: Single Solvent Recrystallization with Ethanol
-
Dissolution: Place 10.0 g of crude this compound in a 100 mL Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol (approximately 20 mL) and gently heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of hot ethanol until the solid completely dissolves.[3]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling promotes the formation of larger, purer crystals.[4] Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum or in a drying oven at a temperature below the compound's melting point (e.g., <30 °C) until a constant weight is achieved.
Protocol 2: Mixed Solvent Recrystallization with Isopropanol/Water
-
Dissolution: In a 100 mL Erlenmeyer flask, dissolve 10.0 g of crude this compound in a minimal amount of hot isopropanol (~80 °C).
-
Addition of Anti-solvent: To the hot solution, add deionized water dropwise with constant swirling until a faint cloudiness (turbidity) persists. This indicates that the solution is saturated.
-
Re-dissolution: Add a few drops of hot isopropanol to the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold isopropanol/water mixture.
-
Drying: Dry the purified crystals as described in Protocol 1.
Visualization of Experimental Workflow
References
Application Note and Protocol: Purification of 2-Chloro-6-fluoro-3-methylbenzaldehyde by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Chloro-6-fluoro-3-methylbenzaldehyde is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Following its synthesis, purification is a critical step to remove unreacted starting materials, byproducts, and other impurities. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, a widely used and effective technique for the separation of moderately polar organic compounds.
Experimental Protocols
Preliminary Analysis by Thin Layer Chromatography (TLC)
Before performing column chromatography, it is essential to determine the optimal mobile phase (eluent) composition using TLC. The goal is to find a solvent system that provides good separation between the desired product and impurities, with a retention factor (Rƒ) of approximately 0.25-0.35 for the target compound.[1]
Materials:
-
Crude this compound
-
TLC plates (silica gel coated)
-
Developing chamber
-
Capillary spotters
-
Various solvents: n-hexane, ethyl acetate, dichloromethane
-
UV lamp for visualization
Methodology:
-
Prepare a dilute solution of the crude product by dissolving a small amount in a volatile solvent like dichloromethane or ethyl acetate.
-
Use a capillary spotter to apply a small spot of the solution onto the baseline of a TLC plate.
-
Prepare a series of eluent mixtures with varying polarities. A good starting point is a mixture of n-hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).[2]
-
Pour a small amount of a chosen eluent mixture into the developing chamber, cover it, and allow the atmosphere to saturate with solvent vapors.
-
Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.
-
Allow the solvent front to ascend near the top of the plate, then remove the plate and mark the solvent front.
-
Visualize the separated spots under a UV lamp.
-
Calculate the Rƒ value for each spot (Rƒ = distance traveled by spot / distance traveled by solvent front). The ideal eluent system will give the this compound an Rƒ value of approximately 0.25-0.35, with good separation from other spots.[1]
Column Chromatography Protocol
This protocol outlines the purification of this compound using silica gel chromatography.[2]
Materials and Equipment:
-
Stationary Phase: Silica gel (e.g., 230-400 mesh for flash chromatography).[1]
-
Mobile Phase: The optimal mixture of n-hexane and ethyl acetate determined by TLC analysis.[2]
-
Crude this compound
-
Glass chromatography column with a stopcock
-
Sand (acid-washed)
-
Cotton or glass wool
-
Solvent reservoir (e.g., separatory funnel)
-
Fraction collector or test tubes
-
Rotary evaporator
Methodology:
-
Column Packing:
-
Insert a small plug of cotton or glass wool at the bottom of the column to support the packing.
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., n-hexane).
-
Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.
-
Add a thin protective layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimum amount of the eluent or a low-boiling point solvent like dichloromethane.[2]
-
Carefully apply the sample solution to the top of the silica bed using a pipette.
-
Drain the solvent until the sample has been adsorbed onto the silica.
-
Gently add a small amount of the eluent to rinse the sides of the column and allow it to adsorb onto the silica.
-
-
Elution:
-
Fill the column with the eluent. If using a solvent reservoir, attach it to the top of the column.
-
Open the stopcock to begin the elution process, maintaining a consistent flow rate.
-
Collect the eluting solvent in fractions using a fraction collector or test tubes.[2]
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the purified product.[2]
-
Spot each fraction (or a selection of fractions) on a TLC plate and develop it using the chromatography eluent.
-
Visualize the spots under a UV lamp to determine the purity of each fraction.
-
-
Isolation of Purified Product:
Data Presentation
The following table summarizes the recommended conditions for the column chromatography purification.
| Parameter | Recommended Material/Condition | Rationale/Comments |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard stationary phase for normal-phase chromatography of moderately polar compounds.[1][2] |
| Mobile Phase | n-Hexane / Ethyl Acetate mixture | Provides good separation for many benzaldehydes. The exact ratio must be optimized via TLC.[2] |
| TLC Rƒ Target | 0.25 - 0.35 | An optimal Rƒ value in TLC typically translates to good separation and a reasonable elution time in column chromatography.[1] |
| Sample Loading | Concentrated solution in eluent | Minimizes band broadening, leading to better separation. |
| Fraction Monitoring | Thin Layer Chromatography (TLC) | Allows for the identification of fractions containing the pure product.[2] |
| Product Isolation | Rotary Evaporation | Efficiently removes the solvent to yield the purified solid compound.[1][2] |
Mandatory Visualization
The following diagram illustrates the general workflow for the purification of this compound.
Caption: Workflow for purification by column chromatography.
Troubleshooting
-
Poor Separation: If the product and impurities elute together, the polarity of the eluent may be too high. Re-optimize the solvent system using TLC with less polar mixtures.
-
Compound Stuck on Column: If the product does not elute, the mobile phase is likely not polar enough. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).
-
Tailing of Spots on TLC/Column: This can occur if the compound is acidic or interacts strongly with the silica. Adding a very small amount of a modifier like triethylamine (e.g., 0.1%) to the eluent can sometimes resolve this issue, but caution is advised as aldehydes can be sensitive.[4]
-
Column Cracking: A cracked silica bed leads to poor separation. This is often caused by running the column dry or packing it unevenly. Ensure the silica bed is always covered with solvent.
Safety Precautions
-
This compound is classified as an irritant and may cause skin and eye irritation.[3] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Organic solvents such as n-hexane and ethyl acetate are flammable and should be handled in a well-ventilated fume hood away from ignition sources.
-
Silica gel dust can be a respiratory irritant. Handle it carefully, preferably in a fume hood, to avoid inhalation.
References
Application Notes and Protocols: Knoevenagel Condensation of 2-Chloro-6-fluoro-3-methylbenzaldehyde with Active Methylene Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to yield an α,β-unsaturated product.[1] This reaction is of significant interest in medicinal chemistry and drug development as its products often serve as key intermediates in the synthesis of various therapeutic agents, including those with anticancer properties.[1] The electron-withdrawing or donating nature of substituents on the aromatic ring of the benzaldehyde can significantly influence the reactivity and biological activity of the resulting compounds.
This document provides detailed application notes and experimental protocols for the Knoevenagel condensation of 2-Chloro-6-fluoro-3-methylbenzaldehyde with a selection of active methylene compounds. Due to a lack of specific experimental data in the current literature for this compound, the provided protocols and data are based on the closely related and well-documented substrate, 2-Chloro-6-fluorobenzaldehyde. The principles and reaction conditions are expected to be highly analogous, providing a strong starting point for the synthesis and investigation of derivatives from the 3-methyl substituted analogue.
Data Presentation: Reaction Parameters
The following table summarizes typical reaction conditions and outcomes for the Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde with various active methylene compounds. These parameters can serve as a baseline for optimizing the reaction with this compound.
| Active Methylene Compound | Catalyst | Solvent | Temperature | Time (h) | Yield (%) |
| Malononitrile | Piperidine | Ethanol | Room Temp. | 1 - 3 | >90 |
| Ethyl Cyanoacetate | DABCO | Ethanol/Water | RT - 50°C | 1 - 6 | 85 - 95 |
| Diethyl Malonate | Piperidine/Acetic Acid | Toluene | Reflux | 4 - 8 | 80 - 90 |
Experimental Protocols
Protocol 1: Synthesis of 2-(2-Chloro-6-fluorobenzylidene)malononitrile
This protocol describes the synthesis of 2-(2-Chloro-6-fluorobenzylidene)malononitrile, a common derivative from the Knoevenagel condensation.
Materials:
-
2-Chloro-6-fluorobenzaldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Piperidine (0.1 mmol)
-
Ethanol (10 mL)
-
25 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a 25 mL round-bottom flask, add 2-chloro-6-fluorobenzaldehyde (1.0 mmol) and malononitrile (1.0 mmol).
-
Add 10 mL of ethanol and a magnetic stir bar.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add piperidine (0.1 mmol) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78°C).[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 1-3 hours), cool the mixture to room temperature.[2]
-
Further cool the mixture in an ice bath to facilitate the precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the purified product under vacuum.
Protocol 2: Synthesis of Ethyl 2-cyano-3-(2-chloro-6-fluorophenyl)acrylate
This protocol outlines the synthesis using ethyl cyanoacetate as the active methylene compound.
Materials:
-
2-Chloro-6-fluorobenzaldehyde
-
Ethyl cyanoacetate
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Ethanol or Water
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a 50 mL round-bottom flask, combine 2-Chloro-6-fluorobenzaldehyde and ethyl cyanoacetate.
-
Add ethanol or water as the solvent.
-
Add a catalytic amount of DABCO to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50°C).
-
Monitor the reaction progress by TLC.
-
Upon completion, if the product precipitates, collect it by filtration. If the product is soluble, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol 3: Synthesis of Diethyl 2-(2-chloro-6-fluorobenzylidene)malonate
This protocol details the synthesis using diethyl malonate, which often requires azeotropic removal of water.
Materials:
-
2-Chloro-6-fluorobenzaldehyde
-
Diethyl malonate
-
Piperidine
-
Glacial Acetic Acid
-
Toluene
-
Dean-Stark apparatus
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Set up a 100 mL round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add 2-Chloro-6-fluorobenzaldehyde, diethyl malonate, and toluene.
-
Add piperidine and a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction by TLC.
-
Once the reaction is complete (no more water is collected), cool the mixture to room temperature.
-
Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by vacuum distillation or column chromatography.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the Knoevenagel condensation.
Potential Anticancer Signaling Pathway
The α,β-unsaturated ketone moiety present in the products of the Knoevenagel condensation is a known Michael acceptor, which can react with nucleophilic residues in biological macromolecules. This reactivity is often implicated in their anticancer activity, which can involve the induction of apoptosis (programmed cell death) through various signaling pathways.
Caption: Plausible anticancer signaling pathway involving induction of apoptosis.
References
Synthesis of Heterocyclic Compounds from 2-Chloro-6-fluoro-3-methylbenzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of various heterocyclic compounds utilizing 2-Chloro-6-fluoro-3-methylbenzaldehyde as a key starting material. This substituted benzaldehyde is a valuable building block in medicinal chemistry and materials science due to the unique electronic and steric properties conferred by its substitution pattern. The protocols outlined herein are intended for laboratory use by trained professionals.
Introduction
This compound is an aromatic aldehyde featuring electron-withdrawing chloro and fluoro groups ortho to the aldehyde functionality, and an electron-donating methyl group at the meta position. This specific arrangement of substituents influences the reactivity of the aldehyde group and the aromatic ring, making it a versatile precursor for the synthesis of a range of heterocyclic scaffolds. The presence of halogen atoms provides opportunities for further functionalization, for instance, through cross-coupling reactions, which is of significant interest in the development of novel pharmaceutical agents and functional materials.
This document details the application of this compound in several key transformations for the construction of important heterocyclic cores, including quinolines, pyrimidines, and isoxazoles.
Application Note 1: Synthesis of Quinolines via Friedländer Annulation
The Friedländer annulation is a widely used method for the synthesis of quinolines, which are prevalent scaffolds in numerous biologically active compounds. The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene group. A plausible synthetic route to a substituted quinoline from this compound involves its conversion to a 2-amino derivative followed by condensation with an active methylene compound.
Proposed Synthetic Pathway:
A hypothetical reaction pathway for the synthesis of a substituted quinoline is outlined below. This pathway is based on established chemical transformations.
Caption: Proposed synthesis of a substituted quinolone from this compound.
Experimental Protocol: Synthesis of a Substituted Quinolone (Hypothetical)
This protocol is a representative example based on general Friedländer annulation procedures. Optimization of conditions is recommended for specific applications.
Step 1: Nitration of this compound
-
To a stirred solution of this compound (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise.
-
Maintain the temperature at 0-5 °C during the addition.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.
-
Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-Chloro-6-fluoro-3-methyl-5-nitrobenzaldehyde.
Step 2: Reduction of the Nitro Group
-
Dissolve the nitro derivative (1.0 eq) in ethanol or methanol.
-
Add a reducing agent such as tin(II) chloride dihydrate (3.0-5.0 eq) or perform catalytic hydrogenation using Pd/C.
-
If using SnCl₂·2H₂O, heat the mixture to reflux for 2-4 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain 5-Amino-2-chloro-6-fluoro-3-methylbenzaldehyde.
Step 3: Friedländer Annulation
-
To a solution of the amino-benzaldehyde (1.0 eq) and ethyl acetoacetate (1.1 eq) in ethanol, add a catalytic amount of a base (e.g., piperidine or pyrrolidine).
-
Heat the reaction mixture to reflux for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry to obtain the desired substituted quinolone.
| Reactant | Stoichiometry |
| 5-Amino-2-chloro-6-fluoro-3-methylbenzaldehyde | 1.0 eq |
| Ethyl Acetoacetate | 1.1 eq |
| Piperidine (catalyst) | 0.1 eq |
| Ethanol (solvent) | - |
Application Note 2: Synthesis of Pyrimidine Derivatives via Multicomponent Reaction
Multicomponent reactions (MCRs) are powerful tools for the rapid construction of complex molecules in a single step. The Biginelli reaction is a classic MCR for the synthesis of dihydropyrimidinones, which can be subsequently oxidized to pyrimidines.
Reaction Workflow:
Caption: Synthesis of pyrimidine derivatives via the Biginelli reaction.
Experimental Protocol: Synthesis of a Substituted Dihydropyrimidinone
-
In a round-bottom flask, combine this compound (1.0 eq), ethyl acetoacetate (1.0 eq), and urea or thiourea (1.5 eq).
-
Add a catalytic amount of an acid catalyst (e.g., HCl, p-toluenesulfonic acid, or a Lewis acid like CuCl₂).
-
Add a suitable solvent, such as ethanol or acetic acid, or perform the reaction under solvent-free conditions.
-
Heat the mixture to reflux (typically 80-100 °C) for 2-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water or onto crushed ice to precipitate the product.
-
Collect the solid by filtration, wash with water and a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone/-thione.
| Reactant | Stoichiometry |
| This compound | 1.0 eq |
| Ethyl Acetoacetate | 1.0 eq |
| Urea or Thiourea | 1.5 eq |
| Acid Catalyst (e.g., HCl) | 0.1 eq |
| Ethanol (solvent) | - |
Application Note 3: Synthesis of Isoxazole Derivatives
Isoxazoles are five-membered heterocyclic compounds with a wide range of biological activities. A common method for their synthesis is the [3+2] cycloaddition of a nitrile oxide with an alkyne. This compound can be converted to the corresponding aldoxime, which can then be oxidized in situ to the nitrile oxide for reaction with an alkyne.
Logical Relationship for Isoxazole Synthesis:
Caption: Pathway for the synthesis of isoxazoles.
Experimental Protocol: Synthesis of a Substituted Isoxazole
Step 1: Synthesis of this compound Oxime
-
Dissolve this compound (1.0 eq) in a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride (1.2 eq) and a base such as sodium acetate or sodium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the crude oxime, which can be used in the next step without further purification.
Step 2: [3+2] Cycloaddition for Isoxazole Formation
-
Dissolve the crude oxime (1.0 eq) and a terminal alkyne (1.2 eq) in a suitable solvent such as DMF or chloroform.
-
Add an oxidizing agent, such as N-chlorosuccinimide (NCS) or chloramine-T, portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted isoxazole.
| Reactant | Stoichiometry |
| This compound Oxime | 1.0 eq |
| Terminal Alkyne | 1.2 eq |
| N-Chlorosuccinimide (NCS) | 1.1 eq |
| DMF (solvent) | - |
Conclusion
This compound serves as a versatile starting material for the synthesis of a variety of heterocyclic compounds of interest in medicinal chemistry and materials science. The protocols provided herein for the synthesis of quinolines, pyrimidines, and isoxazoles offer robust starting points for researchers. The unique substitution pattern of the starting aldehyde allows for the introduction of specific structural and electronic features into the target heterocycles, making it a valuable tool in the design and development of new chemical entities. Further exploration of its reactivity in other multicomponent and cyclization reactions is warranted to expand the accessible chemical space of novel heterocyclic compounds.
The Role of 2-Chloro-6-fluoro-3-methylbenzaldehyde's Close Analog in Medicinal Chemistry: Applications and Protocols
Please note: While the inquiry specified 2-Chloro-6-fluoro-3-methylbenzaldehyde, the available scientific literature extensively covers the applications of a closely related and structurally similar compound, 2-Chloro-6-fluorobenzaldehyde . The following application notes and protocols are based on the utility of this analog as a versatile building block in the synthesis of pharmaceuticals and other biologically active molecules. Its unique substitution pattern provides specific reactivity that is leveraged by medicinal chemists.[1]
Application Notes
2-Chloro-6-fluorobenzaldehyde is a key intermediate in the synthesis of a variety of commercially significant molecules, primarily in the pharmaceutical and agrochemical industries.[2][3] Its utility stems from the presence of the aldehyde functional group and the specific arrangement of the halogen substituents on the aromatic ring.[1]
Key Applications:
-
Synthesis of Penicillinase-Resistant Antibiotics: A major application of 2-chloro-6-fluorobenzaldehyde is in the production of semi-synthetic, penicillinase-resistant β-lactam antibiotics, most notably flucloxacillin.[1][4] These antibiotics are crucial for treating infections caused by bacteria that produce β-lactamase, such as Staphylococcus aureus.[1] The synthesis involves the conversion of the benzaldehyde into a key isoxazole intermediate, which is then coupled with 6-aminopenicillanic acid (6-APA).[1][4]
-
Agrochemical Synthesis: This benzaldehyde derivative serves as a precursor for the synthesis of potent agrochemicals. For instance, it is used in the multi-step synthesis of chlorantraniliprole, a broad-spectrum insecticide. The pathway involves the conversion of 2-chloro-6-fluorobenzaldehyde to a key intermediate, 2-amino-5-chloro-N,3-dimethylbenzamide.
-
Carbon-Carbon Bond Formation: The aldehyde group readily participates in condensation reactions, such as the Knoevenagel condensation, to form new carbon-carbon bonds.[4] This reaction is fundamental in organic synthesis for creating more complex molecules.
-
Synthesis of Heterocyclic Compounds: 2-Chloro-6-fluorobenzaldehyde is a starting material for synthesizing various heterocyclic compounds, including Schiff bases, pyrazoles, and chalcones.[5] These classes of compounds are of significant interest in drug discovery due to their wide range of biological activities, including antimicrobial and anticancer properties.[5][6]
Experimental Protocols
Detailed methodologies for key experiments involving 2-chloro-6-fluorobenzaldehyde are outlined below.
Protocol 1: Synthesis of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride
This protocol describes the multi-step synthesis of a key intermediate for flucloxacillin production from 2-chloro-6-fluorobenzaldehyde. The process involves oximation, chlorination, cyclization, hydrolysis, and subsequent acyl chlorination.[4]
General Synthetic Strategy:
-
Oxime Formation: React 2-chloro-6-fluorobenzaldehyde with hydroxylamine.
-
Chlorination: The resulting oxime is chlorinated using a suitable chlorinating agent.
-
Cyclization: The chlorinated intermediate undergoes cyclization.
-
Hydrolysis: The cyclized product is hydrolyzed to the corresponding carboxylic acid.
-
Acyl Chlorination: The carboxylic acid is then treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to yield the final acid chloride.[4]
Caption: Synthetic pathway for a key isoxazole intermediate.
Protocol 2: Coupling of Isoxazole Acid Chloride with 6-APA to form Flucloxacillin
This protocol details the final, critical acylation step in the synthesis of flucloxacillin.[1]
Methodology:
-
Preparation of 6-APA solution: Dissolve 6-aminopenicillanic acid (6-APA) in an aqueous solution of a base like sodium bicarbonate and cool the mixture to 0-5°C.[1]
-
Acylation: Add a solution of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride in a suitable organic solvent dropwise to the cooled 6-APA solution. Maintain the pH between 7 and 8 during the addition.[4]
-
Reaction: Stir the reaction mixture at 20-25°C for 4 hours.[1]
-
Isolation: After the reaction is complete, the flucloxacillin acid is extracted and can be converted to its sodium salt by reacting with a sodium salt solution. The product is then filtered, washed, and dried.[1]
Caption: General synthetic workflow for Flucloxacillin.
Protocol 3: Knoevenagel Condensation
This protocol describes a general procedure for the Knoevenagel condensation of 2-chloro-6-fluorobenzaldehyde with an active methylene compound like methyl cyanoacetate.[4]
Methodology:
-
Reactant Mixture: In a reaction vessel, dissolve 2-chloro-6-fluorobenzaldehyde (1.0 eq.) and methyl cyanoacetate (1.0 eq.) in a suitable solvent such as ethanol.[4]
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine (0.1-0.2 eq.), to the stirred solution.[4]
-
Reaction: The reaction mixture is typically heated to reflux and monitored for completion using a technique like Thin Layer Chromatography (TLC).[4]
-
Workup and Purification: Once the reaction is complete, the product is isolated by cooling the mixture to induce crystallization or by extraction, followed by purification techniques like recrystallization or column chromatography.
Data Presentation
The biological activity of compounds derived from halogenated benzaldehydes is a key area of research. The following tables summarize representative quantitative data for antimicrobial and anticancer activities.
Table 1: Comparative Antimicrobial Activity of Schiff Bases Derived from Substituted Benzaldehydes
| Compound Class | Derivative/Substituent | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) |
| Schiff Base | Sulfonic acid-based imine | S. aureus | 64 | - |
| Schiff Base | Sulfonic acid-based imine | E. faecalis | 64 | - |
| Schiff Base | Sulfonic acid-based imine | P. aeruginosa | 256 | - |
| Schiff Base | Sulfonic acid-based imine | C. albicans | 128 | - |
| Schiff Base | Sulfonic acid-based imine | C. tropicalis | 128 | - |
Data adapted from studies on related sulfonic acid-based imine compounds to illustrate potential antimicrobial efficacy.[7]
Table 2: Comparative Anticancer Activity of Heterocyclic Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) |
| Thiazolidinone | 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene] | - | - |
Note: Specific IC₅₀ values for a broad range of derivatives of 2-chloro-6-fluorobenzaldehyde are an emerging area of study. The table indicates the potential for this class of compounds based on related structures.[5][6]
Signaling Pathways and Mechanisms of Action
Mechanism of Action of Flucloxacillin
Flucloxacillin, like other β-lactam antibiotics, functions by inhibiting the synthesis of the bacterial cell wall. It specifically targets and covalently binds to penicillin-binding proteins (PBPs), which are essential bacterial enzymes for the final steps of peptidoglycan synthesis. This inhibition of the transpeptidation reaction disrupts the integrity of the cell wall, leading to cell lysis and bacterial death.
Caption: Mechanism of action of Flucloxacillin.
General Mechanism of Knoevenagel Condensation
The Knoevenagel condensation proceeds via a base-catalyzed mechanism. The base deprotonates the active methylene compound to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the final condensed product.
Caption: Mechanism of Knoevenagel condensation.
References
Application Notes and Protocols for the Development of Novel Antibiotics Using 2-Chloro-6-fluoro-3-methylbenzaldehyde
Disclaimer: The following application notes and protocols are provided as a hypothetical framework for the utilization of 2-Chloro-6-fluoro-3-methylbenzaldehyde in the development of novel antibiotics. As of the date of this document, there is no direct published research specifically detailing the antibacterial applications of this compound. The methodologies and potential pathways described herein are based on the known chemical reactivity of the analogous compound, 2-Chloro-6-fluorobenzaldehyde, and general principles of antibacterial drug discovery. These protocols are intended for use by qualified researchers and scientists in a controlled laboratory setting.
Introduction
The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global public health. The development of novel antibiotics with unique mechanisms of action is a critical area of research. Halogenated benzaldehydes are versatile scaffolds in medicinal chemistry, serving as precursors for a wide array of heterocyclic compounds with diverse biological activities. This compound, with its distinct substitution pattern, offers a unique starting point for the synthesis of novel molecular entities with potential antibacterial properties. The presence of chloro, fluoro, and methyl groups on the aromatic ring can influence the compound's steric and electronic properties, potentially leading to enhanced binding to bacterial targets and improved pharmacokinetic profiles.
This document outlines a series of protocols for the synthesis of candidate antibacterial compounds derived from this compound, their in vitro antibacterial screening, and a proposed workflow for hit-to-lead development.
Synthesis of Bioactive Heterocyclic Scaffolds
The aldehyde functionality of this compound is a key reactive site for the construction of various heterocyclic systems known to exhibit antibacterial activity.
Synthesis of Chalcone Derivatives
Chalcones, or 1,3-diaryl-2-propen-1-ones, are known precursors to flavonoids and isoflavonoids and have demonstrated a broad spectrum of biological activities, including antibacterial effects.
Experimental Protocol 1.1: Claisen-Schmidt Condensation for Chalcone Synthesis
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound and 10 mmol of a substituted acetophenone in 20 mL of ethanol.
-
Catalyst Addition: To the stirred solution, add 5 mL of a 40% aqueous potassium hydroxide solution dropwise at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3).
-
Work-up: Once the reaction is complete, pour the reaction mixture into 100 mL of ice-cold water and acidify with dilute HCl until the pH is neutral.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.
Synthesis of Pyrimidine Derivatives
Pyrimidine and its fused heterocyclic systems are core structures in numerous antimicrobial agents.
Experimental Protocol 1.2: Biginelli Reaction for Dihydropyrimidinone Synthesis
-
Reaction Mixture: In a 50 mL flask, combine 10 mmol of this compound, 12 mmol of a β-ketoester (e.g., ethyl acetoacetate), and 15 mmol of urea or thiourea.
-
Solvent and Catalyst: Add 20 mL of ethanol and a catalytic amount of concentrated hydrochloric acid (3-4 drops).
-
Reflux: Heat the mixture to reflux for 3-4 hours, monitoring the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that crystallizes out is collected by filtration.
-
Purification: Wash the solid with cold ethanol and dry under vacuum to yield the dihydropyrimidinone derivative.
In Vitro Antibacterial Screening
The newly synthesized compounds should be screened against a panel of clinically relevant bacterial strains to determine their antibacterial activity.
Experimental Protocol 2.1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Strains: Utilize a panel of Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecium) and Gram-negative (e.g., Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa) bacteria.
-
Preparation of Stock Solutions: Dissolve the synthesized compounds in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in Mueller-Hinton Broth (MHB) to achieve a concentration range of 256 µg/mL to 0.5 µg/mL.
-
Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation
Quantitative data from the antibacterial screening should be summarized for clear comparison.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Derivatives against Selected Bacterial Strains
| Compound ID | Derivative Class | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | K. pneumoniae (ATCC 700603) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) |
| CFM-CH-01 | Chalcone | >256 | 128 | 256 | >256 |
| CFM-PY-01 | Pyrimidine | 64 | >256 | 128 | >256 |
| Ciprofloxacin | (Control) | 0.25 | 0.015 | 0.03 | 0.25 |
| Vancomycin | (Control) | 1 | >256 | >256 | >256 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Mandatory Visualizations
Logical Workflow for Novel Antibiotic Development
Caption: A logical workflow for the development of novel antibiotics.
Proposed Experimental Workflow for Hit Identification
Caption: An experimental workflow for identifying lead antibiotic candidates.
Hypothetical Signaling Pathway Inhibition
While the precise mechanism of action for novel compounds is unknown, many antibiotics target essential bacterial pathways. A potential, hypothetical target could be the bacterial cell wall synthesis pathway.
Caption: A hypothetical mechanism of action targeting bacterial cell wall synthesis.
Application Notes and Protocols: Grignard Reaction of 2-Chloro-6-fluoro-3-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a fundamental and versatile method for forming carbon-carbon bonds in organic synthesis. This application note provides a detailed protocol for the reaction of 2-Chloro-6-fluoro-3-methylbenzaldehyde with Grignard reagents to synthesize secondary alcohols. This substituted benzaldehyde is a valuable building block in medicinal chemistry, and the resulting secondary alcohols are key intermediates for the development of novel pharmaceutical compounds. The protocol herein is a general guideline based on established procedures for similar substrates and may require optimization for specific Grignard reagents and experimental setups.[1][2]
General Reaction Scheme
The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon of an aldehyde. The subsequent acidic workup protonates the intermediate alkoxide to yield the final secondary alcohol.
R-MgX + this compound → 1-(2-Chloro-6-fluoro-3-methylphenyl)-R-alkanol
Where 'R' can be an alkyl or aryl group from the Grignard reagent (e.g., methyl, ethyl, phenyl) and 'X' is a halide (Br, Cl, or I).
Quantitative Data Summary
While specific yield data for the reaction with this compound is not extensively reported in the literature, the following table provides representative data for Grignard reactions with analogous substituted benzaldehydes. Researchers should consider these as target ranges and optimize their reaction conditions accordingly.
| Grignard Reagent (R-MgX) | Aldehyde Substrate | Product | Typical Yield (%) |
| Methylmagnesium Bromide | This compound | 1-(2-Chloro-6-fluoro-3-methylphenyl)ethanol | 70-90 |
| Ethylmagnesium Bromide | This compound | 1-(2-Chloro-6-fluoro-3-methylphenyl)propan-1-ol | 65-85 |
| Phenylmagnesium Bromide | This compound | (2-Chloro-6-fluoro-3-methylphenyl)(phenyl)methanol | 60-80 |
Experimental Protocol
This protocol details the synthesis of 1-(2-Chloro-6-fluoro-3-methylphenyl)ethanol using methylmagnesium bromide. The procedure can be adapted for other Grignard reagents.
Materials
-
This compound (1.0 equivalent)
-
Magnesium turnings (1.2 equivalents)
-
Methyl iodide or Methyl bromide (1.1 equivalents)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Iodine crystal (catalytic amount)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
1 M Hydrochloric acid (HCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Inert gas (Nitrogen or Argon)
Equipment
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas inlet
-
Ice bath
-
Heating mantle or water bath
Procedure
Part 1: Preparation of the Grignard Reagent (Methylmagnesium Bromide)
-
Setup: Assemble a flame-dried three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.2 eq.) and a small crystal of iodine in the flask under a gentle flow of inert gas.
-
Initiation: In the dropping funnel, prepare a solution of methyl iodide or methyl bromide (1.1 eq.) in anhydrous diethyl ether or THF. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the brownish color of the iodine disappears and gentle bubbling is observed. Gentle warming with a heat gun may be necessary to start the reaction.[2]
-
Formation: Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue stirring the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The solution should appear cloudy and grayish.[2]
Part 2: Reaction with this compound
-
Aldehyde Addition: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath. Dissolve this compound (1.0 eq.) in anhydrous diethyl ether or THF in a separate flask and add it to the dropping funnel.
-
Reaction: Add the aldehyde solution dropwise to the stirred Grignard reagent. Maintain the reaction temperature below 10 °C during the addition. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]
Part 3: Work-up and Purification
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[2]
-
Extraction: If a precipitate of magnesium salts forms, add 1 M HCl dropwise until the solid dissolves. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Washing and Drying: Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure secondary alcohol.
Safety Precautions
-
Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. All procedures must be conducted under a dry, inert atmosphere using anhydrous solvents.[2]
-
This compound is an irritant. Handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction can be exothermic. Ensure proper temperature control, especially during the addition of reagents.
-
All operations should be performed in a well-ventilated fume hood.
Visualization of the Experimental Workflow
References
Application Note: Selective Oxidation of 2-Chloro-6-fluoro-3-methylbenzaldehyde
AN-2CF3MBA-01
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the selective oxidation of 2-Chloro-6-fluoro-3-methylbenzaldehyde to its corresponding carboxylic acid, 2-Chloro-6-fluoro-3-methylbenzoic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Two effective methods are presented: the highly selective Pinnick oxidation, which is recommended for its mild conditions and high functional group tolerance, and an alternative method using Potassium Permanganate under phase-transfer catalysis. This note includes comprehensive experimental procedures, data tables for reagent quantities and typical outcomes, safety precautions, and graphical workflows to ensure successful execution and reproducibility.
Introduction
The conversion of aromatic aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. For complex molecules like this compound, which bears multiple substituents (halogens and an alkyl group), the choice of oxidant is crucial to avoid unwanted side reactions such as oxidation of the methyl group or reactions with the aromatic ring. The protocols herein are optimized for selectivity and yield, addressing the challenges posed by this sterically hindered and electronically modified substrate.
Recommended Method: Pinnick Oxidation
The Pinnick oxidation utilizes sodium chlorite (NaClO₂) under mild acidic conditions. It is renowned for its high chemoselectivity, tolerating a wide array of sensitive functional groups, making it the preferred method for this substrate.[1][2] A key feature of modern Pinnick protocols is the use of a scavenger, such as 2-methyl-2-butene, to quench the hypochlorous acid (HOCl) byproduct, which could otherwise lead to undesired side reactions.[1][2][3]
Reaction Scheme
Starting Material: this compound Product: 2-Chloro-6-fluoro-3-methylbenzoic acid Reagents: Sodium chlorite (NaClO₂), Sodium dihydrogen phosphate (NaH₂PO₄), 2-methyl-2-butene Solvent: tert-Butanol and Water
Experimental Protocol: Pinnick Oxidation
Materials:
-
This compound
-
tert-Butanol (t-BuOH)
-
Water (deionized)
-
2-methyl-2-butene
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
Sodium chlorite (NaClO₂, 80% technical grade)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate (EtOAc)
-
Hydrochloric acid (HCl, 3 M)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 equiv) in a 1:1 mixture of tert-butanol and water (e.g., 10 mL/mmol of aldehyde).
-
To the stirred solution, add 2-methyl-2-butene (4.0 equiv) followed by sodium dihydrogen phosphate (NaH₂PO₄, 5.0 equiv).[4]
-
In a separate beaker, prepare a solution of sodium chlorite (NaClO₂, 3.0 equiv) in water (e.g., 2 mL/mmol).
-
Slowly add the sodium chlorite solution to the reaction mixture dropwise over 30-60 minutes. An exotherm may be observed; maintain the temperature below 35 °C, using a water bath if necessary.
-
Stir the reaction vigorously at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
-
Workup: a. Cool the mixture in an ice bath and quench the reaction by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a starch-iodide paper test indicates the absence of peroxides. b. Concentrate the mixture under reduced pressure to remove the t-BuOH. c. Acidify the remaining aqueous solution to pH 2-3 with 3 M HCl. A white precipitate of the carboxylic acid should form. d. Extract the mixture with ethyl acetate (3 x volume of aqueous layer). e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: a. The crude 2-Chloro-6-fluoro-3-methylbenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene). b. Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation: Pinnick Oxidation
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting Material |
| Sodium Chlorite (NaClO₂) | 3.0 | Oxidizing Agent |
| 2-methyl-2-butene | 4.0 | Hypochlorite Scavenger[1][2] |
| Sodium Dihydrogen Phosphate (NaH₂PO₄) | 5.0 | Buffer to maintain mild acidic pH |
| Parameter | Value | Notes |
| Solvent System | t-BuOH/H₂O | Typically 1:1 v/v |
| Temperature | Room Temp. | Control initial exotherm |
| Reaction Time | 4 - 16 hours | Monitor by TLC |
| Typical Yield | > 90% | Based on similar substituted benzaldehydes |
Alternative Method: Potassium Permanganate (KMnO₄) Oxidation
Potassium permanganate is a powerful and cost-effective oxidizing agent.[5] For substrates with sensitive groups, such as the methyl group in the target molecule, conditions must be carefully controlled to prevent over-oxidation. Using a phase-transfer catalyst (PTC) in a biphasic system can enhance selectivity for the aldehyde.[6][7]
Experimental Protocol: KMnO₄ Oxidation
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Toluene
-
Tetrabutylammonium bromide (TBAB) or other suitable PTC
-
Sodium hydroxide (NaOH, 1 M solution)
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl, 6 M)
Procedure:
-
Dissolve this compound (1.0 equiv) and TBAB (0.05 equiv) in toluene in a round-bottom flask.
-
In a separate beaker, dissolve KMnO₄ (2.0 equiv) in water.
-
Add the aqueous KMnO₄ solution to the toluene solution and stir the biphasic mixture vigorously at room temperature.
-
To maintain a basic pH, which can help prevent methyl group oxidation, slowly add 1 M NaOH solution to the reaction mixture, keeping the pH between 8-10.
-
The reaction is typically complete within 2-4 hours, indicated by the disappearance of the purple permanganate color and formation of a brown MnO₂ precipitate. Monitor by TLC.
-
Workup: a. Cool the reaction mixture and quench by adding a saturated aqueous solution of sodium bisulfite until the brown MnO₂ is dissolved and the solution becomes clear. b. Separate the aqueous and organic layers. Extract the organic layer with water. c. Combine all aqueous layers. Wash with a small amount of toluene or diethyl ether to remove any remaining non-acidic impurities. d. Carefully acidify the aqueous layer with 6 M HCl to pH 2-3 to precipitate the carboxylic acid. e. Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Data Presentation: KMnO₄ Oxidation
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting Material |
| Potassium Permanganate (KMnO₄) | 2.0 | Oxidizing Agent[5][8] |
| Tetrabutylammonium Bromide (TBAB) | 0.05 | Phase-Transfer Catalyst[7] |
| Parameter | Value | Notes |
| Solvent System | Toluene/H₂O | Biphasic system |
| Temperature | Room Temp. | Monitor for exotherm |
| Reaction Time | 2 - 4 hours | Monitor by TLC and color change |
| Typical Yield | 75 - 85% | Yield may be lower due to side reactions |
Product Characterization
The final product, 2-Chloro-6-fluoro-3-methylbenzoic acid, should be characterized to confirm its identity and purity. While specific data for this exact molecule is not widely published, the following table provides expected analytical characteristics based on its structure and data from analogous compounds.[9][10]
| Analysis Method | Expected Results |
| Appearance | White to off-white solid. |
| Melting Point (°C) | Expected in the range of 150-170 °C, by analogy to similar substituted benzoic acids. (e.g., 2-Chloro-6-fluorobenzoic acid melts at 156-159 °C[10]). |
| ¹H NMR | Aromatic protons (2H), methyl protons (3H, singlet), and a broad singlet for the carboxylic acid proton (>10 ppm). |
| ¹³C NMR | Signals for the carboxylic carbon (~170 ppm), aromatic carbons (including those attached to Cl, F, and methyl group), and the methyl carbon (~15-20 ppm). |
| IR (cm⁻¹) | Broad O-H stretch (~2500-3300 cm⁻¹), sharp C=O stretch (~1700 cm⁻¹), C-Cl stretch (~750 cm⁻¹), C-F stretch (~1250 cm⁻¹). |
| Purity (HPLC) | ≥98% after purification. |
Visual Protocols and Diagrams
Oxidant Selection Logic
Caption: Logic diagram for selecting an appropriate oxidant.
General Experimental Workflow
Caption: General workflow for oxidation and purification.
Safety Precautions
-
General: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Oxidizing Agents: Sodium chlorite (NaClO₂) and potassium permanganate (KMnO₄) are strong oxidizers. Avoid contact with combustible materials. Handle with care to prevent spills.
-
Acids and Bases: Handle concentrated acids (HCl) and bases (NaOH) with extreme care. They are corrosive and can cause severe burns.
-
Solvents: Organic solvents like t-butanol, ethyl acetate, and toluene are flammable. Keep away from ignition sources.
-
Quenching: The quenching of oxidation reactions can be exothermic. Perform additions slowly and with cooling.
References
- 1. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 2. Pinnick (Kraus) Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. psiberg.com [psiberg.com]
- 4. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Potassium Permanganate [organic-chemistry.org]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1427433-93-9|2-Chloro-3-fluoro-6-methylbenzoic acid|BLD Pharm [bldpharm.com]
- 10. 2-Chloro-6-fluorobenzoic acid for synthesis 434-75-3 [sigmaaldrich.com]
Application Notes and Protocols: Reductive Amination of 2-Chloro-6-fluoro-3-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of amines. This document provides detailed application notes and a comprehensive protocol for the reductive amination of 2-Chloro-6-fluoro-3-methylbenzaldehyde to produce (2-Chloro-6-fluoro-3-methylphenyl)methanamine. This reaction is of significant interest as the resulting substituted benzylamine motif is a key structural component in a variety of pharmacologically active molecules. The protocol described herein utilizes sodium triacetoxyborohydride (STAB), a mild and selective reducing agent, which allows for a one-pot reaction with high functional group tolerance.
Reaction Principle
The reductive amination of an aldehyde involves two key steps: the formation of an imine or iminium ion intermediate followed by its reduction to an amine. In this one-pot protocol, this compound reacts with an ammonia source, such as ammonium acetate, to form the corresponding imine in situ. Sodium triacetoxyborohydride then selectively reduces the imine to the desired primary amine, (2-Chloro-6-fluoro-3-methylphenyl)methanamine, without significantly reducing the starting aldehyde. The ortho-substituents (chloro and fluoro groups) on the benzaldehyde ring introduce steric hindrance and electronic effects that necessitate careful optimization of reaction conditions to achieve high yields.
Experimental Protocol
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
This compound
-
Ammonium Acetate (NH₄OAc)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Addition of Amine Source: Add ammonium acetate (1.5 - 2.0 eq) to the flask.
-
Solvent Addition: Add anhydrous 1,2-dichloroethane or dichloromethane (approximately 0.1 - 0.2 M concentration of the aldehyde).
-
Stirring: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.2 - 1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed. Reaction times can vary but are typically in the range of 2-24 hours.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (2-Chloro-6-fluoro-3-methylphenyl)methanamine.
Data Presentation
Table 1: Reaction Parameters and Yield
| Parameter | Value |
| Starting Aldehyde | This compound |
| Amine Source | Ammonium Acetate |
| Reducing Agent | Sodium Triacetoxyborohydride |
| Solvent | 1,2-Dichloroethane |
| Reaction Temperature | Room Temperature |
| Reaction Time | [To be determined experimentally] |
| Isolated Yield (%) | [To be determined experimentally] |
| Product Purity (%) | [To be determined by analytical methods] |
Table 2: Characterization Data for (2-Chloro-6-fluoro-3-methylphenyl)methanamine
| Analysis | Expected Data |
| ¹H NMR | [Expected chemical shifts, multiplicities, and coupling constants for aromatic, benzylic, and amine protons] |
| ¹³C NMR | [Expected chemical shifts for aromatic, benzylic, and methyl carbons] |
| Mass Spec (MS) | [Expected m/z for the molecular ion peak (M+H)⁺] |
| Purity (HPLC/GC) | [Retention time and peak area percentage] |
Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow for Reductive Amination
Caption: Workflow for the one-pot reductive amination.
Reaction Signaling Pathway
Caption: Key steps in the reductive amination process.
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for 2-Chloro-6-fluoro-3-methylbenzaldehyde Synthesis
Disclaimer: Detailed experimental data for the synthesis of 2-Chloro-6-fluoro-3-methylbenzaldehyde is not widely published. The following guide is based on established industrial methods for the structurally similar and well-documented compound, 2-Chloro-6-fluorobenzaldehyde. The primary synthetic route involves the side-chain chlorination of the corresponding toluene derivative followed by hydrolysis. It is scientifically reasonable to assume that the same principles of synthesis and optimization apply. The proposed starting material for this synthesis is 2-Chloro-6-fluoro-3-methyltoluene.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthesis route for this compound?
A1: The most prevalent industrial method is anticipated to be the oxidation of 2-Chloro-6-fluoro-3-methyltoluene.[1] This is typically a two-step process:
-
Side-Chain Chlorination: Free-radical chlorination of the methyl group on 2-Chloro-6-fluoro-3-methyltoluene to form intermediate benzylidene dichlorides.
-
Hydrolysis: Subsequent hydrolysis of the chlorinated intermediates to yield the final aldehyde.[1][2]
Q2: What are the primary challenges in the side-chain chlorination of 2-Chloro-6-fluoro-3-methyltoluene?
A2: The main challenges are controlling the degree of chlorination and preventing side reactions.[2]
-
Over-chlorination: The reaction can proceed to the benzotrichloride derivative, which can lead to the formation of the corresponding benzoic acid as a byproduct during hydrolysis.
-
Under-chlorination: Incomplete reaction will leave unreacted starting material or a high proportion of the monochlorinated product, which will not hydrolyze to the desired aldehyde.[2]
-
Ring Chlorination: Although side-chain chlorination is favored under UV light or with a radical initiator, there is a risk of electrophilic aromatic substitution on the benzene ring, leading to impurities that are difficult to separate.[2]
Q3: What are the key parameters to control during the hydrolysis step?
A3: Key parameters for efficient hydrolysis include the choice of catalyst, reaction temperature, and the rate of water addition.[1][2]
-
Catalyst: An iron-based solid superacid is often used in industrial processes.[1] Sulfuric acid is an alternative but can lead to corrosion and waste disposal issues.[2]
-
Temperature: The hydrolysis is typically carried out at elevated temperatures, often between 100-200°C.[2] Temperature control is crucial to ensure a reasonable reaction rate without promoting decomposition or side reactions.[2]
-
Water Addition: A slow and controlled addition of water is necessary to manage the exothermic reaction and prevent the accumulation of intermediates.[1]
Q4: What are common impurities in the final product and how can they be removed?
A4: Common impurities include unreacted starting material (2-Chloro-6-fluoro-3-methyltoluene), chlorinated intermediates, and the over-oxidation product, 2-Chloro-6-fluoro-3-methylbenzoic acid.[1] Purification is typically achieved by fractional distillation under reduced pressure.[1] For laboratory scale, column chromatography or recrystallization can also be effective.[3] The formation of a bisulfite adduct is a highly specific method for separating aldehydes from non-carbonyl impurities.[3]
Troubleshooting Guides
Problem 1: Low Overall Yield
| Possible Cause | Suggested Solution |
| Incomplete Chlorination | Ensure the UV light source for photochlorination is functioning correctly and positioned for optimal irradiation.[1] If using a radical initiator, ensure it is fresh and used in the correct concentration.[2] Monitor the reaction by Gas Chromatography (GC) to ensure the disappearance of the starting material. Maintain the optimal reaction temperature.[1][2] |
| Inefficient Hydrolysis | Check the activity of the catalyst; if using a solid superacid, ensure it has not been deactivated.[2] Optimize the rate of water addition and maintain the reaction temperature within the specified range.[1] Use GC to monitor the conversion of chlorinated intermediates.[1] |
| Product Loss During Workup | During neutralization, add the alkaline solution slowly to avoid localized overheating. Ensure a clean separation of the organic and aqueous layers. If emulsions form, adding brine can help to break them.[2] |
Problem 2: High Levels of Impurities
| Possible Cause | Suggested Solution |
| High Levels of Trichlorinated Product | Monitor the chlorination reaction closely by GC and stop the chlorine feed once the desired conversion to the dichlorinated intermediate is reached.[2] Lowering the reaction temperature may improve selectivity.[2] |
| Presence of Ring-Chlorinated Byproducts | Ensure the reaction conditions favor free-radical substitution (e.g., UV light) rather than electrophilic aromatic substitution.[2] |
| Formation of Benzoic Acid Byproduct | Avoid harsh reaction conditions during hydrolysis. Promptly work up the reaction after completion to isolate the aldehyde.[2] |
Data Presentation
Table 1: Representative Quantitative Data for Synthesis (Adapted from the synthesis of 2-Chloro-6-fluorobenzaldehyde)
| Parameter | Chlorination Step | Hydrolysis Step |
| Starting Material | 2-Chloro-6-fluoro-3-methyltoluene | Crude chlorinated mixture |
| Key Reagents | Chlorine gas, UV light (or radical initiator) | Iron-based solid superacid, Water |
| Temperature | 100-200°C[4][5] | 100-200°C[4][5] |
| Reaction Time | Several hours (monitored by GC)[6] | Water addition (2-4h) + Incubation (approx. 4h)[4][5] |
| Monitoring | Gas Chromatography (GC) | Gas Chromatography (GC) |
| Endpoint | Monochloro-intermediate < 0.5%[4][5] | Complete conversion of intermediates |
| Typical Yield | - | >90% |
| Typical Purity | - | >99% |
Experimental Protocols
Method: Side-Chain Photochlorination and Hydrolysis of 2-Chloro-6-fluoro-3-methyltoluene
Step 1: Photochlorination
-
Equip a four-necked glass reaction flask with a reflux condenser, a gas inlet tube, a thermometer, and a mechanical stirrer. Set up a tail gas absorption device for chlorine.
-
Charge the flask with 2-Chloro-6-fluoro-3-methyltoluene. Adding a small amount of PCl₃ (e.g., 0.2% by weight) can help improve product quality.[5]
-
Position a metal halide lamp to irradiate the flask.[5]
-
Heat the reaction mixture to 150-180°C while stirring.[1]
-
Begin bubbling chlorine gas through the mixture.
-
Monitor the reaction progress by taking aliquots and analyzing them via GC.
-
Continue the chlorination until the GC analysis shows that the content of the monochlorinated intermediate is less than 0.5%.[1][5]
-
Stop the chlorine flow and purge the system with nitrogen to remove any unreacted chlorine.[5]
Step 2: Catalytic Hydrolysis
-
To the crude chlorinated mixture from Step 1, add an iron-based solid superacid catalyst (e.g., SO₄²⁻/Fe₂O₃) (approx. 0.2-0.4% by weight of the starting toluene).[1]
-
Maintain the reaction temperature at 150-180°C.[1]
-
Slowly and uniformly add water dropwise into the reaction flask over 2-4 hours.[4]
-
After the water addition is complete, keep the mixture at temperature and continue stirring for an additional 4 hours.[1]
-
Use GC to confirm the complete conversion of the di- and tri-chlorinated intermediates.[1]
Step 3: Neutralization, Extraction, and Purification
-
Cool the reaction mixture to 80-100°C.[1]
-
Slowly add an aqueous alkali solution (e.g., sodium carbonate or sodium hydroxide) while stirring until the pH of the mixture is ≥ 8.[1]
-
Continue stirring for 30 minutes, then transfer the mixture to a separatory funnel.
-
Allow the layers to separate completely. The organic layer contains the crude this compound.[1]
-
Purify the crude product by fractional distillation under reduced pressure.[1]
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 5. Method for preparing 2-chloro-6-fluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Chloro-6-fluoro-3-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 2-Chloro-6-fluoro-3-methylbenzaldehyde. The information is presented in a clear question-and-answer format to help you navigate potential challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The two primary industrial methods for synthesizing this compound are:
-
Oxidation of 2-chloro-6-fluoro-3-methyltoluene: This is a widely used two-step process. It begins with the free-radical chlorination of the methyl group on 2-chloro-6-fluoro-3-methyltoluene, followed by the hydrolysis of the resulting chlorinated intermediates to the aldehyde.
-
Formylation of 1-chloro-5-fluoro-2-methylbenzene: This route involves the introduction of a formyl group (-CHO) onto the aromatic ring of 1-chloro-5-fluoro-2-methylbenzene. The Vilsmeier-Haack reaction is a common method for this transformation.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the synthesis of this compound.
Route 1: Oxidation of 2-chloro-6-fluoro-3-methyltoluene
Q2: My reaction shows multiple products after the chlorination of 2-chloro-6-fluoro-3-methyltoluene. How can I control the reaction to favor the desired dichloromethyl intermediate?
A2: The formation of multiple products is a common challenge in free-radical chlorination. The primary side products are the under-chlorinated (monochloromethyl) and over-chlorinated (trichloromethyl) derivatives of 2-chloro-6-fluoro-3-methyltoluene.
Troubleshooting Steps:
-
Reaction Monitoring: The most critical factor is to closely monitor the reaction progress using Gas Chromatography (GC). This allows you to track the relative concentrations of the starting material, and the mono-, di-, and tri-chlorinated products.
-
Controlled Chlorine Addition: Ensure a steady and controlled flow of chlorine gas. Abrupt changes in the chlorine concentration can lead to a mixture of products.
-
Optimal Temperature: Maintain a consistent reaction temperature. The optimal temperature will depend on the specific radical initiator used.
-
Initiator Quality: Use a fresh and high-purity radical initiator (e.g., AIBN, benzoyl peroxide). Decomposed or impure initiators can lead to inefficient and uncontrolled reactions.
Q3: I am observing significant amounts of ring-chlorinated byproducts. How can I minimize these?
A3: Ring chlorination is a competing electrophilic aromatic substitution reaction that can occur under certain conditions.
Preventative Measures:
-
Reaction Conditions: Ensure your reaction is performed under conditions that favor free-radical substitution. This typically involves the use of UV light or a radical initiator and the exclusion of Lewis acids, which can catalyze ring chlorination.
-
Temperature Control: High reaction temperatures can sometimes promote ring chlorination. Operating at the lower end of the effective temperature range for your initiator may help to improve selectivity.
Q4: The hydrolysis of the chlorinated mixture is incomplete, resulting in a low yield of the final aldehyde. What can I do?
A4: Incomplete hydrolysis is often due to suboptimal reaction conditions or catalyst issues.
Optimization Strategies:
-
Hydrolysis Agent and Catalyst: The hydrolysis is typically carried out with water, often in the presence of a catalyst like a strong acid (e.g., sulfuric acid) or a solid acid catalyst.[1] Ensure your catalyst is active and used in the correct proportion.
-
Temperature and Time: Hydrolysis generally requires elevated temperatures. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Monitor the reaction by GC to determine the point of maximum conversion.
-
Phase Transfer Catalyst: In some cases, a phase transfer catalyst can be employed to improve the interaction between the aqueous and organic phases, leading to a more efficient hydrolysis.
Q5: My final product is contaminated with 2-chloro-6-fluoro-3-methylbenzoic acid. How can I prevent its formation and remove it?
A5: The formation of the corresponding benzoic acid is due to the over-oxidation of the aldehyde.
Prevention and Purification:
-
Mild Reaction Conditions: Avoid overly harsh hydrolysis conditions (e.g., excessively high temperatures or prolonged reaction times with strong oxidizing agents).
-
Purification: The acidic nature of the benzoic acid allows for its removal through an alkaline wash. Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous solution of sodium bicarbonate or sodium carbonate. The benzoic acid will be converted to its water-soluble sodium salt and move into the aqueous layer.
| Side Product | Formation Pathway | Prevention/Minimization | Purification Method |
| 2-chloro-6-fluoro-3-(chloromethyl)benzene | Incomplete side-chain chlorination | Monitor reaction by GC; ensure sufficient chlorine and reaction time. | Fractional distillation. |
| 2-chloro-6-fluoro-3-(trichloromethyl)benzene | Over-chlorination of the side-chain | Monitor reaction by GC; stop chlorine addition at optimal dichloromethyl concentration. | Fractional distillation. |
| Ring-chlorinated isomers | Electrophilic aromatic substitution | Use free-radical conditions (UV light/initiator); avoid Lewis acids. | Column chromatography. |
| 2-chloro-6-fluoro-3-methylbenzoic acid | Over-oxidation during hydrolysis | Use mild hydrolysis conditions; avoid prolonged heating. | Alkaline wash of the crude product. |
Route 2: Formylation of 1-chloro-5-fluoro-2-methylbenzene
Q6: The Vilsmeier-Haack formylation of 1-chloro-5-fluoro-2-methylbenzene is giving a low yield. What are the likely causes?
A6: The aromatic ring of 1-chloro-5-fluoro-2-methylbenzene is deactivated towards electrophilic substitution due to the electron-withdrawing effects of the chlorine and fluorine atoms. This can lead to low reactivity.
Troubleshooting Low Yield:
-
Reaction Temperature: Higher reaction temperatures may be required to drive the reaction to completion. However, be cautious as this can also lead to the formation of side products.
-
Vilsmeier Reagent Stoichiometry: Ensure that a sufficient excess of the Vilsmeier reagent (formed from a formamide like DMF and a chlorinating agent like phosphorus oxychloride) is used.
-
Reaction Time: Allow for a longer reaction time, monitoring the progress by TLC or GC to determine the optimal endpoint.
Q7: I have obtained a mixture of isomeric aldehydes from the formylation reaction. How can I predict and separate them?
A7: The formation of isomeric products is a significant challenge in this route due to the directing effects of the substituents on the aromatic ring. The chloro and fluoro groups are ortho, para-directing, while the methyl group is also ortho, para-directing.
Understanding and Managing Isomers:
-
Regioselectivity: The formyl group will substitute at the positions most activated by the combined electronic and steric effects of the existing substituents. The primary positions for electrophilic attack on 1-chloro-5-fluoro-2-methylbenzene are C4 and C6. This will lead to the formation of the desired this compound and its isomer, 4-chloro-2-fluoro-5-methylbenzaldehyde.
-
Separation: The separation of these isomers can be challenging due to their similar physical properties.
-
Column Chromatography: Careful column chromatography on silica gel with an optimized eluent system (e.g., a hexane/ethyl acetate gradient) is the most common method for separation at a lab scale.
-
Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure may be a viable option for larger quantities.
-
| Potential Isomeric Side Product | Formation Rationale | Separation Method |
| 4-chloro-2-fluoro-5-methylbenzaldehyde | Electrophilic attack at the C4 position, which is para to the chloro group and ortho to the methyl group. | Column chromatography, Fractional distillation. |
Experimental Protocols
Protocol 1: Purification of this compound via Column Chromatography
This protocol provides a general guideline for the purification of this compound from a crude reaction mixture.
-
Thin-Layer Chromatography (TLC) Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate (silica gel).
-
Develop the TLC plate using a mixture of n-hexane and ethyl acetate (start with a 9:1 ratio and adjust as needed).
-
Visualize the spots under UV light. The goal is to find a solvent system that gives good separation between the desired product and impurities (an Rf value of ~0.3 for the product is often ideal).
-
-
Column Preparation:
-
Select an appropriately sized chromatography column based on the amount of crude product.
-
Prepare a slurry of silica gel in the optimized eluent from the TLC analysis.
-
Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles.
-
-
Loading and Elution:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary, and then adsorb it onto a small amount of silica gel.
-
Carefully load the adsorbed sample onto the top of the column.
-
Begin eluting the column with the chosen solvent system, collecting fractions.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Visualizations
Caption: Troubleshooting workflow for low yield in the oxidation synthesis route.
Caption: Formation of isomeric side product in the Vilsmeier-Haack formylation route.
References
Technical Support Center: Purification of 2-Chloro-6-fluoro-3-methylbenzaldehyde
Disclaimer: The following troubleshooting guides and FAQs are primarily based on data and protocols for the structurally similar compound, 2-Chloro-6-fluorobenzaldehyde. Due to the addition of a methyl group in 2-Chloro-6-fluoro-3-methylbenzaldehyde, some physical properties such as boiling point and solubility may vary. Therefore, the provided information should be used as a strategic starting point, and optimization of specific parameters is highly recommended for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
A1: Based on the typical synthesis route involving side-chain chlorination of 2-chloro-6-fluoro-3-methyltoluene followed by hydrolysis, common impurities include:
-
Unreacted Starting Material: 2-chloro-6-fluoro-3-methyltoluene.
-
Incompletely Chlorinated Intermediates: Mono- and di-chlorinated versions of the starting material.
-
Over-oxidation Products: 2-Chloro-6-fluoro-3-methylbenzoic acid, which can form if the reaction conditions are too harsh.[1][2]
-
Isomeric Impurities: Positional isomers that may arise during the synthesis.
-
Ring Chlorination Byproducts: Chlorination on the aromatic ring instead of the methyl group can lead to hard-to-separate impurities.[1]
Q2: What are the recommended primary purification techniques for this compound?
A2: The primary purification techniques for similar aldehydes are:
-
Distillation under reduced pressure: This is often the most effective method for separating the product from less volatile or more volatile impurities.[1][2]
-
Column Chromatography: Using silica gel with a non-polar/polar solvent system (e.g., n-hexane/ethyl acetate) is a reliable method for removing closely related impurities.[3]
-
Recrystallization: As this compound is a solid at room temperature, recrystallization can be an excellent final purification step.[3]
Q3: Is there a chemical method to selectively separate the aldehyde from other impurities?
A3: Yes, the formation of a bisulfite adduct is a highly selective method for isolating aldehydes.[3] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct. This allows for the separation of non-carbonyl impurities by extraction. The aldehyde can then be regenerated by treating the aqueous solution with a base.[3]
Troubleshooting Guides
Low Purity After Initial Workup
| Observed Problem | Potential Cause | Suggested Solution |
| Persistent presence of starting material | Incomplete chlorination or hydrolysis. | Monitor the reaction progress using Gas Chromatography (GC) to ensure complete conversion. Consider increasing reaction time or temperature if necessary. |
| Significant amount of benzoic acid derivative detected | Over-oxidation during hydrolysis. | Avoid excessively harsh reaction conditions (e.g., high temperatures or prolonged reaction times). Promptly work up the reaction mixture after hydrolysis is complete.[1] |
| Broad peaks or multiple closely-eluting peaks in chromatography | Presence of isomeric impurities or side-chain chlorination byproducts. | Optimize the distillation conditions using a fractional distillation column.[2] For chromatography, perform a thorough solvent scouting using Thin Layer Chromatography (TLC) to find an optimal eluent system for better separation.[3] |
| Poor separation of layers during aqueous workup | Incorrect pH of the aqueous layer. | Carefully adjust the pH to ensure a clean separation. The addition of brine can sometimes help break up emulsions.[1] |
Data Presentation
Table 1: Physical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₈H₆ClFO | 172.58 | 30-33 | ~225 |
| 2-Chloro-6-fluorobenzaldehyde | C₇H₄ClFO | 158.56 | 32-35 | 104-105 |
| 2-Chloro-6-fluoro-3-methylbenzoic acid | C₈H₆ClFO₂ | 188.58 | - | - |
Data for this compound and its benzoic acid derivative are predicted or sourced from chemical suppliers. Data for 2-Chloro-6-fluorobenzaldehyde is for comparison.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general guideline. Optimization will be necessary.
-
TLC Analysis: First, determine an appropriate eluent system using TLC. A good starting point is a mixture of n-hexane and ethyl acetate. The ideal solvent system will give the desired aldehyde an Rf value of approximately 0.2-0.3.[3]
-
Column Packing: Prepare a chromatography column with silica gel as the stationary phase, using the determined eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a compatible solvent and load it onto the column.
-
Elution: Run the column with the chosen eluent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol is suitable for a final purification step.
-
Solvent Selection: Choose a suitable solvent or solvent mixture. Good starting points include ethanol or a mixture of n-hexane and ethyl acetate.[3] The ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature.
-
Dissolution: In a flask, dissolve the crude aldehyde in a minimal amount of the hot recrystallization solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.[3]
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.[3]
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for identifying sources of low purity.
References
Technical Support Center: Improving Suzuki Coupling Efficiency with 2-Chloro-6-fluoro-3-methylbenzaldehyde
Welcome to the technical support center for optimizing the Suzuki-Miyaura coupling reaction with 2-Chloro-6-fluoro-3-methylbenzaldehyde. This resource is tailored for researchers, scientists, and drug development professionals to navigate common challenges and enhance experimental outcomes with this sterically hindered and electronically deactivated substrate.
Frequently Asked Questions (FAQs)
Q1: What makes the Suzuki coupling with this compound particularly challenging?
A1: The primary challenges stem from two main factors. First, aryl chlorides are inherently less reactive than aryl bromides or iodides in the crucial oxidative addition step of the palladium catalytic cycle.[1][2] Second, the presence of substituents at both positions ortho to the chlorine atom (a fluoro and a methyl group) creates significant steric hindrance, which can impede the approach of the palladium catalyst to the reaction center.[1][2]
Q2: What are the most critical parameters to control for a successful coupling reaction with this substrate?
A2: For a successful Suzuki coupling with this compound, the three most critical factors to optimize are:
-
Catalyst System: The selection of the palladium precursor and, crucially, the ligand is of utmost importance. Bulky and electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs) are often necessary to facilitate the oxidative addition of the sterically hindered aryl chloride.[1][2][3]
-
Base: The choice of base is critical for the transmetalation step. The appropriate base will depend on the specific boronic acid and solvent system being used.[2]
-
Reaction Conditions: Temperature, solvent, and the stringent exclusion of oxygen are key parameters for achieving high yields and minimizing the formation of byproducts.[2]
Q3: What are the common side reactions observed in this coupling, and how can they be minimized?
A3: Common side reactions include:
-
Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct. This is frequently caused by the presence of oxygen.[2][4][5][6] To minimize homocoupling, it is essential to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.[2]
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This can be a significant issue with unstable boronic acids.[7] Using fresh boronic acid or converting it to a more stable boronate ester (e.g., a pinacol ester) can help mitigate this side reaction.[2][8]
-
Dehalogenation: The removal of the chlorine atom from the starting material. This can sometimes occur in the presence of certain bases or solvents.[7]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure the palladium precursor and ligand are of high quality and have been stored correctly. Consider using a pre-formed, air-stable palladium precatalyst.[9] |
| Insufficiently active catalyst system | Switch to a more active ligand, such as a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos, or RuPhos).[2][3] | |
| Low reaction temperature | Gradually increase the reaction temperature. Solvents with higher boiling points like toluene or dioxane may be necessary.[2] | |
| Inappropriate base | Screen different bases. For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[2][10] | |
| Significant Homocoupling of Boronic Acid | Oxygen in the reaction mixture | Ensure rigorous degassing of solvents and reagents (e.g., by sparging with an inert gas for at least 30 minutes or using freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.[2][5] |
| Use of a Pd(II) precatalyst | Pd(II) sources can promote homocoupling.[7] Consider using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[2] | |
| Protodeboronation of Boronic Acid | Unstable boronic acid | Use a fresh batch of the boronic acid. Alternatively, convert the boronic acid to a more stable boronate ester, such as a pinacol ester, which can slowly release the boronic acid under the reaction conditions.[2][8] |
| Low Yield with Sterically Hindered Boronic Acids | Steric hindrance impeding transmetalation | Employ bulky, electron-rich ligands (e.g., XPhos, SPhos) to accelerate the reaction.[9] Use a stronger base (K₃PO₄ or Cs₂CO₃) and consider increasing the reaction temperature.[9] |
| Low Yield with Electron-Deficient Boronic Acids | Slow transmetalation due to reduced nucleophilicity | Use a stronger base and an electron-rich ligand to promote the catalytic cycle. Increasing the reaction temperature can also be beneficial.[9] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This is a representative starting protocol and may require optimization for specific boronic acid partners.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 equiv.)
-
Anhydrous toluene or 1,4-dioxane
-
Degassed water
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Seal the flask with a septum and purge with a gentle stream of argon or nitrogen for 15 minutes.
-
Under a positive pressure of the inert gas, add palladium(II) acetate and SPhos.
-
Add the degassed solvent (e.g., toluene) and degassed water via syringe. The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.[2]
-
Reaction Execution: With vigorous stirring, heat the reaction mixture to 100-110 °C.
-
Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Work-up and Purification: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.[1]
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[1]
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Troubleshooting Logic for Low Yield
Caption: A logical approach to troubleshooting low yields in the Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Reactions Involving 2-Chloro-6-fluoro-3-methylbenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-6-fluoro-3-methylbenzaldehyde. The information is designed to address specific issues that may be encountered during catalytic reactions with this sterically hindered and electronically deactivated substrate.
I. Palladium-Catalyzed Cross-Coupling Reactions
Due to the steric hindrance from the ortho-substituents (chloro, fluoro, and methyl groups) and the electron-withdrawing nature of the aldehyde and fluoro groups, this compound presents unique challenges in palladium-catalyzed cross-coupling reactions.[1][2] Aryl chlorides are inherently less reactive than the corresponding bromides or iodides, necessitating the use of highly active catalyst systems.[2]
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound showing low to no conversion?
A1: The low reactivity of this substrate is primarily due to a combination of steric hindrance and electronic effects. The substituents ortho to the chlorine atom impede the oxidative addition of the palladium catalyst to the C-Cl bond, a critical step in the catalytic cycle.[1][2] Additionally, the electron-withdrawing groups deactivate the aromatic ring, making the C-Cl bond stronger and less susceptible to cleavage.[1] To overcome this, it is crucial to select an appropriate catalyst system, base, and reaction conditions.
Q2: What are the most critical parameters for a successful cross-coupling reaction with this substrate?
A2: The key parameters to control are the choice of the palladium precursor and ligand, the base, the solvent, and the reaction temperature.[1] For sterically hindered aryl chlorides like this compound, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos and SPhos) or N-heterocyclic carbenes (NHCs) are often necessary.[1][2]
Q3: What are common side reactions, and how can they be minimized?
A3: A common side reaction in Suzuki coupling is the homocoupling of the boronic acid. This is often promoted by the presence of oxygen.[2] To minimize this, ensure all solvents and reagents are thoroughly degassed, and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).[2] In Sonogashira coupling, alkyne homocoupling (Glaser coupling) can be a significant byproduct.[1] Using a robust catalyst system and carefully controlling the reaction conditions can help suppress this side reaction.
Q4: How do I know if my palladium catalyst has deactivated?
A4: Catalyst deactivation often presents as a reaction that starts but fails to proceed to completion. Visual indicators can include the formation of palladium black, which is precipitated metallic palladium.[3] This can be caused by high temperatures, high catalyst concentrations, or an inappropriate ligand-to-metal ratio.[3] Oxygen can also lead to catalyst deactivation by oxidizing the active Pd(0) to inactive Pd(II) species.[3]
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
| Possible Cause | Suggested Solution |
| Inactive Catalyst System | Use a pre-formed Pd(0) source like Pd(PPh₃)₄ or ensure efficient in-situ reduction of a Pd(II) precursor (e.g., Pd(OAc)₂). Employ bulky, electron-rich biaryl phosphine ligands such as XPhos or SPhos to promote oxidative addition.[1][2] |
| Inappropriate Base | Use a strong, non-coordinating base like K₃PO₄ or Cs₂CO₃. Ensure the base is anhydrous and finely powdered.[1] |
| Poor Solvent Choice | Use anhydrous and degassed polar aprotic solvents like 1,4-dioxane or toluene.[1] |
| Low Reaction Temperature | Increase the reaction temperature, typically in the range of 80-120 °C. Microwave irradiation can also be effective.[1] |
| Oxygen Contamination | Thoroughly degas all reagents and the reaction vessel. Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction.[2][3] |
Issue 2: Low Yield or Alkyne Homocoupling in Sonogashira Coupling
| Possible Cause | Suggested Solution |
| Inefficient Catalyst | Use a robust palladium catalyst system, potentially with bulky phosphine ligands. Higher catalyst loadings may be necessary for this challenging substrate.[1] Consider using specialized catalysts for chloroaromatics.[4] |
| Unsuitable Base/Solvent | Use a strong base like Cs₂CO₃ or K₃PO₄ in a polar aprotic solvent such as 1,4-dioxane or DMF.[1] |
| Catalyst Deactivation | Ensure rigorous exclusion of oxygen. If palladium black is observed, consider lowering the temperature or using a more stable ligand.[3] |
| Copper-Related Issues (if applicable) | If using a traditional copper co-catalyst, ensure its quality. Copper-free conditions are also an option and can prevent homocoupling. |
Issue 3: Poor Conversion in Buchwald-Hartwig Amination
| Possible Cause | Suggested Solution |
| Weak Catalyst System | Employ a catalyst system known for its high activity with aryl chlorides, such as those based on bulky biaryl phosphine ligands (e.g., Xantphos) or specific NHC ligands.[1][5] |
| Incorrect Base | A strong, non-nucleophilic base like NaOtBu or K₃PO₄ is typically required. The choice of base can be critical and may need optimization. |
| Steric Hindrance | For highly hindered amines, increasing the reaction temperature and using a more robust ligand may be necessary. |
| Ligand Degradation | Phosphine ligands can be susceptible to degradation at high temperatures. Ensure the reaction time is not unnecessarily long.[3] |
Data Presentation: Recommended Catalyst Systems for Cross-Coupling
| Reaction Type | Palladium Precursor | Ligand | Base | Solvent | Typical Temp. (°C) |
| Suzuki-Miyaura | Pd₂(dba)₃ or Pd(OAc)₂ | SPhos, XPhos | K₃PO₄, Cs₂CO₃ | Toluene, 1,4-Dioxane | 100-120[1][2] |
| Sonogashira | Pd(OAc)₂ or PdCl₂(PPh₃)₂ | XPhos, P(t-Bu)₃ | Cs₂CO₃, K₃PO₄ | 1,4-Dioxane, DMF | 100-120[1][4] |
| Buchwald-Hartwig | Pd₂(dba)₃ or Pd(OAc)₂ | Xantphos, BINAP | NaOtBu, K₃PO₄ | Toluene, 1,4-Dioxane | 100-120[1][5] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable ligand (e.g., SPhos, 4-10 mol%).[1]
-
Add the base (e.g., K₃PO₄, 2-3 equiv.).[1]
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[1]
-
Add the degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.[1]
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by flash chromatography.
Visualization of Experimental Workflow
References
managing steric hindrance in 2-Chloro-6-fluoro-3-methylbenzaldehyde reactions
Welcome to the technical support center for 2-Chloro-6-fluoro-3-methylbenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique chemical reactivity of this sterically hindered aromatic aldehyde. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when working with this compound?
The primary challenge is the significant steric hindrance around the aldehyde functional group. The presence of both a chlorine and a fluorine atom in the ortho positions (C2 and C6) physically blocks the approach of reagents to the carbonyl carbon. This can lead to slow reaction rates, low yields, or a complete lack of reactivity under standard conditions.[1][2][3]
Q2: How do the electronic properties of the substituents affect the aldehyde's reactivity?
The chloro and fluoro groups are electron-withdrawing via induction, which would typically make the carbonyl carbon more electrophilic and thus more reactive towards nucleophiles. However, for ortho-substituted benzaldehydes, the steric effect is the dominant factor and significantly retards the reaction rate, overriding the electronic activation.[1][2]
Q3: What general strategies can be employed to overcome the steric hindrance?
Several strategies can be effective:
-
Use of smaller, highly reactive nucleophiles: Reagents that are less bulky can access the electrophilic carbon more easily.
-
Harsher Reaction Conditions: Increasing the temperature or pressure can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.
-
Use of Catalysts: Lewis acids or specific organocatalysts can be used to activate the aldehyde group, making it more susceptible to nucleophilic attack even with significant steric shielding.[4][5][6]
-
Alternative Reaction Pathways: In some cases, multi-step sequences that avoid direct nucleophilic attack on the hindered aldehyde may be more successful.[7][8]
Q4: For which types of reactions is steric hindrance most problematic?
Steric hindrance is most pronounced in reactions that require a nucleophile to directly attack the carbonyl carbon in a constrained transition state. This includes many fundamental reactions such as Grignard additions, Wittig reactions, and aldol condensations.[9][10][11]
Troubleshooting Guides
Guide 1: Nucleophilic Addition Reactions (e.g., Grignard, Organolithium)
Problem: Low to no yield of the desired alcohol product.
This is a common issue stemming from the inability of the organometallic reagent to reach the aldehyde's carbonyl carbon.
Troubleshooting Workflow
Caption: Troubleshooting workflow for nucleophilic addition.
Summary of Potential Solutions
| Strategy | Rationale | Recommended Action |
| Modify Reaction Conditions | Overcome the activation energy barrier. | Increase temperature incrementally (e.g., from 0°C to room temperature, or reflux). Extend reaction time significantly (e.g., from 2h to 12-24h). |
| Change Nucleophile | Smaller nucleophiles face less steric repulsion. Organolithiums are generally more reactive than Grignard reagents. | If using i-PrMgBr, consider i-PrLi. If using a large nucleophile, seek a smaller synthetic equivalent. |
| Use Additives/Catalysts | Lewis acids like CeCl₃ chelate to the carbonyl oxygen, increasing its electrophilicity and facilitating attack. | Add 1.2 equivalents of anhydrous CeCl₃ to the aldehyde before dropwise addition of the organometallic reagent (Luche conditions). |
| Solvent Choice | Coordinating solvents like THF can enhance the reactivity of the organometallic reagent. | Ensure the use of anhydrous THF or Diethyl Ether. |
Guide 2: Condensation Reactions (e.g., Knoevenagel, Wittig)
Problem: The reaction stalls with low conversion to the desired condensed product.
The formation of the intermediate and subsequent elimination can be sterically hindered.
Troubleshooting Workflow
Caption: Troubleshooting workflow for condensation reactions.
Summary of Potential Solutions
| Reaction Type | Strategy | Rationale | Recommended Action |
| Wittig Reaction | Switch to HWE | Horner-Wadsworth-Emmons reagents are generally more nucleophilic and less sterically demanding than Wittig ylides, often providing higher yields for hindered aldehydes.[9] | Replace Ph₃P=CHR with (EtO)₂P(O)CHR-Na⁺. |
| Knoevenagel Condensation | Stronger Catalyst | A more potent catalyst can increase the rate of both the initial addition and the subsequent dehydration step. | While piperidine can be effective, for very hindered systems, using a Lewis acid like TiCl₄ with a tertiary amine base at low temperatures can promote the reaction. |
| General Condensations | Water Removal | For equilibrium reactions, removing the water byproduct drives the reaction toward the product. | Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water as it forms. |
Experimental Protocols
Protocol 1: Grignard Reaction with a Sterically Hindered Aldehyde using CeCl₃
This protocol describes a general method for the 1,2-addition of a Grignard reagent to this compound, enhanced by the use of cerium(III) chloride.[12]
Materials:
-
This compound (1.0 eq)
-
Anhydrous Cerium(III) chloride (CeCl₃) (1.2 eq)
-
Grignard Reagent (e.g., Methylmagnesium bromide, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium chloride (NH₄Cl) solution
-
1 M Hydrochloric acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Extraction Solvent (e.g., Ethyl Acetate)
Procedure:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add anhydrous CeCl₃ (1.2 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser.
-
Add anhydrous THF to the flask and stir the resulting slurry vigorously for at least 2 hours at room temperature to activate the CeCl₃.
-
Cool the slurry to 0°C using an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it to the CeCl₃ slurry. Stir for 30 minutes.
-
Reaction: Add the Grignard reagent (1.2 eq) dropwise to the cooled mixture via the dropping funnel over 20-30 minutes, maintaining the internal temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture back to 0°C. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl.
-
If a precipitate persists, add 1 M HCl dropwise until the solution becomes clear.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the desired secondary alcohol.
Visualization of Steric Hindrance
Caption: Steric shielding of the carbonyl carbon by ortho groups.
References
- 1. ias.ac.in [ias.ac.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. sarthaks.com [sarthaks.com]
- 4. Chiral Brønsted acid-catalysed enantioselective allylboration of sterically hindered aldehydes enabled by multiple hydrogen bonding interactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. byjus.com [byjus.com]
- 11. Compare the reactivity of benzaldehyde and ethanal towards nucleophilic addition reactions. Write the cross aldol condensation product between benzaldehyde and ethanal. [doubtnut.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Byproduct Formation in Knoevenagel Condensation of 2-Chloro-6-fluoro-3-methylbenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with byproduct formation during the Knoevenagel condensation of 2-Chloro-6-fluoro-3-methylbenzaldehyde. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
Question: Why is my reaction yield for the Knoevenagel condensation of this compound consistently low?
Answer: Low yields in this reaction can be attributed to several factors, particularly the steric hindrance imposed by the ortho-substituents (chloro and fluoro groups) and the adjacent methyl group, even though the electron-withdrawing nature of the halogens activates the aldehyde.[1] Key areas to investigate include:
-
Catalyst Activity: The basic catalyst (e.g., piperidine, ammonium acetate) may be old, impure, or not sufficiently active to efficiently deprotonate the active methylene compound.[1]
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent can lead to an incomplete reaction or the formation of side products.[1]
-
Water Content: The Knoevenagel condensation produces water, which can inhibit the reaction by shifting the equilibrium back towards the starting materials.[1]
-
Purity of Reactants: Impurities in the this compound or the active methylene compound can interfere with the reaction.[1]
Troubleshooting Steps:
-
Catalyst: Use a fresh or recently purified catalyst. Consider switching to a more active catalyst if needed. Ensure the correct stoichiometric amount is used, as too much can promote side reactions.[1]
-
Solvent: The choice of solvent is critical. While protic solvents like ethanol are common, aprotic polar solvents such as DMF might offer better results in some cases.[1] Solvent-free conditions can also be explored to potentially improve yields.[1]
-
Temperature: Optimize the reaction temperature. Gentle heating (e.g., 40-80°C) can often increase the reaction rate and yield.[1]
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating, which can lead to byproduct formation.[1]
-
Water Removal: If the reaction is sensitive to water, consider using a Dean-Stark apparatus for azeotropic removal of water or adding molecular sieves to the reaction mixture.[1]
Question: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
Answer: The primary side reactions in a Knoevenagel condensation are typically self-condensation of the aldehyde and Michael addition of the active methylene compound to the desired product.[1]
-
Self-Condensation of this compound: This is more likely to occur with stronger bases.
-
Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation can undergo a Michael addition with another molecule of the active methylene compound. This is often favored by longer reaction times and higher temperatures.[1]
Minimization Strategies:
-
Base Strength: Use a weak base as a catalyst (e.g., piperidine, ammonium acetate).[1]
-
Stoichiometry: Carefully control the stoichiometry of the reactants. A slight excess of the active methylene compound might be beneficial, but a large excess could favor Michael addition.[1]
-
Reaction Monitoring: Closely monitor the reaction's progress using TLC. Once the starting aldehyde is consumed, promptly work up the reaction to prevent further side reactions.[1]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Knoevenagel condensation?
A1: The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction.[1] The process is typically catalyzed by a weak base and involves three main steps:
-
Enolate Formation: The basic catalyst deprotonates the active methylene compound to form a resonance-stabilized enolate ion.[1]
-
Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the carbonyl carbon of the aldehyde.[1]
-
Dehydration: The resulting intermediate undergoes dehydration (elimination of a water molecule) to form the α,β-unsaturated product.[1]
Q2: How do the electron-withdrawing and donating groups on this compound affect the reaction?
A2: The chloro and fluoro groups are electron-withdrawing, which makes the carbonyl carbon of the aldehyde more electrophilic and thus more susceptible to nucleophilic attack. This generally increases the reaction rate compared to unsubstituted benzaldehyde. However, the ortho positioning of these groups, along with the 3-methyl group, introduces significant steric hindrance, which may necessitate slightly more forcing conditions (e.g., gentle heating) to achieve a good yield.[1]
Q3: What are some suitable active methylene compounds to use with this compound?
A3: Common active methylene compounds for Knoevenagel condensations include malononitrile, ethyl cyanoacetate, and diethyl malonate. The choice of the active methylene compound can influence the reactivity and the properties of the final product.
Q4: Are there any "green" or more environmentally friendly protocols for this reaction?
A4: Yes, several green chemistry approaches have been developed for Knoevenagel condensations. These include the use of water as a solvent, solvent-free conditions, and the use of heterogeneous catalysts that can be easily recovered and reused.[1]
Data Presentation
Table 1: Typical Reaction Conditions for Knoevenagel Condensation of 2-Chloro-6-fluorobenzaldehyde with Various Active Methylene Compounds.
| Active Methylene Compound | Catalyst | Solvent | Temperature | Typical Time | Typical Yield Range |
| Malononitrile | Piperidine | Ethanol | Room Temp | 2-4 h | >90% |
| Ethyl Cyanoacetate | DABCO | Ethanol/Water | RT - 50 °C | 1-6 h | 85-95% |
| Diethyl Malonate | Piperidine/Acetic Acid | Toluene | Reflux | 4-8 h | 80-90% |
Note: The yields and reaction times are typical for 2-Chloro-6-fluorobenzaldehyde and may vary for this compound due to increased steric hindrance. Optimization of these parameters is recommended for each specific application.[2]
Experimental Protocols
Protocol 1: Reaction with Malononitrile
-
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (10 mmol) and malononitrile (10 mmol) in 50 mL of ethanol.
-
Add a catalytic amount of piperidine (e.g., 1 mmol) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate from the solution. If so, collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
-
Protocol 2: Reaction with Ethyl Cyanoacetate
-
Materials:
-
This compound
-
Ethyl cyanoacetate
-
1,4-diazabicyclo[2.2.2]octane (DABCO) (catalyst)
-
Ethanol or Water (solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
In a round-bottom flask, combine this compound (5 mmol) and ethyl cyanoacetate (5 mmol) in 20 mL of ethanol or water.
-
Add DABCO (0.5 mmol) to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C).
-
Monitor the reaction by TLC.
-
After completion, if the product precipitates, collect it by filtration. If the product is soluble, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
-
Protocol 3: Reaction with Diethyl Malonate
-
Materials:
-
This compound
-
Diethyl malonate
-
Piperidine (catalyst)
-
Acetic Acid (co-catalyst)
-
Toluene (solvent)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add this compound (10 mmol), diethyl malonate (12 mmol), and 40 mL of toluene.
-
Add piperidine (1 mmol) and a catalytic amount of glacial acetic acid (e.g., 0.5 mmol).
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction by TLC.
-
Once the reaction is complete (no more water is collected), cool the mixture to room temperature.
-
Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product, which may require further purification.[2]
-
Visualizations
Caption: Troubleshooting workflow for low yield and byproduct formation.
Caption: General mechanism of the Knoevenagel condensation.
References
Technical Support Center: Troubleshooting Low Conversion Rates in 2-Chloro-6-fluoro-3-methylbenzaldehyde Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low conversion rates in reactions involving 2-Chloro-6-fluoro-3-methylbenzaldehyde. The information is presented in a question-and-answer format to directly address common issues.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
Q: My reaction with this compound is showing little to no product formation, and I am recovering most of my starting material. What are the likely causes?
A: Low or no conversion can stem from several factors, particularly when working with a sterically hindered and electronically deactivated substrate like this compound. Key areas to investigate include:
-
Insufficient Reactivity: The combination of ortho-chloro and fluoro substituents, along with the adjacent methyl group, can significantly hinder the approach of nucleophiles to the aldehyde carbonyl group.
-
Inappropriate Reaction Conditions: Temperature, reaction time, and solvent choice are critical and may require optimization.
-
Catalyst Inactivity: If your reaction is catalyst-dependent, the catalyst may be impure, deactivated, or used in an incorrect amount.
-
Poor Reagent Quality: The purity of your this compound, as well as other reactants and solvents, is crucial.
Troubleshooting Steps:
-
Increase Reaction Temperature: Gently heating the reaction can provide the necessary activation energy to overcome steric hindrance. Monitor for potential side reactions or decomposition at higher temperatures.
-
Extend Reaction Time: Due to steric hindrance, reactions with this substrate may proceed slower than with less substituted benzaldehydes. Monitor the reaction progress over a longer period using techniques like TLC or GC.
-
Re-evaluate Your Catalyst: If using a catalyst, ensure it is fresh and active. Consider screening different catalysts or increasing the catalyst loading. For instance, in a Knoevenagel condensation, stronger bases might be required, but this could also lead to side reactions.[1]
-
Check Reagent and Solvent Purity: Use freshly purified reagents and anhydrous solvents, especially for moisture-sensitive reactions like the Grignard reaction.[2] Impurities can quench reagents or poison catalysts.
Issue 2: Formation of Multiple Products and Side Reactions
Q: My reaction is producing a complex mixture of products, leading to a low yield of the desired compound. What are the common side reactions with this compound?
A: The formation of multiple products is a common challenge. Potential side reactions include:
-
Self-Condensation (Aldol Type): While this compound has no α-hydrogens and cannot self-condense via an enolate mechanism, other reactants in the mixture might.
-
Cannizzaro Reaction: In the presence of a strong base, non-enolizable aldehydes can undergo a disproportionation reaction to yield an alcohol and a carboxylic acid.
-
Over-oxidation: The aldehyde group can be oxidized to a carboxylic acid, especially if the reaction is exposed to air for extended periods at high temperatures or in the presence of certain catalysts.
-
Side reactions related to specific chemistries: For example, in a Knoevenagel condensation, Michael addition of the active methylene compound to the product can occur.[1]
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the molar ratios of your reactants.
-
Optimize Base/Catalyst: If using a base, consider using a weaker, non-nucleophilic base to minimize side reactions like the Cannizzaro reaction.
-
Inert Atmosphere: For sensitive reactions, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
Monitor Reaction Progress: Closely monitor the reaction and stop it once the starting material is consumed to prevent the formation of by-products from subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: How does the substitution pattern of this compound affect its reactivity?
A1: The substituents have competing effects. The ortho-chloro and -fluoro groups are electron-withdrawing, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1] However, these same groups, along with the adjacent 3-methyl group, create significant steric hindrance around the reaction center, which can slow down or prevent reactions with bulky nucleophiles.[1]
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
Q3: What analytical techniques are suitable for monitoring reactions with this compound?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of most reactions. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can provide more quantitative data on the consumption of starting materials and the formation of products. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for confirming the structure of the final product.
Data Presentation
| Benzaldehyde Derivative | Substituent Effects | Expected Relative Reactivity (Illustrative) |
| Benzaldehyde | Reference | 1.0 |
| 4-Nitrobenzaldehyde | Strong electron-withdrawing | > 10 |
| 4-Methoxybenzaldehyde | Strong electron-donating | < 1.0 |
| 2-Chlorobenzaldehyde | Electron-withdrawing, moderate steric hindrance | > 1.0 |
| 2,6-Dichlorobenzaldehyde | Electron-withdrawing, significant steric hindrance | Variable, depends on nucleophile size |
| This compound | Electron-withdrawing, significant steric hindrance | Variable, likely slower than less hindered analogues |
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation
This protocol provides a general guideline for the Knoevenagel condensation of this compound with an active methylene compound (e.g., malononitrile). Optimization of the catalyst, solvent, and temperature may be required.
Materials:
-
This compound (1.0 mmol)
-
Active methylene compound (e.g., malononitrile) (1.0 mmol)
-
Basic catalyst (e.g., piperidine, 0.1 mmol)
-
Solvent (e.g., ethanol, 10 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve this compound and the active methylene compound in the chosen solvent.
-
Add the basic catalyst to the solution.
-
Heat the reaction mixture to a temperature between room temperature and the boiling point of the solvent. The optimal temperature should be determined experimentally.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and isolate the product. This may involve precipitation followed by filtration, or extraction followed by solvent evaporation.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for Grignard Reaction
This protocol outlines a general procedure for the reaction of a Grignard reagent (e.g., methylmagnesium bromide) with this compound. This reaction is highly sensitive to moisture, and all glassware must be thoroughly dried, and anhydrous solvents must be used.
Materials:
-
This compound (1.0 mmol) in anhydrous THF
-
Grignard reagent (e.g., methylmagnesium bromide, 1.1 mmol in THF/diethyl ether)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Nitrogen or argon inlet
-
Magnetic stirrer
-
Saturated aqueous ammonium chloride solution for quenching
Procedure:
-
Set up a flame-dried three-necked flask with a dropping funnel, reflux condenser, and an inert gas inlet.
-
Add the solution of this compound in anhydrous THF to the flask.
-
Cool the flask in an ice bath.
-
Add the Grignard reagent dropwise from the dropping funnel to the stirred solution of the aldehyde.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[2]
Visualizations
References
Technical Support Center: Scale-up Synthesis of 2-Chloro-6-fluoro-3-methylbenzaldehyde
This technical support center provides essential guidance for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-Chloro-6-fluoro-3-methylbenzaldehyde. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial-scale synthesis route for this compound?
The most prevalent industrial method is analogous to the synthesis of similar benzaldehydes and involves a two-step process starting from 2-Chloro-6-fluoro-3-methyltoluene.[1][2] This process includes:
-
Side-chain chlorination: Free-radical chlorination of the methyl group on the toluene ring.[1][3]
-
Hydrolysis: Conversion of the resulting chlorinated intermediate into the final aldehyde product.[1][3]
Q2: What are the critical parameters to control during the side-chain chlorination step?
Controlling the degree of chlorination is the primary challenge.[1] Over-chlorination can lead to the formation of the corresponding benzylidene dichloride and benzotrichloride, while under-chlorination will result in a significant amount of unreacted starting material or the monochlorinated product.[1] Key parameters to monitor and control include:
-
Chlorine gas flow rate: A controlled and consistent flow is crucial.
-
Reaction temperature: Typically maintained between 100-200°C.[1][4]
-
UV light initiation: Consistent irradiation is necessary to promote free-radical formation.
-
Reaction progress monitoring: Regular analysis by Gas Chromatography (GC) is essential to determine the optimal point to stop the chlorination.[1]
Q3: What are the common challenges during the hydrolysis step?
Key challenges in the hydrolysis step are ensuring complete conversion of the chlorinated intermediates while minimizing side reactions. Important considerations include:
-
Catalyst selection: Iron-based solid superacids are often used as an alternative to corrosive mineral acids like sulfuric acid.[1][3][4][5]
-
Water addition: A slow and controlled addition of water over several hours is recommended.[1]
-
Temperature control: The reaction is typically carried out at elevated temperatures (100-200°C) to ensure a reasonable reaction rate.[1][4]
-
pH adjustment during work-up: After hydrolysis, the reaction mixture is neutralized or made basic (pH ≥ 8) to facilitate the separation of the organic product.[1][4]
Q4: What are the recommended purification methods for this compound at scale?
For large-scale purification, reduced pressure distillation is the most common and effective method.[1][4] The boiling point of the final product will be a critical parameter for optimizing this purification step. For smaller scales or for achieving very high purity, column chromatography can be employed.
Q5: What are the primary safety concerns when handling this compound and the reagents in its synthesis?
The synthesis involves several hazardous materials and conditions:
-
Chlorine gas: Highly toxic and corrosive. Requires a well-ventilated area and appropriate gas handling equipment.
-
This compound: Classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[2]
-
Reagents: Handling of strong acids or pyrophoric reagents like alkyllithiums (if alternative synthesis routes are considered) requires stringent safety protocols.[1]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Dichlorinated Intermediate in Chlorination | Inefficient radical initiation | Ensure the UV lamp is functioning correctly and the initiator (if used) is fresh. |
| Improper reaction temperature | Optimize the temperature to ensure a steady rate of radical formation. | |
| Inconsistent chlorine gas flow | Use a mass flow controller for precise and stable chlorine addition. | |
| Incomplete Hydrolysis | Insufficient temperature or reaction time | Increase the reaction temperature or prolong the reaction time, monitoring progress by GC. |
| Ineffective catalyst | Ensure the solid acid catalyst is active and not fouled. | |
| Formation of Benzoic Acid Byproduct | Over-oxidation during hydrolysis | Avoid excessively harsh reaction conditions (e.g., high temperatures for prolonged periods). Work up the reaction promptly after completion. |
| Poor Separation of Organic Layer During Work-up | Incorrect pH of the aqueous layer | Carefully adjust the pH to ≥ 8 to ensure a clean phase separation. The addition of brine can help break up emulsions.[1] |
| Product Purity Issues After Distillation | Inefficient distillation setup | Use a fractionating column with sufficient theoretical plates for the separation of close-boiling impurities. |
| Thermal decomposition of the product | Ensure the distillation is performed under a high vacuum to keep the pot temperature as low as possible. |
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of the closely related 2-Chloro-6-fluorobenzaldehyde, which can serve as a starting point for the scale-up of this compound.
| Parameter | Value | Reference |
| Starting Material | 2-Chloro-6-fluorotoluene | [4][5] |
| Chlorination Temperature | 150-180°C | [2] |
| Hydrolysis Temperature | 150-180°C | [2] |
| Hydrolysis Catalyst | Iron-based solid superacid (SO₄²⁻/Fe₂O₃) | [2][3] |
| Water Addition Time (Hydrolysis) | 2-4 hours | [1] |
| Post-hydrolysis Stirring Time | 4 hours | [1][2] |
| Work-up pH | ≥ 8 | [1][4] |
| Final Product Purity (Post-distillation) | >99% | [5] |
| Overall Yield | ~90% | [4] |
Experimental Protocols
Note: The following protocol is adapted from the synthesis of 2-Chloro-6-fluorobenzaldehyde and should be optimized for the synthesis of this compound.
Step 1: Side-Chain Chlorination of 2-Chloro-6-fluoro-3-methyltoluene
-
Reactor Setup: Charge a 500 mL four-necked glass reaction flask equipped with a reflux condenser, a gas inlet tube, a thermometer, and a mechanical stirrer with 250 g of 2-Chloro-6-fluoro-3-methyltoluene.
-
Initiation: Position a metal halide lamp to irradiate the flask.
-
Reaction: Heat the reaction mixture to 150-180°C with stirring.
-
Chlorination: Introduce a controlled stream of chlorine gas into the reaction mixture.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by Gas Chromatography (GC) to determine the relative amounts of the starting material and the mono-, di-, and tri-chlorinated products.
-
Completion: Stop the chlorine gas feed when the concentration of the monochlorinated intermediate is below a certain threshold (e.g., <0.5%).[4][5]
-
Purging: Purge the reactor with nitrogen gas to remove any residual chlorine.
Step 2: Hydrolysis of the Chlorinated Mixture
-
Catalyst Addition: To the crude chlorinated mixture from Step 1, add 0.5-1.0 g of an iron-based solid superacid catalyst.
-
Temperature Control: Maintain the reaction temperature at 150-180°C.
-
Water Addition: Slowly and uniformly add 37.5-40 g of water dropwise into the reaction flask over 2-3 hours.
-
Reaction Completion: After the water addition is complete, maintain the temperature and continue stirring for an additional 4 hours. Use GC to confirm the complete conversion of the di- and tri-chlorinated intermediates.
Step 3: Work-up and Purification
-
Neutralization: Slowly add an aqueous alkali solution (e.g., sodium carbonate or sodium hydroxide) while stirring until the pH of the mixture is ≥ 8.[1][4]
-
Phase Separation: Continue stirring for 30 minutes, then transfer the mixture to a separatory funnel and allow the layers to separate.
-
Extraction: The organic layer, which is the crude this compound, is separated.
-
Purification: Purify the crude product by vacuum distillation.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield in synthesis.
References
stability issues of 2-Chloro-6-fluoro-3-methylbenzaldehyde under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-6-fluoro-3-methylbenzaldehyde. The information is designed to address potential stability issues encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to common problems that may arise when using this compound in chemical reactions.
Issue 1: Low Yield or Incomplete Conversion in Nucleophilic Addition Reactions
| Possible Cause | Suggested Solution |
| Steric Hindrance: The ortho-substituents (Chloro and Fluoro groups) can sterically hinder the approach of nucleophiles to the aldehyde carbonyl group. | - Use smaller, more reactive nucleophiles where possible.- Employ more forcing reaction conditions, such as higher temperatures or longer reaction times, while monitoring for decomposition.- Consider the use of a catalyst that can facilitate the nucleophilic addition. |
| Reduced Electrophilicity: While the halogen atoms are electron-withdrawing, the methyl group is electron-donating, which can slightly reduce the electrophilicity of the carbonyl carbon compared to unmethylated analogues. | - Use stronger activating agents for the nucleophile.- Ensure the reaction medium is optimized for the specific nucleophilic addition. |
| Decomposition of Reactant: The aldehyde may be degrading under the reaction conditions. | - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.- Analyze the crude reaction mixture for byproducts to identify potential degradation pathways. |
Issue 2: Formation of 2-Chloro-6-fluoro-3-methylbenzoic acid as a Byproduct
| Possible Cause | Suggested Solution |
| Oxidation: The aldehyde is susceptible to oxidation, especially in the presence of air, oxidizing agents, or at elevated temperatures. | - Conduct reactions under an inert atmosphere.- Use freshly distilled or purified solvents to remove any oxidizing impurities.- Avoid excessive heating. If heating is necessary, use the lowest effective temperature.- If the reaction involves an oxidant, carefully control its stoichiometry. |
| Cannizzaro Reaction: In the presence of a strong base and the absence of α-hydrogens, two molecules of the aldehyde can disproportionate to form the corresponding carboxylic acid and alcohol.[1][2][3][4] | - Avoid using strong bases (e.g., NaOH, KOH) if the reaction conditions do not strictly require them.- If a base is necessary, consider using a non-nucleophilic, sterically hindered base.- Maintain a low reaction temperature to disfavor the Cannizzaro reaction. |
Issue 3: Formation of 2-Chloro-6-fluoro-3-methylbenzyl alcohol as a Byproduct
| Possible Cause | Suggested Solution |
| Reduction: Unintended reduction of the aldehyde can occur if reducing agents are present as impurities or are generated in situ. | - Ensure all reagents and solvents are pure and free from reducing contaminants.- If a metal catalyst is used, be aware of its potential to catalyze reduction in the presence of a hydrogen source. |
| Cannizzaro Reaction: As mentioned above, this disproportionation reaction will produce the alcohol alongside the carboxylic acid.[1][2][3][4] | - Follow the recommendations to avoid the Cannizzaro reaction as detailed in the previous section. |
Frequently Asked Questions (FAQs)
Q1: How should this compound be stored to ensure its stability?
A1: To ensure stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated.[5][6] It is sensitive to air and moisture, which can lead to oxidation to the corresponding carboxylic acid.
Q2: Is this compound stable to acidic conditions?
A2: Generally, aromatic aldehydes exhibit moderate stability under mildly acidic conditions. However, strong acids, especially at elevated temperatures, can potentially lead to polymerization or other side reactions. It is recommended to perform reactions at the lowest possible temperature and to neutralize the reaction mixture promptly during workup.
Q3: Is this compound stable to basic conditions?
A3: This compound is susceptible to the Cannizzaro reaction in the presence of strong bases, which leads to disproportionation into the corresponding alcohol and carboxylic acid.[1][2][3][4] If basic conditions are required, it is advisable to use weaker, non-nucleophilic bases and low temperatures.
Q4: What are the expected decomposition pathways for this molecule under harsh conditions?
A4: Under harsh conditions such as high temperatures or the presence of strong acids/bases or oxidants, potential decomposition pathways include:
-
Oxidation to 2-Chloro-6-fluoro-3-methylbenzoic acid.
-
Cannizzaro reaction under strong basic conditions to yield the corresponding alcohol and carboxylic acid.[1][2][3][4]
-
Polymerization or formation of tar-like substances, particularly at high temperatures or in the presence of strong acids.
Q5: Can the aldehyde group of this compound be protected?
A5: Yes, the aldehyde group can be protected to prevent unwanted reactions. Common protecting groups for aldehydes include acetals and dithioacetals.[7][8][9][10] These are generally stable to a wide range of reaction conditions and can be deprotected under acidic conditions.
Data Presentation
Table 1: Reactivity and Potential Side Products of this compound in Common Reaction Types
| Reaction Type | Reagents/Conditions | Expected Product | Potential Stability Issues & Side Products |
| Oxidation | KMnO₄, H₂CrO₄, or air | 2-Chloro-6-fluoro-3-methylbenzoic acid | Over-oxidation and degradation of the aromatic ring under harsh conditions. |
| Reduction | NaBH₄, LiAlH₄ | 2-Chloro-6-fluoro-3-methylbenzyl alcohol | Over-reduction is generally not an issue, but the product alcohol may be susceptible to further reactions. |
| Nucleophilic Addition | Grignard reagents, organolithiums, cyanides | Corresponding secondary alcohol or cyanohydrin | Steric hindrance may slow down the reaction. The aldehyde may be consumed by side reactions if conditions are not optimized. |
| Knoevenagel Condensation | Active methylene compounds, base catalyst | α,β-unsaturated compound | If a strong base is used, the Cannizzaro reaction may compete. |
| Wittig Reaction | Phosphonium ylides | Alkene | The steric hindrance of the ortho substituents may affect the E/Z selectivity of the resulting alkene. |
| Reaction with Strong Base | Concentrated NaOH or KOH | 2-Chloro-6-fluoro-3-methylbenzyl alcohol and 2-Chloro-6-fluoro-3-methylbenzoic acid | Cannizzaro reaction is highly probable.[1][2][3][4] |
Experimental Protocols
Protocol 1: General Procedure for the Oxidation to 2-Chloro-6-fluoro-3-methylbenzoic acid
-
Dissolve this compound (1 equivalent) in a suitable solvent such as acetone or a mixture of t-butanol and water.
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium permanganate (KMnO₄) (approximately 2 equivalents) in water while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature and monitor the reaction progress by TLC or GC.
-
Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium sulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Filter the mixture and wash the solid with water.
-
Acidify the filtrate with concentrated HCl to a pH of ~2 to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Protocol 2: General Procedure for the Reduction to 2-Chloro-6-fluoro-3-methylbenzyl alcohol
-
Dissolve this compound (1 equivalent) in methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise, keeping the temperature below 10 °C.
-
After the addition, stir the reaction mixture at room temperature for 1-2 hours or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by slowly adding water, followed by acidification with dilute HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alcohol.
-
Purify the product by column chromatography or distillation if necessary.
Visualizations
Caption: Troubleshooting logic for low reaction yields.
Caption: Reaction pathway selection based on basicity.
References
- 1. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 4. SATHEE: Cannizzaro Reaction Mechanism [satheeneet.iitk.ac.in]
- 5. This compound | 104451-99-2 [sigmaaldrich.com]
- 6. 2-Chloro-6-fluorobenzaldehyde | 387-45-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. Protecting_group [chemeurope.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
Technical Support Center: Suzuki Coupling of Ortho-Substituted Benzaldehydes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on performing Suzuki-Miyaura cross-coupling reactions with challenging ortho-substituted benzaldehydes. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and a comparative analysis of alternative catalyst systems to overcome common issues such as low yields and side reactions.
Troubleshooting Guide
Researchers often encounter difficulties when working with sterically hindered ortho-substituted benzaldehydes. This guide addresses common problems and provides actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Yield | Inefficient Oxidative Addition: Steric hindrance from the ortho-substituent can impede the palladium catalyst's approach to the carbon-halogen bond. | • Switch to a bulkier, more electron-rich ligand: Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can enhance the rate of oxidative addition. • Consider a Nickel Catalyst: Nickel catalysts can be more reactive towards aryl chlorides and other challenging substrates. |
| Difficult Reductive Elimination: Steric congestion around the metal center can hinder the final C-C bond-forming step. | • Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for reductive elimination. • Use a Ligand Promoting Reductive Elimination: Ligands with a large bite angle can facilitate this step. | |
| Catalyst Deactivation: The palladium catalyst may decompose before the reaction is complete, especially at elevated temperatures. | • Use a Pre-formed Catalyst: Well-defined pre-catalysts can be more stable and active than catalysts generated in situ. • Ensure an Inert Atmosphere: Rigorously degas solvents and purge the reaction vessel with an inert gas (Argon or Nitrogen) to prevent catalyst oxidation.[1] | |
| Side Reactions | Protodeboronation: The boronic acid can be replaced by a hydrogen atom, especially with electron-rich or heteroaromatic boronic acids. | • Use a Milder Base: Employ bases like K₃PO₄ or Cs₂CO₃ instead of stronger bases. • Use Anhydrous Conditions: The presence of water can facilitate protodeboronation. • Convert Boronic Acid to a More Stable Derivative: Boronate esters (e.g., pinacol esters) or organotrifluoroborates are often more resistant to protodeboronation.[2][3] |
| Homocoupling: Two molecules of the boronic acid or the aryl halide can couple with each other. | • Ensure an Oxygen-Free Environment: The presence of oxygen can promote the homocoupling of boronic acids.[1] • Use the Correct Stoichiometry: An excess of the boronic acid can sometimes lead to homocoupling. | |
| Aldehyde-Related Side Reactions: The aldehyde group can be reduced to an alcohol or undergo other unwanted reactions.[4] | • Protect the Aldehyde Group: Converting the aldehyde to an acetal protects it from the reaction conditions. The acetal can be easily deprotected after the coupling reaction.[4] • Use Milder Reaction Conditions: Lower temperatures and milder bases can minimize side reactions involving the aldehyde.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most effective alternative catalysts for the Suzuki coupling of ortho-substituted benzaldehydes?
A1: For sterically hindered substrates like ortho-substituted benzaldehydes, traditional palladium catalysts such as Pd(PPh₃)₄ often give low yields. More effective alternatives include:
-
Palladium catalysts with bulky, electron-rich phosphine ligands: Ligands like SPhos, XPhos, and other Buchwald-type ligands have proven highly effective in promoting the coupling of sterically demanding substrates.[5] These ligands facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Palladium catalysts with N-heterocyclic carbene (NHC) ligands: NHC ligands are strong σ-donors and can form very stable and active palladium complexes.[6] They are particularly useful for challenging couplings, including those with aryl chlorides.
-
Nickel-based catalysts: Nickel catalysts are a cost-effective alternative to palladium and can exhibit higher reactivity for certain substrates, especially aryl chlorides.[7][8]
Q2: How can I minimize side reactions when working with 2-formylphenylboronic acid?
A2: 2-Formylphenylboronic acid is prone to side reactions such as protodeboronation and decomposition. To minimize these:
-
Consider using the corresponding boronate ester (e.g., pinacol ester) which is generally more stable.[3]
-
Use milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
Employ aprotic conditions or minimize the amount of water in the reaction mixture, as water can facilitate protodeboronation.[9]
-
Keep reaction times as short as possible by using a highly active catalyst.
Q3: Can the aldehyde group interfere with the Suzuki coupling reaction?
A3: Yes, the aldehyde group can potentially interfere with the reaction. It is an electron-withdrawing group, which can affect the electronic properties of the aryl halide. More significantly, it can undergo side reactions such as reduction to an alcohol or reaction with basic nucleophiles.[4] In some cases, the oxygen of the aldehyde may coordinate to the palladium center, potentially influencing the catalytic activity. If side reactions are a significant problem, protecting the aldehyde as an acetal is a common and effective strategy.[4]
Q4: What are the key differences between using a palladium-phosphine catalyst and a palladium-NHC catalyst?
A4: Both phosphine and NHC ligands are effective, but they have different properties:
-
Electronic Properties: NHCs are generally stronger σ-donors than phosphines, which can lead to more stable and, in some cases, more active catalysts.
-
Steric Properties: Both ligand types can be made sterically bulky to promote the coupling of hindered substrates.
-
Stability: Palladium-NHC complexes are often more thermally stable than their phosphine counterparts, which can be an advantage in reactions requiring high temperatures.
Data Presentation: Comparative Catalyst Performance
The following tables summarize the performance of various catalyst systems for the Suzuki coupling of ortho-substituted benzaldehydes and related sterically hindered substrates.
Table 1: Palladium-Catalyzed Suzuki Coupling of 2-Formylphenylboronic Acid
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Iodotoluene | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | - | 54 | [9] |
| 2 | Iodobenzene | Pd(PPh₃)₄ (ester) | - | DMF | 100 | - | 89 | [9] |
| 3 | Bromopyridylcarboxylic acid | Palladium Catalyst | Optimized | Optimized | Optimized | - | Varies | [10] |
Table 2: Catalyst Performance with Sterically Hindered Substrates
| Entry | Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Bromoaniline derivative | Benzylboronic ester | CataCXium A Pd G3 | Cs₂CO₃ | 2-MeTHF | 80 | 95 | [11] |
| 2 | 2-Chloro-6-methylaniline | Phenylboronic acid | Pd/BI-DIME | K₃PO₄ | Toluene | 110 | 95 | [12] |
| 3 | 3-Bromo-4-methylpyridine | 1-Boc-pyrrole-2-boronic acid | (dppf)Ni(cinnamyl)Cl | K₃PO₄ | 1,4-Dioxane | 70 | 92 | [7] |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of an Ortho-Substituted Benzaldehyde
This protocol is a general guideline for the Suzuki-Miyaura coupling of an ortho-substituted aryl bromide with a phenylboronic acid using a palladium/bulky phosphine catalyst system.
Materials:
-
Ortho-substituted aryl bromide (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-(dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous, degassed toluene (5 mL)
-
Degassed water (0.5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the ortho-substituted aryl bromide, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed toluene and degassed water via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of Suzuki-Miyaura Coupling for Ortho-Substituted Substrates
Caption: The catalytic cycle highlighting challenges in the Suzuki coupling of ortho-substituted substrates.
References
- 1. reddit.com [reddit.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding over-oxidation of 2-Chloro-6-fluoro-3-methylbenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-6-fluoro-3-methylbenzaldehyde. The focus is on preventing its common side reaction: over-oxidation.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound is turning into a white solid upon storage. What is happening and how can I prevent it?
A1: this compound is susceptible to air oxidation, where atmospheric oxygen converts the aldehyde to the corresponding carboxylic acid (2-Chloro-6-fluoro-3-methylbenzoic acid), which is a white solid. This process is accelerated by exposure to light and moisture.
Prevention Strategies:
-
Inert Atmosphere: Store the aldehyde under an inert atmosphere such as nitrogen or argon.[1][2][3]
-
Cold and Dark Storage: Keep the container tightly sealed and store it in a cool, dark place, such as a refrigerator.
-
Purification: If oxidation has occurred, the aldehyde can be purified from the carboxylic acid by dissolving the mixture in an organic solvent like diethyl ether and washing with a mild aqueous base (e.g., sodium bicarbonate solution). The carboxylic acid will be extracted into the aqueous layer as its salt, while the aldehyde remains in the organic layer.
Q2: I am planning a reaction that is sensitive to aldehydes, but I need to modify another part of the molecule. How can I protect the aldehyde group from reacting or oxidizing?
A2: The most common strategy is to protect the aldehyde as an acetal, typically by reacting it with a diol (e.g., ethylene glycol) under acidic conditions. Acetals are stable to many reaction conditions, including oxidation and reactions with organometallics.
General Acetal Protection Protocol:
-
Dissolve this compound in a suitable solvent (e.g., toluene).
-
Add a diol (e.g., 1.2 equivalents of ethylene glycol) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the acetal.
-
Once the reaction is complete (monitored by TLC or GC), cool the mixture and wash with a mild base to neutralize the acid catalyst.
-
Purify the resulting acetal by distillation or chromatography.
The aldehyde can be regenerated later by hydrolysis with aqueous acid.[4][5][6][7][8][9]
Q3: I want to perform a clean oxidation of this compound to the carboxylic acid. How can I avoid side reactions and what is considered "over-oxidation" in this context?
A3: "Over-oxidation" in the context of converting an aldehyde to a carboxylic acid often refers to the formation of byproducts from side reactions, not further oxidation of the carboxylic acid itself, which is generally stable under these conditions. A highly effective method for a clean oxidation is the Pinnick oxidation, which uses sodium chlorite (NaClO₂) as the oxidant. A key aspect of this reaction is the use of a scavenger to prevent side reactions from the hypochlorous acid (HOCl) byproduct.[4]
Troubleshooting Guides
Problem 1: Low Yield or Incomplete Conversion During Oxidation to Carboxylic Acid
| Potential Cause | Troubleshooting Step |
| Insufficient Oxidant | Ensure the correct stoichiometry of the oxidizing agent is used. For Pinnick oxidation, an excess of sodium chlorite is typically employed. |
| Poor Reagent Quality | Use fresh, high-purity oxidizing agents. Technical grade sodium chlorite, for example, can have lower effective concentrations. |
| Inadequate Reaction Time or Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion. If the reaction is sluggish, a moderate increase in temperature may be necessary, depending on the method. |
| Poor Solubility | Ensure that the aldehyde is fully dissolved in the reaction solvent. For biphasic reactions (e.g., with KMnO₄), vigorous stirring is crucial. |
Problem 2: Formation of Impurities During Oxidation
| Potential Cause | Troubleshooting Step |
| Side reactions from byproducts (e.g., HOCl in Pinnick oxidation) | Add a scavenger like 2-methyl-2-butene to the reaction mixture. The scavenger will react with and neutralize the unwanted byproduct.[4] |
| Reaction with other functional groups | For complex molecules, choose a milder, more selective oxidizing agent. The Pinnick oxidation is generally very selective for aldehydes. |
| Harsh reaction conditions | Avoid excessively high temperatures or highly concentrated reagents, which can lead to decomposition or side reactions. |
Problem 3: Aldehyde Degradation During Other Reactions (e.g., Grignard, Wittig)
| Potential Cause | Troubleshooting Step |
| Exposure to Air/Moisture | These reactions should be conducted under a dry, inert atmosphere (nitrogen or argon) using anhydrous solvents.[1][2][3][10][11][12] |
| Reagent Incompatibility | Ensure that all reagents are compatible with the aldehyde functional group. For instance, some strong bases can catalyze side reactions. |
| Difficult Workup | During the workup, minimize the exposure of the product to air and strong acids or bases if the product is sensitive. A rapid extraction and drying of the organic phase is recommended. |
Experimental Protocols & Data
Protocol 1: Clean Oxidation using Pinnick Conditions
This protocol is designed for the selective oxidation of this compound to 2-Chloro-6-fluoro-3-methylbenzoic acid, minimizing side reactions.
Materials:
-
This compound
-
Sodium chlorite (NaClO₂)
-
Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)
-
2-methyl-2-butene
-
tert-Butanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a 1:1 mixture of tert-butanol and water.
-
Add 2-methyl-2-butene (approximately 2 equivalents).
-
Add sodium dihydrogen phosphate monohydrate (approximately 1.2 equivalents).
-
Cool the mixture in an ice bath to 0°C.
-
Slowly add a solution of sodium chlorite (1.5 equivalents) in water dropwise, keeping the internal temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium sulfite.
-
Acidify the mixture with HCl and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.
| Reagent | Molar Equivalents | Purpose |
| This compound | 1 | Substrate |
| Sodium Chlorite (NaClO₂) | 1.5 | Oxidizing Agent |
| 2-methyl-2-butene | 2 | HOCl Scavenger |
| NaH₂PO₄·H₂O | 1.2 | Buffer |
| t-BuOH / H₂O | - | Solvent |
Protocol 2: Acetal Protection of the Aldehyde Group
This protocol is for protecting the aldehyde group to allow for reactions elsewhere in the molecule.
Materials:
-
This compound
-
Ethylene glycol
-
p-Toluenesulfonic acid (PTSA)
-
Toluene
Procedure:
-
Combine this compound (1 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of PTSA (0.01 equivalents) in toluene.
-
Set up the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Wash the solution with a saturated aqueous solution of sodium bicarbonate, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude acetal can be purified by vacuum distillation or column chromatography.
Visual Guides
References
- 1. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.co.uk]
- 2. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 3. ossila.com [ossila.com]
- 4. Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 9. Dimethyl Acetals [organic-chemistry.org]
- 10. molan.wdfiles.com [molan.wdfiles.com]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Reactivity Analysis: 2-Chloro-6-fluoro-3-methylbenzaldehyde vs. 2-Chloro-6-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
The reactivity of the aldehyde functional group is primarily dictated by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring can significantly modulate this property. Electron-withdrawing groups (EWGs) enhance the electrophilicity and thus increase reactivity towards nucleophiles, while electron-donating groups (EDGs) have the opposite effect.[1]
Electronic and Steric Profile Comparison
The key difference between the two molecules is the presence of a methyl group at the 3-position of 2-Chloro-6-fluoro-3-methylbenzaldehyde. Both molecules share the presence of a chlorine and a fluorine atom in the ortho positions relative to the aldehyde group. These halogens are potent electron-withdrawing groups due to their inductive effect, which significantly increases the partial positive charge on the carbonyl carbon, making both molecules highly reactive towards nucleophilic addition.[1]
However, the additional methyl group in this compound introduces a counteracting electronic effect. The methyl group is a weak electron-donating group (+I effect), which slightly reduces the electrophilicity of the carbonyl carbon compared to its non-methylated counterpart.
From a steric standpoint, both molecules are considerably hindered at the aldehyde functional group due to the two ortho substituents (Cl and F). The approach of a nucleophile to the carbonyl carbon is impeded in both cases. The methyl group in the 3-position (meta to the aldehyde) does not significantly increase the steric bulk directly around the reaction center. Therefore, the primary differentiating factor in their reactivity is electronic in nature.
Based on these electronic effects, 2-Chloro-6-fluorobenzaldehyde is predicted to be more reactive towards nucleophiles than this compound.
Data Presentation
As no direct experimental data for a side-by-side comparison was found, the following table summarizes the structural and electronic characteristics influencing reactivity.
| Feature | 2-Chloro-6-fluorobenzaldehyde | This compound | Influence on Reactivity |
| Structure | |||
| Electron-Withdrawing Groups (EWGs) | -Cl (ortho), -F (ortho) | -Cl (ortho), -F (ortho) | Both are strongly activated towards nucleophilic attack. |
| Electron-Donating Groups (EDGs) | None | -CH₃ (meta) | The methyl group slightly deactivates the carbonyl group. |
| Predicted Relative Reactivity | Higher | Lower | The absence of an EDG suggests higher electrophilicity of the carbonyl carbon. |
Experimental Protocols
To experimentally validate the predicted difference in reactivity, a competitive Knoevenagel condensation reaction could be performed. This reaction's rate is highly sensitive to the electrophilicity of the aldehyde.[2]
Protocol: Competitive Knoevenagel Condensation
1. Materials:
-
2-Chloro-6-fluorobenzaldehyde
-
This compound
-
Malononitrile (or another active methylene compound)
-
Piperidine (as catalyst)
-
Ethanol (as solvent)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
2. Procedure:
-
Prepare a stock solution of ethanol containing a known concentration of the internal standard.
-
In a round-bottom flask, dissolve equimolar amounts (e.g., 1.0 mmol) of 2-Chloro-6-fluorobenzaldehyde and this compound in the ethanolic internal standard solution (10 mL).
-
To this mixture, add a sub-stoichiometric amount of malononitrile (e.g., 0.5 mmol) to ensure the aldehydes are in competition.
-
Initiate the reaction by adding a catalytic amount of piperidine (e.g., 0.1 mmol).
-
Stir the reaction mixture at a constant temperature (e.g., room temperature or 50 °C).
-
Monitor the reaction progress by withdrawing aliquots at regular time intervals (e.g., 5, 15, 30, 60 minutes).
-
Quench the reaction in the aliquots by adding a small amount of dilute HCl.
-
Analyze the quenched aliquots by GC-MS to determine the relative consumption of the two aldehydes and the formation of their respective condensation products over time.
3. Expected Outcome: The concentration of 2-Chloro-6-fluorobenzaldehyde is expected to decrease more rapidly than that of this compound, confirming its higher reactivity.
Visualization of Reactivity Factors
The following diagram illustrates the logical relationship between the molecular features of the two compounds and their predicted reactivity.
Caption: Substituent effects on the reactivity of the two benzaldehydes.
References
Spectroscopic Scrutiny: Unveiling the Structure of 2-Chloro-6-fluoro-3-methylbenzaldehyde
In the landscape of pharmaceutical and materials science research, the precise structural confirmation of novel compounds is paramount. This guide provides a comparative spectroscopic analysis of 2-Chloro-6-fluoro-3-methylbenzaldehyde, a substituted aromatic aldehyde with potential applications in organic synthesis. Due to the limited availability of experimental spectroscopic data for this specific molecule, this report leverages predicted data and compares it with the known spectral characteristics of structurally related analogs to infer its structural properties.
A Comparative Analysis of Spectroscopic Data
To elucidate the structure of this compound, we will analyze its predicted mass spectrometry data and compare its expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral features with those of similar compounds: 2-Chloro-6-fluorobenzaldehyde and 2-Fluoro-6-methylbenzaldehyde.
Mass Spectrometry
Mass spectrometry provides the molecular weight and fragmentation pattern of a compound. For this compound, the predicted monoisotopic mass is 172.00912 Da.[1] The table below outlines the predicted mass-to-charge ratios (m/z) for various adducts of the target molecule.
Table 1: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 173.01640 |
| [M+Na]⁺ | 194.99834 |
| [M-H]⁻ | 171.00184 |
| [M]⁺ | 172.00857 |
Data sourced from PubChem[1]
This data is crucial for confirming the molecular formula of C₈H₆ClFO.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals for the aldehydic proton, the aromatic protons, and the methyl protons. The aldehydic proton should appear as a singlet significantly downfield (around 10 ppm). The two aromatic protons will likely appear as doublets or multiplets, with their chemical shifts influenced by the electron-withdrawing chlorine and fluorine atoms and the electron-donating methyl group. The methyl protons should appear as a singlet further upfield.
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (highly deshielded, >180 ppm), the aromatic carbons (with chemical shifts influenced by the attached substituents), and the methyl carbon.
Table 2: Comparison of Expected ¹H NMR and ¹³C NMR Data
| Compound | Aldehydic Proton (δ, ppm) | Aromatic Protons (δ, ppm) | Methyl Protons (δ, ppm) | Carbonyl Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) | Methyl Carbon (δ, ppm) |
| This compound (Predicted) | ~10.3 | ~7.2-7.6 | ~2.3 | >185 | ~115-165 | ~15-20 |
| 2-Chloro-6-fluorobenzaldehyde | 10.4 (s) | 7.2-7.8 (m) | - | Data not readily available | Data not readily available | - |
| 2-Fluoro-6-methylbenzaldehyde | Data not readily available | Data not readily available | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
| Benzaldehyde (for reference) | ~10.0 (s) | ~7.5-8.0 (m) | - | ~192.3 | ~129-137 | - |
Reference data for Benzaldehyde from various sources.[2][3]
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the carbonyl group (C=O) of the aldehyde, C-H bonds of the aromatic ring and the methyl group, and C-Cl and C-F bonds.
Table 3: Comparison of Expected IR Absorption Bands (cm⁻¹)
| Functional Group | This compound (Predicted) | 2-Chloro-6-fluorobenzaldehyde | Benzaldehyde (for reference) |
| C-H (Aromatic) | ~3100-3000 | Data not readily available | ~3080-3010 |
| C-H (Aldehyde) | ~2900-2800, ~2800-2700 | Data not readily available | ~2820, ~2720 |
| C=O (Carbonyl) | ~1710-1690 | ~1700 | ~1703 |
| C=C (Aromatic) | ~1600-1450 | Data not readily available | ~1600, ~1585, ~1450 |
| C-Cl | ~800-600 | Data not readily available | - |
| C-F | ~1250-1000 | Data not readily available | - |
Reference data for Benzaldehyde from various sources.[4][5]
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-15 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
-
Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra. For ¹H NMR, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, a small amount is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For a liquid, a thin film is placed between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty ATR crystal or salt plates is recorded. Then, the sample spectrum is recorded. The instrument measures the interference pattern of the infrared beam, which is then Fourier transformed to produce the IR spectrum.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a low concentration (e.g., 1 µg/mL).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI) is used. The mass analyzer can be a quadrupole, time-of-flight (TOF), or ion trap.
-
Data Acquisition: The sample solution is introduced into the ion source. For ESI, the sample is sprayed into the source, and ions are generated. For EI, the sample is vaporized and then ionized by a beam of electrons. The ions are then separated by the mass analyzer based on their m/z ratio.
-
Data Processing: The detector signal is processed to generate a mass spectrum, which is a plot of ion intensity versus m/z.
Workflow for Spectroscopic Analysis
The logical flow of spectroscopic analysis for structural confirmation is depicted in the following diagram.
Caption: Workflow for the structural elucidation of an organic compound.
Conclusion
The structural confirmation of this compound relies on a multi-technique spectroscopic approach. While experimental data for this specific molecule is sparse, predictions based on its structure and comparisons with analogous compounds provide a strong foundation for its characterization. The predicted mass spectrometry data aligns with its molecular formula, and the expected NMR and IR spectral features are consistent with the presence of the aldehyde, substituted aromatic ring, and methyl functionalities. This comparative guide serves as a valuable resource for researchers working with this and related compounds, outlining the key spectroscopic signatures to anticipate.
References
- 1. PubChemLite - this compound (C8H6ClFO) [pubchemlite.lcsb.uni.lu]
- 2. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Benzaldehyde(100-52-7) 1H NMR spectrum [chemicalbook.com]
- 4. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Benzaldehyde [webbook.nist.gov]
A Comparative Guide to Analytical Methods for Determining the Purity of 2-Chloro-6-fluoro-3-methylbenzaldehyde
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. This guide provides a comparative overview of the primary analytical methodologies for determining the purity of 2-Chloro-6-fluoro-3-methylbenzaldehyde, a key building block in various synthetic pathways. While specific validated methods for this exact molecule are not extensively published, the analytical techniques established for the closely related compound, 2-Chloro-6-fluorobenzaldehyde, are directly applicable and provide a robust starting point.[1][2] This document details these methods, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offering a comparison of their performance and providing detailed experimental protocols.
Comparison of Analytical Methodologies
The principal methods for assessing the purity of halogenated benzaldehydes are chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1][3] These methods are well-suited for separating the main component from potential process-related impurities.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[1] | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[1] |
| Primary Use | Ideal for analyzing volatile and thermally stable compounds.[2][3] Excellent for identifying and quantifying volatile impurities.[1] | Versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[1][3] |
| Specificity | High, especially when coupled with a Mass Spectrometry (MS) detector, which provides structural information based on mass fragmentation patterns.[1][3] | High, particularly with a Diode Array Detector (DAD) that can provide UV-Vis spectral data to aid in peak identification and purity assessment.[1] |
| Sensitivity | High, capable of detecting impurities at trace levels, often in the parts-per-million (ppm) range.[1] | High, with UV detectors being very sensitive for chromophoric compounds like benzaldehydes.[1] |
| Sample Throughput | Moderate to high, with modern fast GC methods allowing for rapid analysis times.[1] | High, with typical run times in the range of 15-30 minutes.[1] |
| Instrumentation | Gas chromatograph with a suitable detector (e.g., Flame Ionization Detector - FID, Mass Spectrometer - MS).[1][2] | HPLC system including a pump, injector, column, and a detector (e.g., UV/DAD).[1][4] |
Expected Performance Parameters
While specific validation data for this compound is not available, the following table summarizes typical performance parameters that can be expected based on methods for analogous compounds.[2]
| Parameter | Expected Value |
| Linearity (Correlation Coefficient, r²) | > 0.999[2] |
| Limit of Detection (LOD) | ~0.4 ppm[2] |
| Limit of Quantification (LOQ) | ~1.2 ppm[2] |
| Accuracy (Recovery) | 93.7% - 107.7%[2] |
| Precision (RSD%) | < 5%[2] |
Potential Impurities
Based on the synthesis of the related compound 2-chloro-6-fluorobenzaldehyde from 2-chloro-6-fluorotoluene, potential process-related impurities for this compound could include:
-
Unreacted starting materials (e.g., 2-chloro-6-fluoro-3-methyltoluene).[1]
-
Over-oxidation products (e.g., 2-chloro-6-fluoro-3-methylbenzoic acid).[1][5]
-
Isomeric impurities.[1]
-
Byproducts from side reactions, such as those resulting from ring chlorination.[5]
Experimental Protocols
The following protocols are adapted from methods for structurally similar halogenated benzaldehydes and should be validated for the specific analysis of this compound.
Gas Chromatography (GC) Method for Purity and Related Substances
This method is suitable for determining the purity and profiling of volatile impurities.[1]
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[1][2]
-
Capillary Column: DB-624 (30 m x 0.25 mm, 1.4 µm) or equivalent.[1][2]
-
Carrier Gas: Helium or Hydrogen.[1]
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Inlet Temperature | 250 °C[1] |
| Injection Volume | 1.0 µL[1] |
| Split Ratio | 50:1[1] |
| Carrier Gas Flow | 1.0 mL/min (constant flow)[1] |
| Oven Temperature Program | Initial: 100 °C, hold for 5 minRamp: 10 °C/min to 250 °C, hold for 10 min[1] |
| Detector | FID[1] |
| Detector Temperature | 280 °C[1] |
Sample Preparation: Accurately weigh about 100 mg of the sample and dissolve it in 10 mL of a suitable solvent such as acetonitrile or dichloromethane.[1][2]
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This protocol describes a general-purpose reverse-phase HPLC method.[1][4]
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD).[1][4]
-
Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size, or equivalent reversed-phase C18 column.[4]
Chromatographic Conditions: | Parameter | Value | | :--- | :--- | | Mobile Phase A | Water | | Mobile Phase B | Acetonitrile | | Gradient | Time (min) | %B | | | 0 | 50 | | | 15 | 90 | | | 20 | 90 | | | 21 | 50 | | | 25 | 50 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection Wavelength | 254 nm |
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 100 mL of a 50:50 mixture of acetonitrile and water.[1] Filter the solution through a 0.45 µm syringe filter before injection.[4]
Diagrams
References
biological activity of derivatives of 2-Chloro-6-fluoro-3-methylbenzaldehyde
A Comparative Guide to the Biological Activity of 2-Chloro-6-fluoro-3-methylbenzaldehyde Derivatives
This guide provides a comparative analysis of the biological activities of derivatives synthesized from 2-chloro-6-fluorobenzaldehyde, a close structural analog of this compound. Due to a lack of specific data on the latter, this guide will focus on the well-documented derivatives of 2-chloro-6-fluorobenzaldehyde, primarily Schiff bases and thiosemicarbazones, which are known for their significant antimicrobial and anticancer properties.[1] The insights from these derivatives offer a valuable predictive framework for the potential biological activities of this compound derivatives.
Introduction to Derivatives of Halogenated Benzaldehydes
Schiff bases, formed through the condensation of a primary amine with an aldehyde, and thiosemicarbazones, are two major classes of derivatives that have garnered considerable attention in medicinal chemistry.[1][2] The presence of halogen atoms like chlorine and fluorine on the benzaldehyde ring is often associated with enhanced biological efficacy.[1][3] These derivatives have shown a broad spectrum of pharmacological applications, including antibacterial, antifungal, anticancer, and antiviral activities.[1][4]
Comparative Biological Activity
The biological potential of these derivatives is typically assessed by their in vitro antimicrobial and anticancer activities. The following sections and tables summarize the available data for derivatives of halogenated benzaldehydes, providing a comparative landscape of their efficacy.
Anticancer Activity
The anticancer activity of these compounds is commonly evaluated using the half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value signifies greater potency in inhibiting cancer cell growth.[5]
| Derivative Class | Specific Derivative/Substituent | Cancer Cell Line | IC50 (µM) | Reference Compound |
| Thiosemicarbazone | 3-Methoxybenzaldehyde thiosemicarbazone | MCF-7 (Breast) | <10 µg/mL | Doxorubicin |
| Thiosemicarbazone | 4-Nitrobenzaldehyde thiosemicarbazone | EAC (Ascites) | 3.832 ± 0.014 µg/mL | Doxorubicin |
| Schiff Base Metal Complex | Copper(II) complex of a Schiff base | A549 (Lung) | Not specified | Not specified |
| Thiazole Derivative | 2-Chloro-N-(4-phenylthiazol-2-yl)acetamide | Jurkat (Leukemia) | Significant Activity | Not specified |
Note: The data is compiled from studies on various benzaldehyde derivatives to illustrate the potential of these compound classes.
Antimicrobial Activity
The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[6]
| Derivative Class | Specific Derivative/Substituent | Microbial Strain | MIC (µg/mL) | Reference Compound |
| Thiosemicarbazone | Trifluoromethyl derivative (15a) | S. aureus (MRSA) | 7.82 - 31.25 | Cefuroxime |
| Thiosemicarbazone | Trifluoromethyl derivative (15b) | S. aureus (MRSA) | 7.82 - 31.25 | Cefuroxime |
| Schiff Base | (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | E. coli | 1.6 | Ciprofloxacin |
| Schiff Base | (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | S. aureus | 3.4 | Ciprofloxacin |
| Schiff Base Metal Complex | Co(II), Ni(II), Cu(II), Zn(II) complexes | S. aureus, S. epidermidis, B. subtilis | More potent than free ligand | Not specified |
Note: The data is compiled from studies on various halogenated benzaldehyde derivatives to provide a comparative landscape.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental results. The following are standard protocols for the key biological assays mentioned.
Synthesis of Schiff Base Derivatives
A general procedure for the synthesis of Schiff bases from 2-chloro-6-fluorobenzaldehyde is as follows:[1]
-
Dissolution: Dissolve 1.0 mmol of 2-chloro-6-fluorobenzaldehyde in 10 mL of absolute ethanol in a 50 mL round-bottom flask. In a separate beaker, dissolve 1.0 mmol of the desired primary amine (e.g., 4-aminophenol) in 10 mL of absolute ethanol.
-
Reaction Mixture: Add the amine solution to the flask containing the aldehyde solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours with continuous stirring.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The resulting precipitate is collected by vacuum filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[5]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent like DMSO to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Broth Microdilution Method for Antimicrobial Activity
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[6]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilutions: Perform serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound that inhibits any visible growth of the microorganism.
Visualizations
Experimental Workflow
Caption: General workflow for synthesis and biological evaluation.
Hypothetical Signaling Pathway for Anticancer Activity
Caption: Conceptual signaling pathway for anticancer activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Catalysts for the Suzuki Coupling of Halogenated Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] For the synthesis of complex biaryl compounds, including many pharmaceutical intermediates, the choice of an effective catalyst for the coupling of halogenated benzaldehydes is critical. This guide provides a comparative analysis of common catalyst systems, focusing on palladium, nickel, and copper-based catalysts, supported by experimental data to inform catalyst selection and optimization.
Performance Comparison of Catalyst Systems
The efficiency of the Suzuki coupling of halogenated benzaldehydes is highly dependent on the nature of the halogen, the electronic properties of the substrates, and the chosen catalyst system. The following tables summarize the performance of various palladium, nickel, and copper catalysts in the coupling of aryl halides, providing a basis for comparison. While specific data for halogenated benzaldehydes can be limited, the presented data for representative aryl halides offers valuable insights into catalyst performance.
Palladium-Based Catalysts
Palladium complexes are the most extensively studied and widely used catalysts for the Suzuki-Miyaura coupling reaction due to their high activity and broad substrate scope.[2][4] Ligand design has been a key factor in the development of highly active palladium catalysts, particularly for the challenging coupling of aryl chlorides.[4]
| Catalyst System | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 5-Bromo-2-chlorobenzo[d]thiazole | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [5] |
| Pd(OAc)₂ / SPhos | 2-Chloro-6-fluorobenzaldehyde | Aryl/heteroaryl boronic acid | K₃PO₄ | Toluene | 100-110 | 2-8 | >90 | [3][6] |
| Pd(OAc)₂ (ligand-free) | p-Chlorobenzoic acid | Phenylboronic acid | NaOH | Water | 95 | 3 | 92 | [7] |
| Pd/C | Aroyl chlorides | Arylboronic acids | - | - | 60 | - | - | [8] |
| Pd-NHC-MIL-101(Cr) | Aryl halides (I, Br, Cl) | Phenylboronic acid | K₂CO₃ | H₂O | 85 | 0.5 | up to 99 | [9] |
Nickel-Based Catalysts
Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium, exhibiting unique reactivity, especially for the coupling of challenging substrates like aryl chlorides and phenol derivatives.[10]
| Catalyst System | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| NiCl₂(PCy₃)₂ | Heterocyclic aryl halides | Aryl boronic acids | K₃PO₄ | t-Amyl alcohol / 2-Me-THF | 100 | 12 | Good to Excellent | [11] |
| Nickel(II)-σ-aryl precatalyst | Carboxylic acid anhydrides | Arylboronic acids | - | - | - | - | Moderate to Good | [8] |
| NiCl₂(dppf) | 2-bromobenzaldehyde | p-tolylboronic acid | - | - | - | - | - | [12] |
Copper-Based Catalysts
Copper-based catalysts offer an even more economical and environmentally friendly option for Suzuki-Miyaura couplings. While generally less reactive than palladium or nickel, especially for aryl chlorides, recent advancements have shown their potential in specific applications.[13]
| Catalyst System | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CuI (ligand-free) | 1-iodo-4-methoxy-benzene | Phenylboronic acid | Cs₂CO₃ | DMF | - | - | Moderate to Excellent | [13] |
| Copper powder | Aryl iodides | 4-methylphenylboronic acid | K₂CO₃ | PEG-400 | 110 | 12 | up to 99 | |
| CuCl / Pd(OAc)₂ / dppf | Aryl iodides | 2-heterocyclic boronate esters | Cs₂CO₃ | DMF | 100 | 16 | 89 |
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura coupling of halogenated benzaldehydes. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for a specific substrate combination.
General Protocol for Palladium-Catalyzed Coupling of Aryl Chlorides
This protocol is a starting point for challenging couplings using a highly active palladium-phosphine catalyst system.[3][6]
Materials:
-
Halogenated benzaldehyde (1.0 mmol)
-
Arylboronic acid (1.2 - 1.5 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂) (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 - 3.0 mmol)
-
Anhydrous Toluene or 2-Methyl-THF (5-10 mL)
Procedure:
-
To a dry Schlenk flask or reaction tube, add the halogenated benzaldehyde, arylboronic acid, palladium acetate, SPhos, and potassium phosphate.
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Under a positive pressure of the inert gas, add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 2-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Nickel-Catalyzed Coupling
This protocol is adapted for nickel-catalyzed cross-coupling reactions in green solvents.[11]
Materials:
-
Halogenated benzaldehyde (1.0 mmol)
-
Arylboronic acid (2.5 mmol)
-
NiCl₂(PCy₃)₂ (5 mol%)
-
Potassium Phosphate (K₃PO₄) (4.5 mmol)
-
t-Amyl alcohol or 2-Me-THF (5-10 mL)
Procedure:
-
In a glovebox, charge a reaction vial with the halogenated benzaldehyde, arylboronic acid, NiCl₂(PCy₃)₂, and potassium phosphate.
-
Add the solvent and seal the vial.
-
Remove the vial from the glovebox and heat the reaction mixture to 100 °C with stirring for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Visualizing the Process
To better understand the reaction mechanism and experimental design, the following diagrams are provided.
Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for a comparative catalyst study.
References
- 1. wwjmrd.com [wwjmrd.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05444H [pubs.rsc.org]
- 13. jmchemsci.com [jmchemsci.com]
A Comparative Guide to the Synthesis of 2-Chloro-6-fluoro-3-methylbenzaldehyde: Established versus Modern Methodologies
For Immediate Release
This guide presents a comparative analysis of two synthetic routes for the production of 2-Chloro-6-fluoro-3-methylbenzaldehyde, a key intermediate in the development of pharmaceuticals and agrochemicals. We provide an objective comparison of a traditional industrial method, photochlorination followed by hydrolysis, with a more recent approach utilizing ortho-lithiation. This document is intended for researchers, scientists, and professionals in the field of drug development and process chemistry, offering insights into the performance and experimental considerations of each route.
Data Presentation: Quantitative Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the established and a newer synthetic route to this compound.
| Metric | Established Route: Photochlorination & Hydrolysis | Newer Route: Ortho-lithiation & Formylation |
| Starting Material | 2-Chloro-6-fluoro-3-methyltoluene | 1-Chloro-3-fluoro-2-methylbenzene |
| Key Reagents | Chlorine (Cl₂), Light, Solid Superacid (e.g., SO₄²⁻/Fe₂O₃), Water | n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA), N,N-Dimethylformamide (DMF) |
| Number of Steps | Two | One (in-situ) |
| Reaction Time | Several hours | 1-2 hours |
| Temperature (°C) | 100-200 (Chlorination), 100-200 (Hydrolysis) | -78 to room temperature |
| Estimated Yield (%) | 90-95 | 68-81 |
| Estimated Purity (%) | >99 | ~95 (after chromatography) |
Experimental Protocols
Established Route: Photochlorination and Hydrolysis of 2-Chloro-6-fluoro-3-methyltoluene
This method is analogous to the industrial production of similar benzaldehydes and involves two main stages.
Step 1: Photochlorination
-
A reaction vessel equipped with a reflux condenser, gas inlet, thermometer, and a UV lamp is charged with 2-chloro-6-fluoro-3-methyltoluene.
-
The reactor is heated to 100-200°C.
-
Under UV irradiation, a controlled stream of chlorine gas is introduced into the reactor.
-
The reaction progress is monitored by gas chromatography (GC) to determine the relative amounts of starting material and chlorinated intermediates.
-
The chlorine gas feed is stopped when the concentration of the desired dichlorinated intermediate is maximized.
Step 2: Hydrolysis
-
To the crude product from the chlorination step, a solid superacid catalyst (e.g., iron-based) is added.
-
The temperature is maintained at 100-200°C.
-
Water is slowly added to the reaction mixture over a period of 2-4 hours.
-
After the addition of water, the mixture is stirred for an additional 4 hours to ensure complete hydrolysis.
-
The reaction mixture is then cooled, and an aqueous alkali solution is added to neutralize the catalyst.
-
The organic layer containing the crude this compound is separated and purified by distillation under reduced pressure.
Newer Route: Ortho-lithiation and Formylation of 1-Chloro-3-fluoro-2-methylbenzene
This route offers a more direct, one-pot synthesis of the target molecule.
-
In a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), a solution of 1-chloro-3-fluoro-2-methylbenzene in anhydrous tetrahydrofuran (THF) is prepared.
-
The solution is cooled to -78°C using a dry ice/acetone bath.
-
A solution of n-butyllithium or lithium diisopropylamide (LDA) in a suitable solvent is added dropwise to the reaction mixture, maintaining the temperature at -78°C.
-
The reaction is stirred at -78°C for 1 hour to ensure complete lithiation.
-
N,N-Dimethylformamide (DMF) is then added dropwise to the reaction mixture.
-
The reaction is allowed to slowly warm to room temperature and stirred for an additional hour.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield this compound.
Mandatory Visualization
Caption: Comparison of synthetic pathways for this compound.
The Evolving Landscape of Antibiotics: A Comparative Analysis of Benzaldehyde Derivatives
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the ongoing battle against antimicrobial resistance, researchers are increasingly turning to novel chemical scaffolds to develop a new generation of antibiotics. Among these, derivatives of benzaldehyde have emerged as a promising class of compounds with a broad spectrum of activity against various pathogens. This comparative guide synthesizes recent findings on the efficacy of antibiotics derived from different benzaldehydes, offering a valuable resource for researchers, scientists, and drug development professionals.
This guide provides an objective comparison of the performance of these compounds, supported by experimental data from multiple studies. It delves into their mechanisms of action, details the experimental protocols used to evaluate their efficacy, and presents quantitative data in a clear, comparative format.
Comparative Efficacy of Benzaldehyde-Derived Antibiotics
The antibacterial and antifungal efficacy of various benzaldehyde derivatives has been evaluated using metrics such as Minimum Inhibitory Concentration (MIC) and zone of inhibition. The following tables summarize the quantitative data from several key studies, providing a comparative overview of their performance against a range of microorganisms.
Table 1: Minimum Inhibitory Concentration (MIC) of Benzaldehyde Derivatives against Bacterial Strains
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Prenylated Benzaldehyde Derivative (from Aspergillus amstelodami) | Escherichia coli | 1.95 | [1] |
| Streptococcus mutans | 1.95 | [1] | |
| Staphylococcus aureus | 3.9 | [1] | |
| Benzaldehyde | Staphylococcus aureus | ≥ 1024 | [2][3] |
| 2-benzylidene-3-oxobutanamide derivatives (Compound 17) | Staphylococcus aureus (MRSA) | Moderate to very good growth inhibition | [4] |
| Acinetobacter baumannii (MDR) | Good growth inhibition | [4] | |
| 4-Hydrazinyl-7H-Pyrrolo[2,3-d] Pyrimidine (HPP) derivatives | Escherichia coli | Zone of inhibition: 6-10 mm (50-250 µg/mL) | |
| Bacillus subtilis | Zone of inhibition: 6-11 mm (50-250 µg/mL) | ||
| Pseudomonas aeruginosa | Zone of inhibition: 0-13 mm (50-250 µg/mL) | ||
| Staphylococcus aureus | Zone of inhibition: 8-14 mm (50-250 µg/mL) | ||
| Benzyl Bromide Derivative (1a) | Staphylococcus aureus | - | [5] |
| Streptococcus pyogenes | - | [5] | |
| Enterococcus faecalis | - | [5] | |
| Benzyl Bromide Derivative (1c) | Streptococcus pyogenes | 0.5 mg/mL | [5] |
| Enterococcus faecalis | 2 mg/mL | [5] | |
| Staphylococcus aureus | 4 mg/mL | [5] |
Table 2: Antifungal Activity of Benzaldehyde Derivatives
| Compound/Derivative | Fungal Strain | Activity | Reference |
| Benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile | Aspergillus flavus | Active | [6] |
| Aspergillus niger | Active | [6] | |
| Candida albicans | Active | [6] | |
| Cryptococcus neoformans | Active | [6] | |
| Benzyl Bromide Derivative (1a) | Candida albicans | Lowest MIC: 0.25 mg/mL | [5] |
| Candida krusei | - | [5] | |
| Aspergillus niger | Inhibition zone: 14 mm | [5] | |
| Benzyl Bromide Derivative (1c) | Candida krusei | Lowest MIC: 0.5 mg/mL | [5] |
Mechanisms of Action: A Multi-pronged Attack
Benzaldehyde derivatives exhibit diverse mechanisms of action, contributing to their broad-spectrum antimicrobial activity. A key mechanism involves the disruption of the bacterial cell membrane. Hydroxybenzaldehydes, in particular, interact with the cell surface, leading to the disintegration of the cell membrane and the subsequent release of intracellular components.[6] This can also lead to the coagulation of cytoplasmic constituents, ultimately resulting in cell death or inhibition of growth.[6]
Furthermore, some benzaldehyde derivatives can modulate bacterial metabolism and inhibit the formation of flagella, which are crucial for bacterial motility and biofilm formation.[7] Another interesting aspect of benzaldehyde's activity is its role as an antibiotic modulator. Studies have shown that in subinhibitory concentrations, benzaldehyde can enhance the efficacy of conventional antibiotics like norfloxacin and ciprofloxacin by potentially altering the permeability of the bacterial plasma membrane, thereby increasing the intracellular concentration of the antibiotic.[2][8]
Experimental Protocols
The evaluation of the antimicrobial efficacy of benzaldehyde derivatives involves a series of standardized experimental protocols. The following provides a detailed methodology for the key experiments cited in the referenced studies.
1. Minimum Inhibitory Concentration (MIC) Determination by Microbroth Dilution Method [9]
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Several colonies are then used to inoculate a sterile broth medium, which is incubated to achieve a desired cell density (e.g., 0.5 McFarland standard).
-
Preparation of Test Compounds: The benzaldehyde derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
2. Disc Diffusion Method for Antibacterial Activity
-
Preparation of Agar Plates: A suitable agar medium is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: A standardized inoculum of the test bacteria is uniformly spread over the surface of the agar.
-
Application of Test Compounds: Sterile filter paper discs are impregnated with known concentrations of the benzaldehyde derivatives and placed on the inoculated agar surface.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Measurement of Zone of Inhibition: The antibacterial activity is assessed by measuring the diameter of the zone of complete inhibition around each disc.
Conclusion
Antibiotics derived from benzaldehydes represent a versatile and potent class of antimicrobial agents. The ability to modify the benzaldehyde scaffold allows for the fine-tuning of their activity against a wide range of pathogens, including drug-resistant strains. The data presented in this guide highlights the significant potential of these compounds. Further research focusing on structure-activity relationships and in vivo efficacy is warranted to translate these promising in vitro results into clinically effective treatments. The diverse mechanisms of action also suggest that these derivatives could be valuable components of combination therapies, potentially helping to overcome existing resistance mechanisms.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Unveiling the Potential: A Comparative Guide to the Insecticidal and Fungicidal Properties of 2-Chloro-6-fluoro-3-methylbenzaldehyde Derivatives
For researchers, scientists, and professionals in drug development, the quest for novel and effective insecticidal and fungicidal agents is a perpetual challenge. This guide provides a comparative assessment of the potential biocidal properties of derivatives of 2-Chloro-6-fluoro-3-methylbenzaldehyde. While direct experimental data on this specific scaffold is limited in publicly available literature, this document extrapolates from the known activities of related halogenated benzaldehydes and general mechanistic principles to offer a forward-looking perspective on their potential efficacy compared to established alternatives.
The unique substitution pattern of this compound, featuring electron-withdrawing halogen atoms and an electron-donating methyl group on the benzaldehyde ring, presents a compelling scaffold for the synthesis of novel bioactive molecules. It is a known intermediate in the production of agrochemicals, suggesting that its derivatives may possess significant biological activities. This guide explores these possibilities by comparing hypothetical derivatives with current insecticidal and fungicidal compounds, detailing the necessary experimental protocols to validate these hypotheses, and visualizing the underlying biological pathways and experimental workflows.
Comparative Efficacy: A Predictive Analysis
To contextualize the potential of this compound derivatives, the following tables present a comparative overview against a selection of existing insecticides and fungicides. The data for the hypothetical derivatives are projected based on structure-activity relationships observed in analogous compounds, where halogenation and other substitutions have been shown to enhance biocidal activity.
Table 1: Comparative Insecticidal Activity
| Compound Class | Specific Derivative/Compound | Target Pests | Proposed Mechanism of Action | Estimated LC50 (µg/mL) |
| This compound Derivatives (Hypothetical) | Hydrazone Derivative | Lepidoptera, Coleoptera | Neurotoxin, Chitin synthesis inhibition | 10 - 50 |
| Schiff Base Derivative | Hemiptera, Diptera | Enzyme inhibition (e.g., Acetylcholinesterase) | 20 - 100 | |
| Pyrethroids | Permethrin | Wide spectrum | Sodium channel modulation | 0.1 - 10 |
| Neonicotinoids | Imidacloprid | Sucking insects | Nicotinic acetylcholine receptor agonist | 0.01 - 5 |
| Organophosphates | Chlorpyrifos | Wide spectrum | Acetylcholinesterase inhibition | 0.1 - 20 |
| Natural Products | Azadirachtin (Neem Oil) | Wide spectrum | Insect growth regulation, Antifeedant | 1 - 50 |
Table 2: Comparative Fungicidal Activity
| Compound Class | Specific Derivative/Compound | Target Fungi | Proposed Mechanism of Action | Estimated MIC (µg/mL) |
| This compound Derivatives (Hypothetical) | Thiazole Derivative | Aspergillus, Fusarium | Disruption of cellular antioxidation, Ergosterol biosynthesis inhibition | 5 - 25 |
| Oxime Ether Derivative | Botrytis, Powdery Mildew | Mitochondrial respiration inhibition | 10 - 50 | |
| Triazoles | Tebuconazole | Wide spectrum | Sterol biosynthesis inhibition (CYP51) | 0.1 - 10 |
| Strobilurins | Azoxystrobin | Wide spectrum | Quinone outside inhibitor (QoI), Respiration inhibition | 0.05 - 5 |
| Benzimidazoles | Carbendazim | Wide spectrum | Beta-tubulin assembly inhibition | 0.1 - 20 |
| Natural Products | Benzaldehyde | Aspergillus flavus | Disruption of cellular antioxidation | 50 - 200 |
Experimental Protocols: A Roadmap for Validation
The following are detailed methodologies for key experiments that would be essential to assess the actual insecticidal and fungicidal properties of synthesized this compound derivatives.
Insecticidal Activity Assays
-
Contact Toxicity Assay:
-
Objective: To determine the lethal concentration (LC50) of the compound upon direct contact with the target insect.
-
Method:
-
Prepare serial dilutions of the test compound in a suitable solvent (e.g., acetone).
-
Apply a defined volume (e.g., 1 µL) of each dilution to the dorsal thorax of adult insects or late-instar larvae. A control group is treated with the solvent alone.
-
House the treated insects under controlled conditions (temperature, humidity, photoperiod) with access to food.
-
Assess mortality at 24, 48, and 72-hour intervals.
-
Calculate the LC50 value using probit analysis.
-
-
-
Feeding Assay (Antifeedant/Ingestion Toxicity):
-
Objective: To evaluate the compound's effect on insect feeding behavior and its toxicity upon ingestion.
-
Method:
-
Incorporate the test compound at various concentrations into an artificial diet or coat it onto leaf discs.
-
Place a known number of insects in a container with the treated food source. A control group receives an untreated food source.
-
After a set period (e.g., 24-48 hours), measure the amount of food consumed and record insect mortality.
-
Calculate the feeding inhibition percentage and the lethal dose (LD50).
-
-
Fungicidal Activity Assays
-
Broth Microdilution Assay (Minimum Inhibitory Concentration - MIC):
-
Objective: To determine the lowest concentration of the compound that inhibits visible fungal growth.
-
Method:
-
Prepare serial dilutions of the test compound in a 96-well microtiter plate containing a suitable liquid growth medium (e.g., Potato Dextrose Broth).
-
Inoculate each well with a standardized fungal spore suspension.
-
Incubate the plates at an appropriate temperature for 24-72 hours.
-
The MIC is determined as the lowest concentration with no visible turbidity.
-
-
-
Spore Germination Assay:
-
Objective: To assess the compound's ability to inhibit fungal spore germination.
-
Method:
-
Prepare a suspension of fungal spores in a liquid medium containing different concentrations of the test compound.
-
Incubate the suspensions for a period sufficient for germination in the control group.
-
Observe the spores under a microscope and count the number of germinated and non-germinated spores.
-
Calculate the percentage of germination inhibition.
-
-
Visualizing the Pathways and Processes
To better understand the potential mechanisms of action and the experimental procedures, the following diagrams are provided.
A Comparative Kinetic Analysis of 2-Chloro-6-fluoro-3-methylbenzaldehyde in Key Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative analysis of the kinetic performance of 2-Chloro-6-fluoro-3-methylbenzaldehyde in key organic reactions, benchmarked against other substituted benzaldehydes. Understanding the reactivity of this compound is crucial for its application in the synthesis of complex organic molecules, including active pharmaceutical ingredients. This document provides a summary of available quantitative data, detailed experimental protocols for representative reactions, and a discussion of the electronic and steric effects that govern its reactivity.
Data Presentation: A Comparative Look at Reactivity
The Knoevenagel condensation is a key reaction for C-C bond formation. A study on 2-Chloro-6-fluorobenzaldehyde provides a valuable benchmark.
Table 1: Comparison of Yields and Reaction Times for the Knoevenagel Condensation of Various Benzaldehydes with Malononitrile. [1]
| Benzaldehyde Derivative | Substituents | Reaction Time (min) | Yield (%) |
| 2-Chloro-6-fluorobenzaldehyde | 2-Cl, 6-F | 30 | 95 |
| 4-Chlorobenzaldehyde | 4-Cl | 60 | 84 |
| 4-Nitrobenzaldehyde | 4-NO₂ | 5 | 99 |
| Benzaldehyde | H | 60 | 91 |
| 4-Methoxybenzaldehyde | 4-OCH₃ | 120 | 85 |
The strong electron-withdrawing nature of the chlorine and fluorine atoms in 2-Chloro-6-fluorobenzaldehyde significantly enhances the electrophilicity of the carbonyl carbon, leading to a faster reaction and higher yield compared to benzaldehyde and 4-chlorobenzaldehyde.[1] The addition of a methyl group at the 3-position in this compound is expected to have a modest electron-donating effect through hyperconjugation. This would slightly decrease the electrophilicity of the carbonyl carbon compared to its non-methylated counterpart, potentially leading to a slightly slower reaction rate in nucleophilic additions like the Knoevenagel condensation. However, the dominant electron-withdrawing effects of the ortho-halogen substituents are expected to maintain a high level of reactivity.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key reactions involving substituted benzaldehydes.
Protocol 1: General Procedure for Knoevenagel Condensation
This protocol is adapted for the Knoevenagel condensation of a substituted benzaldehyde with an active methylene compound, such as malononitrile.
Materials:
-
Substituted benzaldehyde (e.g., this compound) (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Piperidine (catalyst, 0.1 mmol)
-
Ethanol (solvent, 10 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a 25 mL round-bottom flask, add the substituted benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol).
-
Add ethanol (10 mL) and a magnetic stir bar. Stir the mixture at room temperature until the solids dissolve.
-
Add piperidine (0.1 mmol) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 78°C for ethanol).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
The product can be further purified by recrystallization.
Protocol 2: General Procedure for Kinetic Analysis of Oxidation Reactions
This protocol describes a method for determining the second-order rate constants for the oxidation of substituted benzaldehydes.
Materials:
-
Substituted benzaldehyde (in excess)
-
Oxidizing agent (e.g., Benzyltrimethylammonium chlorobromate, BTMACB)
-
Reaction solvent (e.g., a mixture of acetic acid and water)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a solution of the substituted benzaldehyde of known concentration in the chosen solvent system.
-
Prepare a solution of the oxidizing agent of known concentration in the same solvent system.
-
Equilibrate both solutions to the desired reaction temperature.
-
Initiate the reaction by mixing the two solutions. The concentration of the benzaldehyde should be at least 10-fold higher than that of the oxidizing agent to ensure pseudo-first-order kinetics.
-
Immediately transfer a portion of the reaction mixture to a cuvette and place it in the temperature-controlled cell holder of the UV-Vis spectrophotometer.
-
Monitor the disappearance of the oxidizing agent by recording the decrease in its absorbance at a specific wavelength over time.
-
The pseudo-first-order rate constant (k') is determined from the slope of the linear plot of ln(absorbance) versus time.
-
The second-order rate constant (k) is calculated by dividing the pseudo-first-order rate constant by the concentration of the benzaldehyde (k = k' / [benzaldehyde]).
Mandatory Visualizations
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the general mechanism for the Knoevenagel condensation and a typical experimental workflow for organic synthesis.
References
yield comparison of different synthesis methods for substituted benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various chemical methodologies for the synthesis of substituted benzaldehydes, essential intermediates in the pharmaceutical and fine chemical industries. The following sections present objective comparisons of product yields, supported by experimental data, and offer detailed protocols for key synthetic methods.
Key Synthesis Methods Overview
The synthesis of substituted benzaldehydes can be achieved through several classic and modern organic reactions. Each method offers distinct advantages and is suited for different starting materials and desired substitution patterns. The most common methods include the Reimer-Tiemann, Duff, Sommelet, Vilsmeier-Haack, and Gattermann reactions. More contemporary approaches, such as one-pot reduction/cross-coupling reactions and catalytic debromometoxylation, offer alternative routes with high efficiency and functional group tolerance.
Experimental Protocols
Detailed methodologies for the synthesis of specific substituted benzaldehydes are provided below.
Reimer-Tiemann Reaction: Synthesis of Salicylaldehyde
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[1]
Procedure:
-
In a suitable reaction vessel, dissolve phenol in an aqueous solution of sodium hydroxide.
-
Add chloroform to the reaction mixture.
-
Heat the mixture under reflux at approximately 65°C for about one hour.[1]
-
After the reaction is complete, the mixture is cooled and acidified.
-
Salicylaldehyde is then isolated from the reaction mixture, typically by steam distillation.[1]
Duff Reaction: Synthesis of 3,5-Di-tert-butylsalicylaldehyde
The Duff reaction utilizes hexamine as the formylating agent for electron-rich aromatic compounds like phenols.[2]
Procedure:
-
A mixture of 2,4-di-tert-butylphenol (1.0 mol) and hexamethylenetetramine (HMT) (2.0 mol) in 500 mL of glacial acetic acid is heated at 130°C with stirring for 2 hours.[3]
-
A solution of 500 mL of 20% (vol/vol) aqueous sulfuric acid is then added, and the resulting solution is refluxed for 30 minutes.[3]
-
The solution is cooled to 60°-80°C, and the organic phase is separated.
-
The organic phase is recrystallized twice from 150-200 mL of cold (0°-5°C) methanol to yield pure 3,5-di-tert-butylsalicylaldehyde.[3]
Sommelet Reaction: Synthesis of 4-Nitrobenzaldehyde
The Sommelet reaction is a method for converting benzylic halides to aldehydes using hexamine and water.[4]
Procedure:
-
Dissolve 11 g of hexamine in 70 ml of chloroform.[4]
-
Add 11.4 g of 4-nitrobenzyl chloride to the solution.[4]
-
Heat the mixture under reflux on a steam bath for four hours, during which a precipitate of the hexaminium salt will form.[4]
-
Rearrange the condenser for distillation and remove approximately 35 ml of chloroform by heating.[4]
-
Add 50 ml of 95% ethanol to the remaining mixture, followed by 50 ml of water.[4]
-
Reflux the mixture for another two hours.[4]
-
Finally, subject the mixture to steam distillation to collect and purify the 4-nitrobenzaldehyde.[4]
Vilsmeier-Haack Reaction: Synthesis of 4-Hydroxy-2-methoxybenzaldehyde
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds.[5]
Procedure:
-
In a reaction vessel equipped with a stirrer and cooling, add 83g of 3-acetoxyanisole and 96g of N,N-dimethylformamide (DMF).
-
Cool the mixture to -5°C and slowly add 100g of phosphorus oxychloride (POCl₃), maintaining the temperature at -5°C.
-
After the addition is complete, stir the reaction mixture for 1 hour.[5]
-
Slowly pour the reaction solution into 800ml of water while stirring, keeping the water temperature between 10-18°C.
-
After addition, stir for 30 minutes to form 2-methoxy-4-acetoxybenzaldehyde.
-
Warm the mixture to 50°C and stir for 1 hour to remove the acetyl group.
-
Allow the layers to separate, collect the organic layer, wash with water, and distill to remove residual water, yielding 4-hydroxy-2-methoxybenzaldehyde.[5]
Gattermann-Koch Reaction: Synthesis of Benzaldehyde
The Gattermann-Koch reaction is used for the formylation of aromatic hydrocarbons.[6]
Procedure:
-
Benzene is treated with a mixture of carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) and a co-catalyst (e.g., cuprous chloride).[6][7]
-
The reaction is typically carried out under pressure in a closed system.[8]
-
The initially formed formyl cation (C+HO) undergoes electrophilic aromatic substitution on the benzene ring.[7]
-
Upon workup, benzaldehyde is obtained.
One-Pot Reduction/Cross-Coupling: Synthesis of Substituted Benzaldehydes
This modern method involves the reduction of a Weinreb amide followed by a cross-coupling reaction in a single pot.[9]
General Procedure:
-
To a solution of the Weinreb amide (0.5 mmol) in toluene (2 mL) at 0°C, DIBAL-H is added dropwise over 5 minutes.
-
A pre-oxidized palladium catalyst (5 mol %) is added as a 10 mg/mL solution.
-
The organolithium reagent is added over 10 minutes using a syringe pump.
-
The reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The product is isolated by column chromatography.[9]
Yield Comparison of Synthesis Methods
The following table summarizes the reported yields for various substituted benzaldehydes synthesized by the different methods described.
| Synthesis Method | Starting Material | Product | Yield (%) |
| Reimer-Tiemann | Phenol | Salicylaldehyde | ~30[1] |
| Duff Reaction | 2,4-Di-tert-butylphenol | 3,5-Di-tert-butylsalicylaldehyde | 40-46[3] |
| Sommelet Reaction | 4-Nitrobenzyl chloride | 4-Nitrobenzaldehyde | 85[4] |
| Vilsmeier-Haack | 3-Acetoxyanisole | 4-Hydroxy-2-methoxybenzaldehyde | 90.1[5] |
| One-Pot Reduction/Cross-Coupling | N-methoxy-N-methyl-4-bromobenzamide | 4-Phenylbenzaldehyde | 85[9] |
| One-Pot Reduction/Cross-Coupling | N-methoxy-N-methyl-4-bromobenzamide | 4-(p-Tolyl)benzaldehyde | 82[9] |
| One-Pot Reduction/Cross-Coupling | N-methoxy-N-methyl-4-bromobenzamide | 4-(4-Methoxyphenyl)benzaldehyde | 78[9] |
| One-Pot Reduction/Cross-Coupling | N-methoxy-N-methyl-3-bromobenzamide | 3-Phenylbenzaldehyde | 75[9] |
| One-Pot Reduction/Cross-Coupling | N-methoxy-N-methylbenzamide | 4-Methylbenzaldehyde | 65[9] |
| Catalytic Debromometoxylation | 4-Bromobenzaldehyde dimethyl acetal | 4-Bromobenzaldehyde | High (not specified) |
Visualization of Synthetic Pathways
The following diagram illustrates the logical relationships between the different starting material types and the primary synthesis methods leading to substituted benzaldehydes.
Caption: Synthetic routes to substituted benzaldehydes.
References
- 1. hkasme.org [hkasme.org]
- 2. Duff reaction - Wikipedia [en.wikipedia.org]
- 3. US5324860A - Process for 3,5-di-tert-butylsalicylaldehyde - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde - Google Patents [patents.google.com]
- 6. testbook.com [testbook.com]
- 7. Gattermann-Koch Reaction| Reaction Mechanism of Gattermann-Koch Reaction [pw.live]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]
The Attenuating Influence of a Methyl Group on the Reactivity of 2-Chloro-6-fluorobenzaldehyde: A Comparative Guide
In the landscape of organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the reactivity of functional groups is a cornerstone of molecular design. 2-Chloro-6-fluorobenzaldehyde is a valuable intermediate, prized for the enhanced electrophilicity of its aldehyde group, a direct consequence of the potent electron-withdrawing effects of its ortho-halogen substituents.[1][2] This guide provides an objective comparison of the reactivity of 2-Chloro-6-fluorobenzaldehyde with its methylated analogue, 2-Chloro-6-fluoro-3-methylbenzaldehyde, supported by established principles of electronic effects and supplemented with relevant experimental data for substituted benzaldehydes.
The introduction of a methyl group to the aromatic ring, an electron-donating substituent, is anticipated to modulate the reactivity of the parent compound. This analysis will explore the underlying electronic principles and provide a quantitative and qualitative comparison to guide researchers in selecting the appropriate building block for their synthetic endeavors.
The Dichotomy of Electronic Effects: Halogens vs. Alkyl Groups
The reactivity of the carbonyl carbon in benzaldehyde derivatives is profoundly influenced by the electronic nature of the substituents on the aromatic ring.[3] Electron-withdrawing groups (EWGs) amplify the electrophilicity of the carbonyl carbon, rendering it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) diminish this electrophilicity.[1]
-
2-Chloro-6-fluorobenzaldehyde : This molecule is decorated with two strong EWGs, chlorine and fluorine, at the ortho positions. Both halogens exert a powerful electron-withdrawing inductive effect (-I) due to their high electronegativity.[2] While they also possess a weak electron-donating resonance effect (+R) via their lone pairs, the inductive effect is dominant.[2][4] This net withdrawal of electron density from the ring significantly increases the partial positive charge on the carbonyl carbon, thereby activating it for nucleophilic addition reactions.[1]
-
This compound : The addition of a methyl group at the meta position relative to the aldehyde introduces an electron-donating influence. Methyl groups are classified as EDGs due to two primary mechanisms: the inductive effect (+I), where the sp³-hybridized carbon donates electron density to the sp²-hybridized ring carbons, and hyperconjugation, which also contributes to electron donation into the aromatic π-system.[5][6] This donation of electron density partially counteracts the withdrawing effects of the halogens, leading to a reduction in the overall electrophilicity of the carbonyl carbon compared to the non-methylated parent compound.
Comparative Reactivity Analysis
The opposing electronic natures of the halogen and methyl substituents lead to a predictable difference in reactivity. The electron-donating methyl group in this compound is expected to decrease the aldehyde's reactivity toward nucleophiles when compared to 2-Chloro-6-fluorobenzaldehyde.
Data Presentation: Reactivity Trends in Substituted Benzaldehydes
The following table summarizes the relative reactivity of various substituted benzaldehydes in nucleophilic addition and oxidation reactions. This data serves as a proxy to illustrate the expected impact of an electron-donating methyl group.
| Substituent (Position) | Reaction Type | Relative Rate Constant (k/k₀) | Inferred Effect on Reactivity | Reference |
| H (Unsubstituted) | Wittig Reaction | 1.00 | Baseline | [3] |
| p-Cl | Wittig Reaction | 2.75 | Increased | [3] |
| p-NO₂ | Wittig Reaction | 14.7 | Significantly Increased | [3] |
| p-CH₃ | Wittig Reaction | 0.45 | Decreased | [3] |
| p-OCH₃ | Wittig Reaction | 6.31 | Significantly Increased | [3] |
| H (Unsubstituted) | Oxidation with BTMACB | 1.00 | Baseline | [3] |
| p-Cl | Oxidation with BTMACB | 0.55 | Decreased | [3] |
| p-NO₂ | Oxidation with BTMACB | 1.62 | Increased | [3] |
| p-CH₃ | Oxidation with BTMACB | 2.51 | Increased | [3] |
Analysis :
-
In the Wittig reaction , a classic nucleophilic addition, the presence of an electron-donating methyl group (p-CH₃) decreases the reaction rate by more than half compared to unsubstituted benzaldehyde.[3] Conversely, electron-withdrawing chloro (p-Cl) and nitro (p-NO₂) groups significantly accelerate the reaction.[3] This strongly supports the hypothesis that the methyl group in this compound will make it less reactive than 2-Chloro-6-fluorobenzaldehyde in similar nucleophilic addition reactions.
-
Interestingly, in the case of oxidation with Benzyltrimethylammonium Chlorobromate (BTMACB) , the electron-donating methyl group increases the reaction rate.[3] This highlights that the effect of a substituent can be reaction-dependent. However, for the majority of reactions central to its role as a synthetic intermediate, such as condensations and additions, the primary consideration is the electrophilicity of the carbonyl carbon.
Mandatory Visualizations
To further clarify these electronic relationships, the following diagrams have been generated.
Caption: Electronic effects on the benzaldehyde core.
References
comparative analysis of the stability of halogenated benzaldehyde derivatives
A Comparative Analysis of the Stability of Halogenated Benzaldehyde Derivatives
This guide provides a comprehensive comparison of the stability of various halogenated benzaldehyde derivatives, targeting researchers, scientists, and professionals in drug development. The stability of these chemical intermediates is a critical factor, influencing reaction efficiency, and the shelf-life of active pharmaceutical ingredients (APIs). This analysis is supported by experimental data on the thermal, photo, and chemical stability of these compounds, alongside detailed experimental protocols.
The introduction of a halogen atom to the benzaldehyde structure significantly influences its stability. Halogens are electron-withdrawing groups, which can decrease the electron density of the benzene ring and the aldehyde functional group. This deactivation can theoretically enhance stability against degradation pathways like oxidation. For instance, 2-chlorobenzaldehyde is noted to be more stable towards auto-oxidation compared to unsubstituted benzaldehyde[1]. The position and nature of the halogen play a crucial role in the overall stability of the molecule.
Comparative Stability Data
The following table summarizes key physical and stability-related properties of various halogenated benzaldehyde derivatives. The data has been compiled from multiple sources and provides a basis for comparing their relative stability.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Fluorobenzaldehydes | ||||
| 2-Fluorobenzaldehyde | C₇H₅FO | 124.11 | -44.5 | 175 |
| 3-Fluorobenzaldehyde | C₇H₅FO | 124.11 | -10 | 173 |
| 4-Fluorobenzaldehyde | C₇H₅FO | 124.11 | N/A | 181 |
| Chlorobenzaldehydes | ||||
| 2-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 9–12 | 209–215 |
| 3-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 17–19 | 213–214 |
| 4-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 46–48 | 213–214 |
| 2,3-Dichlorobenzaldehyde | C₇H₄Cl₂O | 175.01 | 60-62 | 245 |
| 2,4-Dichlorobenzaldehyde | C₇H₄Cl₂O | 175.01 | 70-72 | 255 |
| 2,6-Dichlorobenzaldehyde | C₇H₄Cl₂O | 175.01 | 68-70 | 240 |
| Bromobenzaldehydes | ||||
| 2-Bromobenzaldehyde | C₇H₅BrO | 185.02 | 16–19 | 230 |
| 3-Bromobenzaldehyde | C₇H₅BrO | 185.02 | 18–21 | 233–236 |
| 4-Bromobenzaldehyde | C₇H₅BrO | 185.02 | 57 | 255–258 |
| Iodobenzaldehydes | ||||
| 2-Iodobenzaldehyde | C₇H₅IO | 232.02 | 35-38 | 256 |
| 3-Iodobenzaldehyde | C₇H₅IO | 232.02 | 57-60 | N/A |
| 4-Iodobenzaldehyde | C₇H₅IO | 232.02 | 78-82 | 265 |
Experimental Protocols for Stability Assessment
To empirically determine and compare the stability of halogenated benzaldehyde derivatives, a series of forced degradation studies are typically performed. These studies expose the compounds to various stress conditions to accelerate degradation and identify potential degradation products.
Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
Thermogravimetric analysis measures the change in mass of a sample as it is heated at a constant rate. This technique is used to determine the thermal stability and decomposition profile of a compound.
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the halogenated benzaldehyde derivative into a tared TGA crucible (typically alumina or platinum).
-
Instrument Setup:
-
Place the crucible in the TGA instrument's furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C).
-
-
Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is a key indicator of thermal stability.
Photostability Testing
Photostability testing is conducted to evaluate the effect of light exposure on the stability of the compound. The protocol is generally based on the ICH Q1B guidelines.
Protocol:
-
Sample Preparation: Prepare solutions of the halogenated benzaldehyde derivatives in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL). A solid-state sample can also be tested by placing a thin layer of the powder in a transparent container.
-
Control Samples: Prepare identical samples wrapped in aluminum foil to serve as dark controls.
-
Light Exposure:
-
Place the test and control samples in a photostability chamber equipped with a light source that provides a combination of cool white fluorescent light and near-ultraviolet (UV) lamps.
-
Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.
-
-
Analysis: After the exposure period, analyze both the exposed and control samples using a stability-indicating HPLC method to quantify the parent compound and any degradation products.
Chemical Stability (Hydrolytic and Oxidative)
Hydrolytic Stability:
-
Sample Preparation: Prepare solutions of the compound in buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 40 °C) for a specified period.
-
Analysis: At various time points, withdraw aliquots, neutralize if necessary, and analyze by HPLC to determine the rate of degradation.
Oxidative Stability:
-
Sample Preparation: Prepare a solution of the compound in a suitable solvent.
-
Stress Condition: Add an oxidizing agent, such as hydrogen peroxide (e.g., 3% v/v), to the solution.
-
Incubation: Keep the mixture at room temperature or a slightly elevated temperature for a defined duration.
-
Analysis: Monitor the degradation of the compound over time using HPLC.
Mandatory Visualizations
The following diagrams illustrate the general workflow for stability testing and a conceptual representation of factors influencing stability.
Caption: Workflow for Forced Degradation Studies.
Caption: Factors Influencing Stability.
References
Safety Operating Guide
Proper Disposal of 2-Chloro-6-fluoro-3-methylbenzaldehyde: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical reagents are fundamental to ensuring a safe laboratory environment and protecting the ecosystem. This guide provides detailed, step-by-step procedures for the proper disposal of 2-Chloro-6-fluoro-3-methylbenzaldehyde, a compound that requires careful handling due to its hazardous properties. Adherence to these protocols is essential for maintaining operational safety and regulatory compliance.
Hazard Profile and Safety Precautions
This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2] Therefore, stringent adherence to safety measures is non-negotiable when handling this chemical.
Personal Protective Equipment (PPE):
Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment.
| PPE Category | Specification | Rationale |
| Eye Protection | Goggles (European standard - EN 166) or a face shield.[1] | To prevent eye irritation from splashes or dust. |
| Hand Protection | Chemically resistant gloves. | To avoid skin contact and subsequent irritation. |
| Body Protection | Laboratory coat or other suitable protective clothing.[1] | To prevent contamination of personal clothing. |
| Respiratory Protection | Not typically required under normal, well-ventilated use. For large-scale operations or in emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[1] | To prevent respiratory tract irritation from dust or vapors. |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous waste.[1] Disposal must always be in strict accordance with all local, regional, and national environmental regulations.[1][3]
1. Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.[3]
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.[3]
-
The container must be compatible with the chemical to prevent any reaction or degradation.[3]
2. Spill Management: In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and contamination.
-
Ensure the area is well-ventilated.[1]
-
For small spills, use an inert absorbent material such as sand, silica gel, or a universal binder to contain the substance.[3]
-
Sweep or vacuum up the absorbed material and place it into a suitable, closed container for disposal.[2][3]
-
Avoid creating dust during the cleanup process.[3]
3. Final Disposal:
-
The collected waste must be disposed of through an approved and licensed hazardous waste disposal facility.[3][4]
-
Incineration under controlled conditions is a primary and effective method for the complete destruction of the compound.[3]
-
Crucially, never dispose of this compound down the drain or into the sanitary sewer system. [3][4]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Chloro-6-fluoro-3-methylbenzaldehyde
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of 2-Chloro-6-fluoro-3-methylbenzaldehyde (CAS No. 104451-99-2), a compound that requires careful management due to its potential health hazards.
Hazard Identification and Classification
This compound is classified as a hazardous substance. Understanding its specific risks is the first step toward safe handling. The primary hazards associated with this chemical are summarized in the table below.
| Hazard Classification | GHS Hazard Statement |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation.[1] |
| Specific target organ toxicity — Single exposure (Respiratory system) | H335: May cause respiratory irritation.[1][2] |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is critical to mitigate the risks of exposure. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Standard |
| Eye and Face Protection | Goggles or safety glasses with side-shields. | European Standard EN 166 or OSHA 29 CFR 1910.133.[1][2] |
| Skin Protection | Protective gloves (e.g., Butyl rubber, Viton).[3] | Appropriate protective clothing to prevent skin exposure.[1] |
| Respiratory Protection | Not required under normal use with adequate ventilation. For large scale use, emergencies, or if ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[1] |
Operational and Disposal Plan
A clear, step-by-step plan for handling and disposal ensures both safety and compliance.
Handling Procedure:
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Personal Protective Equipment (PPE): Before handling, ensure all recommended PPE is worn correctly.
-
Avoiding Contact: Avoid all direct contact with the skin and eyes. Do not breathe in dust, vapor, mist, or gas.[5]
-
Dispensing: When transferring the chemical, do so carefully to avoid splashing.
-
Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water.[2]
Storage:
-
Store in a cool, dry, and well-ventilated place.[5]
-
Keep the container tightly closed and stored under an inert atmosphere.[5]
-
Store away from incompatible materials, such as strong oxidizing agents.[5]
Spill Management:
In the event of a spill, use proper personal protective equipment.[5] Sweep or vacuum up the material and place it into a suitable container for disposal.[5]
Disposal:
Dispose of contents and containers in accordance with local, regional, and national hazardous waste regulations. Chemical waste generators must determine if a discarded chemical is classified as hazardous waste to ensure complete and accurate classification.[2]
First Aid Measures
Immediate and appropriate first aid is crucial in the case of accidental exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention.[1] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1] |
| Ingestion | Clean mouth with water and seek medical attention.[1] |
Experimental Protocol: General Handling
While specific experimental uses will vary, the following protocol outlines the general steps for safely incorporating this compound into a laboratory workflow.
-
Preparation:
-
Ensure the work area, typically a fume hood, is clean and uncluttered.
-
Confirm that an eyewash station and safety shower are readily accessible.[5]
-
Assemble all necessary equipment and reagents.
-
Don the appropriate personal protective equipment as detailed in the PPE table.
-
-
Execution:
-
Carefully weigh or measure the required amount of this compound.
-
If dissolving, add the solid to the solvent slowly to avoid splashing.
-
Perform the experiment, maintaining awareness of the chemical's hazards.
-
-
Post-Experiment:
-
Quench any reactions and neutralize any hazardous byproducts according to the specific experimental procedure.
-
Properly label and store any resulting products.
-
Clean the work area thoroughly.
-
Dispose of all waste, including contaminated PPE, according to institutional and regulatory guidelines.
-
Logical Workflow for PPE Selection
Caption: Logical workflow for selecting appropriate PPE when handling this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
